molecular formula C18H22F4N4O7 B13710896 4-Azide-TFP-Amide-PEG4-acid

4-Azide-TFP-Amide-PEG4-acid

Cat. No.: B13710896
M. Wt: 482.4 g/mol
InChI Key: ODEVEJOIYIKPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azide-TFP-Amide-PEG4-acid is a useful research compound. Its molecular formula is C18H22F4N4O7 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22F4N4O7

Molecular Weight

482.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H22F4N4O7/c19-13-12(14(20)16(22)17(15(13)21)25-26-23)18(29)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-11(27)28/h1-10H2,(H,24,29)(H,27,28)

InChI Key

ODEVEJOIYIKPDF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications in research, diagnostics, and drug development. This molecule incorporates two distinct reactive moieties at the termini of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a photo-activatable aryl azide (B81097) and a versatile carboxylic acid. This guide provides a detailed examination of its core mechanism of action, presents structured data on its chemical properties, and offers detailed experimental protocols for its application. Visual diagrams of its structure, reaction pathways, and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Structure and Functional Components

This compound is a precisely engineered molecule with four key functional components. The central feature is a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, increases aqueous solubility, and provides a flexible connection that minimizes steric hindrance during conjugation reactions[1][2][3]. At one terminus lies a photo-reactive aryl azide group, while the other terminus features a carboxylic acid group that can be activated for reaction with primary amines[1][2][4]. The "TFP-Amide" portion of its name refers to the stable internal linkage involving a tetrafluorophenyl group.

G cluster_molecule This compound Structure cluster_function Functional Roles Azide Aryl Azide (Photo-reactive) TFP TFP-Amide Linkage (Internal) Azide->TFP F_Azide UV-activated covalent bonding 'Click Chemistry' reactions Azide->F_Azide enables PEG4 PEG4 Spacer (Hydrophilic) TFP->PEG4 Acid Carboxylic Acid (Amine-reactive) PEG4->Acid F_PEG Increases solubility Reduces steric hindrance PEG4->F_PEG provides F_Acid Forms stable amide bonds with primary amines (post-activation) Acid->F_Acid enables

Figure 1: Functional components of the this compound crosslinker.
Data Presentation: Properties of Functional Groups

The table below summarizes the key characteristics and reactivity of the functional moieties within the crosslinker.

Functional GroupKey PropertiesReactivityPrimary Application
Aryl Azide Photo-activatable with UV light (250-350 nm)[1][2]. Can also participate in "click chemistry".Forms a highly reactive nitrene intermediate upon UV exposure, which non-selectively inserts into active C-H, N-H, or O-H bonds. Reacts with alkynes or cyclooctynes in click chemistry reactions[5][6].Photo-affinity labeling, covalent crosslinking to target molecules.
PEG4 Spacer Hydrophilic, flexible chain of 4 ethylene (B1197577) glycol units.Chemically stable and largely inert.Increases reagent solubility in aqueous buffers and provides spatial separation between conjugated molecules[1][2].
Carboxylic Acid Requires activation (e.g., with EDC, DCC) to become reactive.Activated ester reacts with primary amines (-NH₂) to form a stable amide bond[1][4].Conjugation to proteins (e.g., lysine (B10760008) residues), peptides, or amine-modified surfaces.
TFP Ester *For comparison. Highly reactive towards primary amines. More resistant to hydrolysis than NHS esters[7][8][9].Reacts with primary amines to form stable amide bonds.Amine-reactive labeling. TFP esters are an alternative to activating a carboxylic acid.

*Note: The TFP group in this compound is part of a stable internal amide linkage, not a reactive terminal ester. The properties of a terminal TFP ester are included for comparative context.

Mechanism of Action: A Dual-Functionality Approach

The core mechanism of this reagent is its ability to link two different molecules through two distinct chemical reactions. This allows for a controlled, stepwise conjugation process.

Amide Coupling via the Carboxylic Acid Terminus

The carboxylic acid group provides a handle for conjugation to molecules bearing primary amines, such as the lysine residues on a protein. This reaction is not spontaneous and requires an activation step, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activator converts the carboxyl group into a highly reactive intermediate (e.g., an O-acylisourea ester), which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond.

G Amide Coupling Workflow Reagent Linker-COOH (this compound) Intermediate Reactive Intermediate (O-acylisourea ester) Reagent->Intermediate + Activator Activator (e.g., EDC) Activator->Intermediate Conjugate1 Intermediate Conjugate (Linker-Molecule 1) Intermediate->Conjugate1 + Molecule1 Molecule 1 (with -NH₂ group) Molecule1->Conjugate1

Figure 2: Amide coupling mechanism via the carboxylic acid terminus.
Covalent Bonding via the Aryl Azide Terminus

The aryl azide group is a photo-reactive moiety. In its ground state, it is relatively inert. However, upon exposure to UV light (typically between 250-350 nm), it releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate[1][2]. This nitrene can then covalently bind to a second target molecule through insertion into various chemical bonds, including C-H and N-H bonds, forming a stable covalent linkage. The fluorine atoms on the adjacent TFP ring help to stabilize the radical intermediate, enhancing the reaction[1][2].

G Photo-Affinity Labeling Workflow Conjugate1 Intermediate Conjugate (Linker-Molecule 1) Nitrene Reactive Nitrene Intermediate Conjugate1->Nitrene UV UV Light (250-350 nm) UV->Nitrene activates FinalConjugate Final Conjugate (Molecule 1 - Linker - Molecule 2) Nitrene->FinalConjugate reacts with Molecule2 Molecule 2 (Target) Molecule2->FinalConjugate

Figure 3: Photo-affinity labeling mechanism via the aryl azide terminus.
Alternative Azide Reactivity: Click Chemistry

Beyond photo-activation, the azide group is a key component in "click chemistry," offering highly efficient and specific ligation pathways. These methods are bio-orthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes[10].

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts rapidly and specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage[5][11][12].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN)[13][14]. The ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic copper catalyst.

G Overview of Azide Conjugation Strategies cluster_photo Photo-Affinity Labeling cluster_click Click Chemistry Azide Azide Group UV UV Light Azide->UV CuAAC_Product Triazole Linkage (CuAAC) Azide->CuAAC_Product SPAAC_Product Triazole Linkage (SPAAC) Azide->SPAAC_Product Nitrene Nitrene Intermediate UV->Nitrene forms Photo_Product Covalently Linked Product Nitrene->Photo_Product reacts with Target Any Target Molecule Target->Photo_Product Alkyne Alkyne-Modified Molecule Alkyne->CuAAC_Product Copper Cu(I) Catalyst Copper->CuAAC_Product DBCO DBCO-Modified Molecule DBCO->SPAAC_Product

References

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azide-TFP-Amide-PEG4-acid is a versatile, heterobifunctional crosslinking reagent designed for covalent modification and conjugation of biomolecules. Its unique architecture, featuring a photo-activatable aryl azide (B81097), an amine-reactive TFP (2,3,5,6-tetrafluorophenyl) ester-forming carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, offers a powerful tool for researchers in proteomics, drug delivery, and antibody-drug conjugate (ADC) development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual workflows to illustrate its utility in modern bioconjugation strategies.

Core Compound Specifications

The utility of this compound is rooted in its distinct chemical and physical properties. A summary of its key specifications is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₂F₄N₄O₇[1]
Molecular Weight 482.4 g/mol [1]
CAS Number 2566404-74-6[1][2]
Appearance White to off-white solidN/A
Purity ≥95%[1]
Storage Conditions -20°C, desiccated, protected from light[1]

Chemical Structure and Functional Moieties

This compound is comprised of three key functional components that dictate its reactivity and applications.

  • Aryl Azide: This moiety is photo-reactive and, upon exposure to UV light (typically 250-350 nm), forms a highly reactive nitrene intermediate.[1][3][4] This intermediate can then form covalent bonds with a wide range of chemical groups, including C-H and N-H bonds, enabling the non-specific "capture" of interacting molecules in close proximity.[3] The tetrafluoro-substitution on the phenyl ring helps to stabilize the nitrene intermediate.[1][4]

  • Carboxylic Acid: This functional group can be activated to form a highly reactive TFP (2,3,5,6-tetrafluorophenyl) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][4]

  • PEG4 Spacer: The short polyethylene glycol (PEG4) chain serves two primary purposes: it increases the aqueous solubility of the molecule and its conjugates, and it provides a flexible spacer arm that reduces steric hindrance during conjugation reactions.[1][4]

Key Applications and Experimental Workflows

The dual reactivity of this compound makes it a valuable tool for a variety of bioconjugation applications. Below are two primary examples of its utility.

Application in Photo-Affinity Labeling for Proteomics

In this application, a small molecule of interest (e.g., a drug candidate) is first conjugated to this compound via the carboxylic acid moiety. The resulting conjugate is then used as a "bait" to identify its protein targets within a complex biological sample, such as a cell lysate.

G cluster_0 Step 1: Bait Preparation cluster_1 Step 2: Target Identification A Small Molecule (with amine) D Photo-affinity Probe (Bait) A->D Amine Coupling B This compound B->D C EDC/NHS C->D Activation E Incubate with Cell Lysate D->E Introduce Bait F UV Irradiation (250-350 nm) E->F G Covalent Crosslinking of Target Protein(s) F->G H Enrichment & Digestion G->H I LC-MS/MS Analysis H->I J Target Protein Identification I->J

Workflow for photo-affinity labeling.
Application in Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). The antibody is first modified with the crosslinker, and then the cytotoxic drug (containing a compatible reactive group for the azide) is attached.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation A Monoclonal Antibody (mAb) D Azide-Modified mAb A->D Amine Coupling (Lysine residues) B This compound B->D C EDC/NHS C->D Activation F Click Chemistry (CuAAC or SPAAC) D->F Add Modified mAb E Cytotoxic Drug (with alkyne) E->F G Antibody-Drug Conjugate (ADC) F->G

Workflow for ADC development.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound. It is crucial to optimize these protocols for your specific application.

Protocol 1: EDC/NHS-Mediated Amine Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Immediately add the activated crosslinker solution to your amine-containing molecule, which should be in the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Photo-Affinity Labeling

This protocol describes the photo-crosslinking of an azide-modified "bait" molecule to its interacting partners.

Materials:

  • Azide-modified bait molecule (from Protocol 1)

  • Biological sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS or HEPES)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Incubation: Add the azide-modified bait molecule to the biological sample to the desired final concentration. Incubate for 15-30 minutes at room temperature in the dark to allow for binding to target molecules.

  • UV Irradiation:

    • Place the sample on ice in an open microcentrifuge tube.

    • Irradiate with a UV lamp at a close distance for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Downstream Analysis: The crosslinked products can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics to identify the captured proteins.

Important Considerations:

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the photoactivation step, as they will quench the reaction.

  • Reducing Agents: Avoid thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) before and during photoactivation, as they can reduce the azide group.

Conclusion

This compound is a potent and versatile tool for researchers engaged in the chemical modification and conjugation of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for a wide range of applications, from identifying protein-protein interactions to constructing targeted therapeutics. The protocols and workflows provided in this guide serve as a starting point for the successful implementation of this crosslinker in your research endeavors. As with any chemical reagent, optimization of reaction conditions is key to achieving the desired outcome.

References

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azide-TFP-Amide-PEG4-acid, a versatile heterobifunctional crosslinker. We will delve into its chemical properties, with a focus on its molecular weight, and provide detailed experimental protocols for its application in bioconjugation. Furthermore, this guide will illustrate its utility in creating targeted drug delivery systems and other advanced scientific applications.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct reactive moieties. It features a photo-activatable tetrafluorophenyl (TFP) azide (B81097) group and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance during conjugation reactions.[1]

The TFP azide can be activated by UV light to form a highly reactive nitrene, which can then form a covalent bond with a wide range of chemical groups, making it a powerful tool for non-specific bioconjugation.[1] The carboxylic acid, on the other hand, can be readily coupled to primary amines using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Weight 482.38 g/mol
Chemical Formula C₁₈H₂₂F₄N₄O₇

Experimental Protocols

This section provides detailed methodologies for the two primary conjugation reactions involving this compound: the activation of its carboxylic acid for amine coupling and the photo-activation of the TFP-azide for subsequent conjugation.

Protocol 1: EDC/NHS-mediated Amine Coupling of the Carboxylic Acid Moiety

This protocol describes the conjugation of this compound to a molecule containing a primary amine, such as a protein, peptide, or small molecule drug.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a stock solution.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Photo-activated Conjugation of the TFP-Azide Moiety

This protocol outlines the general procedure for the light-induced conjugation of the azide-functionalized molecule (prepared in Protocol 1) to a target molecule or surface.

Materials:

  • Azide-functionalized molecule from Protocol 1

  • Target molecule or surface for conjugation

  • Reaction Buffer: A buffer compatible with the target molecule that does not contain primary amines (e.g., PBS). Avoid Tris or glycine buffers.

  • UV lamp (typically 254-365 nm)

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve or suspend the azide-functionalized molecule and the target molecule in the Reaction Buffer. The optimal molar ratio will need to be determined empirically.

  • Photo-activation:

    • Place the reaction mixture under a UV lamp. The optimal wavelength, intensity, and exposure time will depend on the specific TFP-azide derivative and the target molecule and should be determined experimentally. A common starting point is irradiation at 365 nm for 15-60 minutes on ice to minimize heat-related damage to biological samples.

  • Purification:

    • After irradiation, the resulting conjugate may need to be purified to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include techniques such as size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizing Experimental Workflows and Applications

The following diagrams, created using the DOT language, illustrate the experimental workflow for using this compound and a potential application in targeted drug delivery.

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Photo-conjugation Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS AmineMolecule Amine-containing Molecule (e.g., Drug) AmineMolecule->EDC_NHS ActivatedLinker Azide-PEG4-Drug Conjugate EDC_NHS->ActivatedLinker Amide Bond Formation TargetMolecule Target Molecule (e.g., Antibody) UVLight UV Light (254-365 nm) ActivatedLinker->UVLight TargetMolecule->UVLight FinalConjugate Targeted Drug Delivery System UVLight->FinalConjugate Covalent Bond Formation

Caption: Two-step conjugation workflow using this compound.

G cluster_conjugate Targeted Drug Delivery Conjugate cluster_target Cellular Targeting Antibody Targeting Ligand (Antibody) Linker 4-Azide-TFP-Amide- PEG4 Linker Antibody->Linker Photo-activated conjugation Receptor Cell Surface Receptor Antibody->Receptor Specific Binding Drug Therapeutic Agent (Drug) Linker->Drug Amide bond TargetCell Target Cell (e.g., Cancer Cell) Receptor->TargetCell Internalization

References

Technical Guide: Solubility and Handling of 4-Azide-TFP-Amide-PEG4-acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Azide-TFP-Amide-PEG4-acid in dimethyl sulfoxide (B87167) (DMSO). It includes a summary of solubility data for structurally related compounds, a detailed experimental protocol for dissolution, and a representative experimental workflow illustrating its application in bioconjugation.

Executive Summary

Solubility Data

Quantitative solubility data for this compound in DMSO is not specified in publicly accessible documents. However, the solubility of structurally analogous azide- and TFP-functionalized PEG linkers provides a strong indication of its behavior. The following table summarizes available data for similar compounds.

Compound NameMolecular Weight ( g/mol )SolventReported Solubility
Azido-PEG4-TFP ester439.36DMSOSoluble (qualitative)[4]
Azido-PEG4-amine262.3DMSOSoluble (qualitative)[3]
Biotin-PEG4-Amide-C6-Azide615.79DMSO100 mg/mL[2]
Azido-dPEG®4-TFP ester439.36DMSOSoluble (qualitative)

Data is compiled from various supplier datasheets and should be used as a guideline. Empirical determination of solubility for the specific lot of this compound is recommended.

Experimental Protocol: Dissolution in DMSO

This protocol outlines a standard procedure for dissolving this compound in DMSO to prepare a stock solution.

3.1 Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

3.2 Procedure

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the TFP ester.

  • Weighing: In a fume hood, carefully weigh the desired amount of the compound and transfer it to a sterile amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. It is recommended to start with a concentration of 10-25 mg/mL.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

3.3 Safety Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a versatile linker for creating ADCs. The TFP ester can react with lysine (B10760008) residues on an antibody, introducing an azide (B81097) group that can then be used in a "click chemistry" reaction to attach a payload. The following diagram illustrates this workflow.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody (with Lysine residues) Reaction1 Amine-TFP Ester Reaction (pH 8.0-9.0) Antibody->Reaction1 Linker This compound in DMSO Linker->Reaction1 Azide_Ab Azide-Functionalized Antibody Reaction1->Azide_Ab Azide_Ab_ref Azide-Functionalized Antibody Alkyne_Payload Alkyne-Modified Payload (e.g., Toxin) Reaction2 Copper-Catalyzed or Strain-Promoted Click Reaction Alkyne_Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Azide_Ab_ref->Reaction2

Caption: Workflow for ADC synthesis using the bifunctional linker.

This workflow demonstrates a two-step conjugation process. The first step involves the reaction of the TFP ester with primary amines (e.g., lysine side chains) on the antibody to form a stable amide bond, thereby functionalizing the antibody with an azide group. The second step utilizes the highly specific and efficient click chemistry reaction between the introduced azide and an alkyne-modified payload to form the final ADC. The dissolution of the linker in DMSO is a critical initial step for this process.

References

Navigating the Stability and Storage of 4-Azide-TFP-Amide-PEG4-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of bioconjugation and drug development, the stability and proper storage of linker molecules are paramount to ensuring the efficacy, reproducibility, and safety of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional linker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in their workflows.

Introduction to this compound

This compound is a versatile crosslinker featuring three key functional components: an azide (B81097) group for bioorthogonal "click" chemistry reactions, a tetrafluorophenyl (TFP) ester for efficient and stable amine coupling, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This unique combination of functionalities allows for the precise and stable conjugation of biomolecules, such as antibodies or proteins, to small molecule drugs or other payloads. Understanding the inherent stability of each of these components is crucial for optimizing conjugation protocols and ensuring the integrity of the final conjugate.

Core Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its three main components: the TFP ester, the aryl azide, and the PEG4 linker.

Tetrafluorophenyl (TFP) Ester Stability

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to spontaneous hydrolysis, particularly in aqueous solutions and at basic pH levels.[1][2] This increased stability leads to more efficient and reproducible conjugation reactions.[1]

Table 1: Comparative Hydrolysis Half-Lives of TFP and NHS Esters on a Self-Assembled Monolayer [1]

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.01540815
8.0462154
10.039039

Data derived from a study on dithiobis(2,3,5,6 tetrafluorophenyl undecanoate) and its NHS analog on a self-assembled monolayer. While not a direct measure of the title compound in solution, it provides a strong indication of the superior hydrolytic stability of the TFP ester.

Aryl Azide Stability

The 4-azido-2,3,5,6-tetrafluorobenzamide (B15238) moiety contains an aryl azide group, which is susceptible to degradation under certain conditions, primarily through thermal and photochemical pathways.

Thermal Stability: Organic azides can be energetic molecules, and their stability is a critical consideration for safe handling.[3] Aryl azides are generally less thermally stable than alkyl azides.[3] The thermal decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate. While specific differential scanning calorimetry (DSC) data for this compound is not available, studies on similar ortho-substituted phenyl azides show decomposition onset temperatures ranging from 80 to 200°C.[3] It is crucial to avoid exposing the compound to high temperatures.

Photostability: Aryl azides are known to be light-sensitive and can be photochemically activated by UV light, typically in the range of 250-350 nm, to form the reactive nitrene.[4][5] This property is often exploited for photoaffinity labeling. The efficiency of this photodissociation is described by the quantum yield (Φ), which can vary significantly depending on the specific molecular structure and the wavelength of irradiation. For many aryl azides, quantum yields of photodissociation upon UV irradiation are in the range of 0.1 to 0.7.[5] It is therefore imperative to protect this compound from light to prevent unintended degradation and activation.

Chemical Stability: Organic azides are generally stable in the presence of bases.[3] However, they can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] Contact with strong reducing agents should also be avoided as they can reduce the azide group to an amine.

PEG4 Linker Stability

Polyethylene glycol (PEG) linkers are widely recognized for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[6][7] The short, discrete PEG4 linker in this compound is generally considered to be highly stable under typical bioconjugation and physiological conditions. The ether linkages of the PEG backbone are resistant to hydrolysis and enzymatic degradation. However, under harsh conditions, such as exposure to strong oxidizing agents or very high temperatures over extended periods, degradation of the PEG chain can occur.[8]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are strongly recommended based on supplier technical data sheets and the known stability of its functional groups:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature-20°C Minimizes the rate of potential degradation pathways for all functional groups, particularly the thermally sensitive aryl azide and the hydrolytically susceptible TFP ester.
LightStore in the dark (e.g., in an amber vial) Prevents the photochemical decomposition of the light-sensitive aryl azide group.
MoistureStore in a desiccated environment Minimizes hydrolysis of the TFP ester. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen) While not always mandatory for short-term storage, an inert atmosphere can provide additional protection against potential oxidative degradation of the PEG linker over the long term and minimizes exposure to moisture.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies or as part of a formal drug development program, the following experimental protocols provide a framework for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under stressed conditions.

Protocol 1: Hydrolytic Stability Assessment

  • Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer. A typical starting concentration is 1 mg/mL.[9]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detection (CAD).[10] Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

Protocol 2: Thermal Stability Assessment (in solid state)

  • Sample Preparation: Place a known amount of solid this compound in sealed vials.

  • Incubation: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.

  • Time Points: Remove vials at specified time intervals.

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.

Protocol 3: Photostability Assessment

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) and in the solid state.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Analytical Method for Stability Testing

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., ~260 nm) and/or Charged Aerosol Detection (CAD) for universal detection of non-volatile analytes.[10]

  • Quantification: The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

Visualizing Stability and Handling

The following diagrams illustrate the key aspects of this compound stability and recommended handling procedures.

Degradation pathways of this compound.

G start Receiving the Reagent storage Store at -20°C in a dark, desiccated environment. start->storage pre_use Allow vial to warm to room temperature before opening. storage->pre_use dissolution Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use. pre_use->dissolution reaction Perform conjugation reaction. dissolution->reaction post_reaction Quench unreacted TFP esters if necessary. reaction->post_reaction purification Purify the conjugate. post_reaction->purification end Store final conjugate under appropriate conditions. purification->end

Recommended handling workflow for this compound.

Conclusion

The stability of this compound is a critical factor in the successful development of precisely engineered bioconjugates. By understanding the individual stability profiles of the TFP ester, aryl azide, and PEG4 linker, researchers can implement appropriate storage and handling procedures to maintain the integrity and reactivity of this important crosslinker. Adherence to the recommended storage conditions of -20°C in a dark, dry environment is essential. For applications requiring stringent quality control, conducting forced degradation studies and employing robust analytical methods will ensure the reliability and reproducibility of experimental outcomes.

References

Technical Guide: Synthesis Pathway for 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step synthesis pathway for 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional crosslinker. This reagent is valuable in bioconjugation and drug delivery due to its photo-reactive azide (B81097) group and its amine-reactive carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The tetrafluorophenyl (TFP) moiety enhances the stability and reactivity of the azide group.

Overview of the Synthesis Strategy

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors followed by their coupling and a final deprotection step. The overall strategy is as follows:

  • Synthesis of the Aryl Azide Moiety: Preparation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid.

  • Amide Coupling: Activation of the synthesized benzoic acid and its subsequent reaction with an amino-PEG4-acid derivative where the carboxylic acid is protected.

  • Deprotection: Removal of the protecting group from the PEG linker to yield the final product.

The following sections provide detailed experimental protocols for each of these stages, along with a summary of the materials and their properties in a structured table.

Experimental Protocols

Stage 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid

This stage involves a two-step process starting from commercially available methyl pentafluorobenzoate.

Step 1.1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

  • Reaction: Methyl pentafluorobenzoate is reacted with sodium azide to substitute the fluorine atom at the para position with an azide group.

  • Procedure:

    • In a fume hood equipped with a blast shield, dissolve methyl pentafluorobenzoate (1.0 eq) and sodium azide (1.05 eq) in a 3:1 (v/v) mixture of acetone (B3395972) and water.

    • Reflux the mixture at 85°C for 8 hours. Caution: Sodium azide can be explosive when heated as a solid and is highly toxic.

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under reduced pressure to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate as a white solid.[1]

Step 1.2: Hydrolysis to 4-Azido-2,3,5,6-tetrafluorobenzoic acid

  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

  • Procedure:

    • Treat the methyl 4-azido-2,3,5,6-tetrafluorobenzoate (1.0 eq) from the previous step with 20% aqueous sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water.

    • Stir the mixture at room temperature for 24 hours.

    • Acidify the solution to a pH of less than 1 with 2N hydrochloric acid (HCl) in an ice bath.

    • Extract the product with chloroform (B151607) (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-azido-2,3,5,6-tetrafluorobenzoic acid as a white solid.[1]

Stage 2: Amide Coupling with Protected PEG Linker

This stage involves the activation of the carboxylic acid and its reaction with an amino-PEG linker that has a protected carboxylic acid terminus. Amino-PEG4-t-butyl ester is a suitable commercially available linker for this purpose.[2]

Step 2.1: Activation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid

  • Reaction: The carboxylic acid is converted to a more reactive species, such as a tetrafluorophenyl (TFP) ester, to facilitate amide bond formation.

  • Procedure:

    • Dissolve 4-Azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 2,3,5,6-tetrafluorophenol (B1216870) (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • The resulting solution containing the activated TFP ester can be used directly in the next step.

Step 2.2: Amide Bond Formation

  • Reaction: The activated 4-azido-TFP derivative is reacted with the primary amine of the PEG linker.

  • Procedure:

    • To the solution from Step 2.1, add Amino-PEG4-t-butyl ester (1.0 eq).

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the crude product, 4-Azide-TFP-Amide-PEG4-t-butyl ester, can be purified by column chromatography on silica (B1680970) gel.

Stage 3: Deprotection to Yield Final Product
  • Reaction: The tert-butyl (t-butyl) protecting group is removed from the carboxylic acid terminus under acidic conditions to yield the final product.

  • Procedure:

    • Dissolve the purified 4-Azide-TFP-Amide-PEG4-t-butyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[3]

    • Stir the reaction at room temperature for 1-2 hours.[3]

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[3]

    • The final product, this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[][5]

Data Presentation

Table 1: Key Reagents and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Methyl pentafluorobenzoateC₈H₃F₅O₂226.10Starting Material
Sodium AzideNaN₃65.01Azide Source
Methyl 4-azido-2,3,5,6-tetrafluorobenzoateC₈H₃F₄N₃O₂249.12Intermediate 1
4-Azido-2,3,5,6-tetrafluorobenzoic acidC₇HF₄N₃O₂235.09Precursor 1
Amino-PEG4-t-butyl esterC₁₅H₃₁NO₆321.41Precursor 2
4-Azide-TFP-Amide-PEG4-t-butyl esterC₂₂H₂₉F₄N₄O₇537.49Protected Intermediate
This compoundC₁₈H₂₁F₄N₄O₇481.38Final Product

Visualization of the Synthesis Pathway

Synthesis_Pathway A Methyl pentafluorobenzoate B Methyl 4-azido-2,3,5,6-tetrafluorobenzoate A->B 1. NaN₃, Acetone/H₂O 2. Reflux C 4-Azido-2,3,5,6-tetrafluorobenzoic acid B->C 1. NaOH, MeOH/H₂O 2. HCl E 4-Azide-TFP-Amide-PEG4-t-butyl ester C->E 1. DCC, TFP-OH 2. DIPEA D Amino-PEG4-t-butyl ester D->E F This compound E->F TFA, DCM

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_stage1 Stage 1: Aryl Azide Synthesis cluster_stage2 Stage 2: Amide Coupling cluster_stage3 Stage 3: Deprotection & Purification A1 Azidation of Methyl pentafluorobenzoate A2 Hydrolysis of Methyl Ester A1->A2 B1 Activation of Carboxylic Acid A2->B1 Purified Intermediate B2 Coupling with Amino-PEG4-t-butyl ester B1->B2 C1 Removal of t-butyl group with TFA B2->C1 Crude Coupled Product C2 RP-HPLC Purification C1->C2 F This compound C2->F Final Product

Caption: Overall experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid (CAS: 2566404-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, 4-Azide-TFP-Amide-PEG4-acid. This reagent is of significant interest in the fields of bioconjugation, chemical biology, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Introduction

This compound is a versatile molecule featuring two distinct reactive functionalities at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The molecule incorporates a photo-activatable tetrafluorophenyl azide (B81097) (TFP-azide) group and a carboxyl group, enabling a two-step conjugation strategy. The TFP-azide allows for the formation of a covalent bond with a target molecule upon exposure to UV light, a process known as photoaffinity labeling. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2566404-74-6[1][2]
Molecular Formula C₁₈H₂₂F₄N₄O₇[1]
Molecular Weight 482.4 g/mol [1]
Purity ≥98%[1][3]
Appearance White to off-white solid
Storage Conditions -20°C, desiccated, protected from light[1]

Functional Moieties and Reactivity

This crosslinker possesses two key reactive groups that enable sequential or orthogonal conjugation strategies.

Tetrafluorophenyl Azide (TFP-Azide)

The TFP-azide group is a photo-activatable functional group. Upon irradiation with UV light, typically in the range of 250-350 nm, it forms a highly reactive nitrene intermediate.[1][4] This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in the vicinity, forming a stable covalent linkage with a target molecule.[5][6] The fluorine atoms on the phenyl ring help to stabilize the nitrene intermediate.[1] This photoaffinity labeling approach is particularly useful for capturing and identifying binding partners of a molecule of interest.

Carboxylic Acid

The terminal carboxylic acid can be activated to form a reactive ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1] A common method for activation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated linker solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling. A 5 to 20-fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

    • Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Photoaffinity Labeling with the TFP-Azide Group

This protocol outlines the general procedure for photo-crosslinking the azide-functionalized molecule to its binding partner.

Materials:

  • Azide-conjugated molecule (prepared as in section 4.1)

  • Target biomolecule or biological system

  • Reaction Buffer: A buffer that does not contain primary amines (e.g., Tris) or potent nucleophiles. PBS or HEPES buffers are suitable choices.

  • UV lamp (e.g., a hand-held UV lamp or a crosslinker instrument) emitting at 250-350 nm.

  • Quartz or UV-transparent reaction vessel.

Procedure:

  • Sample Preparation:

    • Dissolve or suspend the azide-conjugated molecule and the target biomolecule in the Reaction Buffer.

    • It is crucial to avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) as they can react with the nitrene intermediate or reduce the azide group, respectively.[5]

  • UV Irradiation:

    • Place the sample in a quartz cuvette or other UV-transparent vessel on ice to minimize heat-induced damage.

    • Expose the sample to UV light (250-350 nm) for a duration that needs to be optimized for the specific system. Typical irradiation times can range from 5 to 30 minutes.

    • The distance from the UV source to the sample will also influence the required irradiation time.

  • Analysis:

    • Following irradiation, the covalently cross-linked product can be analyzed by various techniques such as SDS-PAGE, Western blotting, mass spectrometry, or other relevant analytical methods to confirm conjugation and identify the labeled species.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly for:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The carboxylic acid end can be conjugated to the antibody, and the azide end can be used in a subsequent click chemistry reaction with an alkyne-modified drug, or the azide itself can be part of the final payload structure.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Target Identification and Validation: Photoaffinity labeling can be employed to identify the cellular targets of a drug candidate. The drug is modified with the linker, incubated with cells or cell lysates, and then UV-irradiated to covalently capture its binding partners.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for utilizing this compound.

AmideCouplingWorkflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Linker This compound EDC_NHS EDC / NHS in Activation Buffer (pH 4.7-6.0) Linker->EDC_NHS 15-30 min RT ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker Protein Amine-containing Protein in Coupling Buffer (pH 7.2-8.0) ActivatedLinker->Protein 2h RT or O/N 4°C ConjugatedProtein Azide-PEG-Protein Conjugate Protein->ConjugatedProtein Quench Quench Reaction (e.g., Tris, Glycine) ConjugatedProtein->Quench Purify Purification (Desalting / Dialysis) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: Workflow for Amide Bond Formation.

PhotoaffinityLabelingWorkflow cluster_incubation Incubation cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis AzideConjugate Azide-PEG-Protein Conjugate Complex Non-covalent Complex AzideConjugate->Complex Target Target Biomolecule Target->Complex UV UV Light (250-350 nm) Complex->UV 5-30 min on ice CovalentComplex Covalent Conjugate UV->CovalentComplex Analysis SDS-PAGE, MS, etc. CovalentComplex->Analysis FinalAnalysis Identification of Labeled Target Analysis->FinalAnalysis

Caption: Workflow for Photoaffinity Labeling.

Handling and Storage

This compound should be stored at -20°C, protected from light and moisture.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment. For preparing stock solutions, anhydrous solvents such as DMF or DMSO should be used.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its dual reactivity, coupled with the benefits of the hydrophilic PEG spacer, provides researchers with a robust tool for creating complex bioconjugates for a variety of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. Careful consideration of the experimental conditions for both the amide coupling and photoaffinity labeling steps is crucial for successful conjugation.

References

The Azide Group: A Lynchpin in Click Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, once primarily known for its role in energetic materials, has been repurposed by chemists into a powerful and versatile tool for molecular assembly. Its unique reactivity is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This guide provides a comprehensive overview of the azide group's reactivity in the two most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—offering a technical resource for professionals in drug discovery and the broader scientific community.

Core Principles of Azide Reactivity in Click Chemistry

The foundational reaction of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2][3] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted variants has revolutionized its application.[3][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition and control its regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][5] The reaction is robust, efficient, and can be performed in aqueous conditions, making it highly suitable for biological applications.[1][6] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like copper sulfate) with a reducing agent such as sodium ascorbate (B8700270).[5][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Recognizing the inherent cytotoxicity of copper for in vivo applications, SPAAC was developed as a catalyst-free alternative.[8][9] This reaction employs a strained cyclooctyne (B158145), where the ring strain provides the driving force to lower the activation energy of the cycloaddition with an azide.[8][] This bioorthogonal reaction proceeds rapidly at physiological temperatures and pH without the need for a metal catalyst, making it ideal for live-cell imaging and in vivo studies.[11][12]

Quantitative Analysis of Azide-Alkyne Cycloadditions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize key quantitative data for these reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[13]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[13]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[13]Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides.[13][14]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of ligands can help mitigate this toxicity.[13][15]Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications.[13][16]
Functional Group Tolerance Generally good, but some functional groups, particularly thiols, can interfere with the copper catalyst.[17]Excellent, as the azide and strained alkyne are bioorthogonal and do not react with most biological functional groups.[8]

Table 1: Comparative Overview of CuAAC and SPAAC.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl AzideKey Features
DIBO (Dibenzocyclooctynol)~0.1One of the first widely used cyclooctynes for SPAAC.
DBCO (Dibenzocyclooctyne)~0.3Commonly used, commercially available, and exhibits good reactivity.[12]
BCN (Bicyclo[6.1.0]nonyne)~0.9Exhibits faster kinetics than DBCO and is less sterically hindered.[18]
DIFO (Difluorinated Cyclooctyne)~4.2The electron-withdrawing fluorine atoms increase the reactivity of the alkyne.[19]
ADIBO (Azadibenzocyclooctyne)~0.4An aza-derivative of DBCO with similar reactivity.

Table 2: Comparison of Common Cyclooctynes for SPAAC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry. Below are representative protocols for introducing azide functionalities and performing CuAAC and SPAAC reactions.

Protocol 1: Azide Functionalization of a Protein using an NHS Ester

This protocol describes the introduction of azide groups into a protein via reaction with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule (e.g., Azido-PEG4-NHS Ester).[20]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in DMSO immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted labeling reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling using techniques such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction.[7][21]

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide and alkyne in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne in the desired reaction buffer.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification: Purify the triazole product using standard chromatographic methods.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.[8][22]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.[8]

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).[8]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]

  • Purification: Remove the unreacted DBCO reagent using a desalting column or dialysis.[8]

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE and mass spectrometry.[8]

Visualizing Click Chemistry: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and a typical experimental workflow in click chemistry.

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex + Alkyne Alkyne R1-C≡CH Acetylide Copper(I) Acetylide Pi_Complex->Acetylide Deprotonation Cu_Azide_Complex Copper-Azide Complex Acetylide->Cu_Azide_Complex + Azide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product Protonation

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism SPAAC Reaction Mechanism Reactants Strained Cyclooctyne + Azide Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Low Activation Energy Product Triazole Product Transition_State->Product Ring Strain Release

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Bioconjugation Workflow using Click Chemistry Start Start: Biomolecule of Interest Functionalization Introduce Azide or Alkyne Handle Start->Functionalization Purification1 Purify Functionalized Biomolecule Functionalization->Purification1 Click_Reaction Perform Click Reaction (CuAAC or SPAAC) with complementary handle Purification1->Click_Reaction Purification2 Purify Final Conjugate Click_Reaction->Purification2 Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification2->Analysis End End: Bioconjugate Ready for Application Analysis->End

Caption: A typical experimental workflow for bioconjugation using click chemistry.

Conclusion

The azide group's reactivity in click chemistry has provided an invaluable set of tools for researchers in drug discovery and development. The ability to reliably and efficiently form stable linkages under mild, often biological, conditions has accelerated the synthesis of novel therapeutics, diagnostic agents, and research tools.[1][15] The choice between the rapid and robust CuAAC and the bioorthogonal SPAAC allows for a tailored approach to a wide range of scientific challenges. As our understanding of these reactions deepens and new azide and alkyne building blocks are developed, the impact of click chemistry on the life sciences is set to grow even further.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Azide-PEG4-TFP Ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-202512-01 Version: 1.0 For Research Use Only.

Introduction

This document provides detailed protocols for the conjugation of amine-reactive, azide-functionalized PEG linkers to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The focus is on linkers utilizing a tetrafluorophenyl (TFP) ester as the amine-reactive group.

The specific linker class, Azide-PEG4-TFP Ester , is a heterobifunctional reagent that enables a two-stage bioconjugation strategy. The TFP ester group reacts efficiently with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins to form a stable, covalent amide bond.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, especially at basic pH, reducing the competing hydrolysis side-reaction and leading to higher conjugation efficiency.[3][4][5]

The terminal azide (B81097) group (-N₃) remains inert during the initial amine conjugation. It serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] This allows for the precise attachment of a second molecule, such as a drug payload, a fluorescent probe, or a biotin (B1667282) tag, that has been functionalized with an alkyne or a cyclooctyne (B158145) (e.g., DBCO).[8] The hydrophilic PEG4 spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[9]

These characteristics make Azide-PEG4-TFP Ester linkers highly valuable tools in drug development for creating antibody-drug conjugates (ADCs), in proteomics for protein labeling, and in diagnostics for developing imaging agents.[6][10]

Chemical Reaction Scheme

The conjugation process involves the acylation of a primary amine on a biomolecule (e.g., a protein) by the Azide-PEG4-TFP Ester, forming a stable amide bond and releasing tetrafluorophenol as a byproduct.

Protein Biomolecule-NH₂ (Primary Amine) Linker N₃-PEG4-TFP Ester Conjugate Biomolecule-NH-CO-PEG4-N₃ (Stable Amide Bond) Protein->Conjugate Acylation (pH 7-9) Byproduct Tetrafluorophenol (Byproduct)

Caption: Covalent bond formation between a primary amine and an Azide-PEG4-TFP Ester.

Experimental Protocols

Required Materials and Equipment
  • Reagents:

    • Azide-PEG4-TFP Ester (or similar Azide-PEG-TFP Ester linker)

    • Biomolecule with primary amines (e.g., antibody at 1-10 mg/mL)

    • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Buffers and Solutions:

    • Conjugation Buffer: Amine-free buffer, pH 7.0-9.0. Recommended: Phosphate-Buffered Saline (PBS), pH 7.4; 100 mM Carbonate/Bicarbonate buffer, pH 8.5; or 50 mM Borate buffer, pH 8.5.[8] Crucially, avoid buffers containing primary amines like Tris or glycine. [11]

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Reaction tube rotator/mixer

    • UV-Vis Spectrophotometer

    • Purification System: Desalting columns (e.g., Zeba™ Spin), size-exclusion chromatography (SEC) system, or dialysis cassettes (MWCO appropriate for the biomolecule).[][13]

    • Analytical Equipment: HPLC system (RP-HPLC, HIC), Mass Spectrometer (MALDI-TOF or ESI-MS).[14][15]

Protocol for Conjugation to Primary Amines

This protocol provides a general guideline. Optimal conditions, particularly the molar excess of the linker, may need to be determined empirically for each specific biomolecule.

  • Preparation of Biomolecule:

    • Dissolve or exchange the biomolecule into the chosen amine-free Conjugation Buffer at a known concentration (typically 2-5 mg/mL). If the stock solution contains Tris or other amine-containing buffers, it must be removed via dialysis or buffer exchange prior to starting.[11]

  • Preparation of Azide-PEG4-TFP Ester Reagent:

    • The TFP ester reagent is sensitive to moisture.[8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of Azide-PEG4-TFP Ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.[11]

  • Conjugation Reaction:

    • Calculate the volume of the TFP ester stock solution needed to achieve the desired molar excess relative to the biomolecule. A starting point of 10-fold to 20-fold molar excess is recommended.

    • Add the calculated volume of the TFP ester stock solution to the biomolecule solution while gently vortexing. Ensure the final concentration of DMSO/DMF in the reaction mixture is below 10% (v/v) to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight, with gentle mixing.[8]

Purification of the Conjugate

After incubation, it is essential to remove the unreacted TFP ester reagent and the tetrafluorophenol byproduct.

  • Desalting/Buffer Exchange:

    • For rapid purification, use a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for sample loading and elution. This method is effective at separating the high-molecular-weight conjugate from low-molecular-weight contaminants.[]

  • Size-Exclusion Chromatography (SEC):

    • SEC provides a higher-resolution separation and is one of the primary methods for purifying PEGylated proteins.[][13] It effectively separates the conjugate from unreacted protein, excess linker, and byproducts based on hydrodynamic radius.

  • Dialysis:

    • Alternatively, the reaction mixture can be dialyzed against a large volume of storage buffer using an appropriate molecular weight cutoff (MWCO) membrane. Perform at least three buffer changes over 24-48 hours at 4°C.

Storage

Store the purified azide-functionalized biomolecule under conditions optimal for the native biomolecule, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Data Presentation and Characterization

Successful conjugation should be confirmed, and the Degree of Labeling (DOL)—the average number of linker molecules per biomolecule—should be determined.

Summary of Reaction Parameters
ParameterRecommended RangeKey Considerations
pH 7.0 - 9.0Higher pH increases amine reactivity but also hydrolysis rate. TFP esters are more stable at basic pH than NHS esters.[2][5]
Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines (e.g., Tris, glycine) which compete for the reaction.[11]
Molar Excess (Linker:Biomolecule) 5:1 to 20:1Start with 10:1. Higher ratios increase DOL but also risk of aggregation or loss of function. Requires optimization.
Reaction Time 1-2 hours at Room Temp.Can be extended overnight at 4°C to control the reaction rate.[8]
Solvent DMSO or DMFFinal concentration should be <10% to maintain protein integrity.
Summary of Characterization Techniques
TechniquePurposeInformation Obtained
Mass Spectrometry (MS) Confirm conjugation and determine DOLProvides the mass of the conjugate. The mass shift from the native protein corresponds to the number of attached linkers.[14][17]
RP-HPLC / HIC Assess purity and heterogeneitySeparates species with different DOLs, allowing for quantification of the conjugate distribution.[18]
SDS-PAGE Qualitative assessmentA shift in the gel band to a higher molecular weight compared to the unconjugated protein indicates successful conjugation.[19]
UV-Vis Spectroscopy Determine protein concentrationMeasure absorbance at 280 nm. The DOL cannot be determined by UV-Vis unless the attached payload has a distinct chromophore.

Visualized Workflows and Pathways

General Experimental Workflow

The entire process from preparation to characterization follows a logical sequence.

Prep 1. Reagent Preparation - Buffer exchange protein - Dissolve TFP Ester in DMSO React 2. Conjugation Reaction - Mix reagents - Incubate (RT or 4°C) Prep->React Purify 3. Purification - Desalting column / SEC - Remove excess linker React->Purify Analyze 4. Characterization - Confirm conjugation (MS) - Determine DOL (HPLC, MS) Purify->Analyze Store 5. Storage - Store at 4°C or -80°C Analyze->Store

Caption: A step-by-step workflow for the conjugation of Azide-PEG4-TFP Ester.

Application Pathway: Two-Step ADC Synthesis

The azide-functionalized intermediate is a versatile platform for subsequent click chemistry reactions, as exemplified in the synthesis of an Antibody-Drug Conjugate (ADC).

cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (SPAAC) Ab Antibody-NH₂ Ab_Azide Antibody-PEG-Azide (Intermediate) Ab->Ab_Azide TFP Ester Reaction Linker Azide-PEG-TFP ADC Antibody-Drug Conjugate (Final Product) Ab_Azide->ADC Bioorthogonal Reaction Drug DBCO-Drug (Payload)

References

Application Notes and Protocols for Protein Labeling with 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to a wide range of applications in biological research and drug development, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the use of 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional linker designed for a two-step protein modification strategy.

This linker features three key components:

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus) on the surface of a protein. TFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1][2][3]

  • Azide (B81097) (N₃) Group: A bioorthogonal handle that is inert to most biological functional groups. This allows for a highly selective secondary reaction with an alkyne-functionalized molecule through "click chemistry".[4][5]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the linker and the resulting protein conjugate, reduces potential aggregation, and minimizes steric hindrance between the protein and the subsequently attached molecule.

The two-step labeling process involves an initial acylation of the protein with the TFP ester to introduce the azide functionality, followed by a highly specific click chemistry reaction to conjugate an alkyne-containing molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a therapeutic payload). This approach offers significant flexibility and modularity in the design of bioconjugates.

Quantitative Data Summary

The efficiency of protein labeling is influenced by factors such as protein concentration, the molar ratio of the linker to the protein, buffer composition, pH, and incubation time. The following tables provide typical quantitative data for the labeling of a generic IgG antibody (150 kDa) using this compound and a subsequent click chemistry reaction.

Table 1: TFP Ester Labeling of IgG with this compound

ParameterValueNotes
Protein Concentration1-5 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of Linker10 to 40-foldA 20-fold molar excess is a good starting point.[6]
Reaction BufferPhosphate-Buffered Saline (PBS)pH 7.2-7.5; must be free of primary amines (e.g., Tris).[7]
Reaction TemperatureRoom Temperature (20-25°C)Can be performed at 4°C to minimize hydrolysis, but requires longer incubation.[7]
Reaction Time1-2 hours
Average Degree of Labeling (DOL)2 - 6 azides per antibodyDetermined by mass spectrometry.
Labeling Efficiency> 90%Percentage of antibody molecules labeled with at least one azide.
Post-Labeling Protein Recovery> 90%After removal of excess reagent via desalting column.[6]

Table 2: Click Chemistry Reaction Parameters (CuAAC and SPAAC)

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Notes
Alkyne Probe Terminal Alkyne (e.g., Alkyne-Fluorophore)Strained Alkyne (e.g., DBCO-Biotin)DBCO: Dibenzocyclooctyne.[8]
Molar Excess of Alkyne Probe 2-10 fold (over azide groups)1.5-10 fold (over azide groups)A higher excess can drive the reaction to completion.[8][9]
Catalyst CuSO₄ (with a reducing agent and ligand)None required[2]
Typical Reagent Concentrations 1 mM CuSO₄, 5 mM Sodium Ascorbate (B8700270), 1 mM THPTAN/ATHPTA: Tris(3-hydroxypropyltriazolylmethyl)amine.[9]
Reaction Temperature Room Temperature (20-25°C)Room Temperature or 4°C[8]
Reaction Time 30-60 minutes4-12 hours[8][10]
Conjugation Efficiency > 95%> 90%

Experimental Protocols

Protocol 1: Azide-Labeling of Proteins with this compound

This protocol describes the initial labeling of a protein with the azide-functionalized linker.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or other buffer exchange devices

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free from any primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the TFP ester.[7]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Note: TFP esters are moisture-sensitive. Use high-quality anhydrous solvent and keep the reagent vial tightly sealed. Do not prepare stock solutions for long-term storage.[11]

  • Labeling Reaction:

    • Calculate the required volume of the linker stock solution for the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TFP ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching buffer components using a spin desalting column or through dialysis.

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be determined by mass spectrometry.

    • The azide-labeled protein is now ready for the subsequent click chemistry reaction. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a terminal alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized molecule of interest (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • THPTA ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water (must be prepared fresh).[10]

    • Prepare a 100 mM stock solution of THPTA in water.[10]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-functionalized molecule (use a 2-10 fold molar excess over the available azide groups).

    • Add the THPTA stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[10]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the protein conjugate to remove the catalyst and excess alkyne reagent using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a copper-free click chemistry reaction using a strained alkyne (e.g., DBCO).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein with the DBCO-functionalized molecule. A 1.5 to 10-fold molar excess of the DBCO reagent is recommended.[8]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis to remove any unreacted DBCO reagent.

Mandatory Visualizations

G cluster_0 Step 1: Azide Labeling cluster_1 Step 2: Click Chemistry Protein Protein (with primary amines) Reaction1 Amine-TFP Ester Reaction (pH 7.2-7.5, RT, 1-2h) Protein->Reaction1 Linker This compound Linker->Reaction1 Azide_Protein Azide-Labeled Protein Reaction1->Azide_Protein Purification1 Purification (Desalting Column) Azide_Protein->Purification1 Reaction2 SPAAC Reaction (RT, 4-12h) Purification1->Reaction2 Alkyne Alkyne-Probe (e.g., DBCO-Fluorophore) Alkyne->Reaction2 Labeled_Protein Final Labeled Protein Reaction2->Labeled_Protein Purification2 Final Purification Labeled_Protein->Purification2

Caption: Experimental workflow for two-step protein labeling.

Caption: Reaction scheme for protein labeling.

References

Application Notes and Protocols for the Use of 4-Azide-TFP-Amide-PEG4-acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the drug payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional linker designed for the development of ADCs.

The this compound linker possesses two key reactive functionalities:

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms stable amide bonds with lysine (B10760008) residues on the surface of an antibody. TFP esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly under slightly basic conditions, which can lead to more efficient and reproducible conjugation.

  • Azide Group: A bioorthogonal handle that allows for the attachment of a drug payload via "click chemistry." This can be achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency under mild conditions.

The linker also incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This spacer enhances the solubility of the resulting ADC, reduces the potential for aggregation, and can improve the pharmacokinetic properties of the conjugate. The amide bond within the linker's backbone contributes to its overall stability.

These application notes will guide researchers through the process of creating and characterizing ADCs using the this compound linker, from antibody modification to in vitro efficacy testing.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC18H22F4N4O7[1]
Molecular Weight482.39 g/mol [1]
Purity>95%Commercially available
Storage-20°C, desiccatedCommercially available
SolubilitySoluble in DMSO, DMFCommercially available
Table 2: Illustrative Quantitative Data for ADC Synthesis and Characterization
ParameterTypical Value/RangeMethod of Determination
Antibody Modification
Linker:Antibody Molar Ratio5:1 to 20:1---
Reaction Time1-4 hours---
Reaction pH7.5-8.5---
Linker-to-Antibody Ratio (LAR)2-8Mass Spectrometry (MALDI-TOF or ESI-MS)
Payload Conjugation (Click Chemistry)
Payload:Linker Molar Ratio1.5:1 to 5:1---
Reaction Time1-12 hours---
Conjugation Efficiency>90%HPLC, Mass Spectrometry
ADC Characterization
Drug-to-Antibody Ratio (DAR)2-4HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Purity (Monomer Content)>95%Size Exclusion Chromatography (SEC)
In Vitro Stability (Human Plasma, 7 days)>90% intact ADCELISA, LC-MS
In Vitro Efficacy (HER2+ cell line)
Payload (e.g., MMAE) IC500.1-1 nMCell Viability Assay (e.g., MTT, XTT)
ADC IC501-10 nMCell Viability Assay (e.g., MTT, XTT)
Unconjugated Antibody IC50>1000 nMCell Viability Assay (e.g., MTT, XTT)

Note: The values presented in this table are illustrative and may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the first step in ADC synthesis: the covalent attachment of the linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris) and azide.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines or azide, perform a buffer exchange into PBS, pH 7.4 using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Slowly add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture for 1-4 hours at room temperature or for 4-6 hours at 4°C with gentle shaking.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by SEC or dialysis against PBS, pH 7.4.

  • Characterization: a. Determine the concentration of the azide-modified antibody using a BCA protein assay or by measuring the absorbance at 280 nm. b. Determine the Linker-to-Antibody Ratio (LAR) using mass spectrometry.

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the attachment of a DBCO (dibenzocyclooctyne)-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • DBCO-functionalized cytotoxic payload

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Purification system: SEC or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Payload Preparation: Dissolve the DBCO-functionalized payload in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Add a 1.5 to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.

  • Characterization: a. Determine the final ADC concentration. b. Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy. c. Assess the purity and aggregation state of the ADC by SEC. d. Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potency of the newly synthesized ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: a. Carefully remove the medium. b. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb TFP Ester-Amine Reaction linker This compound linker->azide_mAb ADC Antibody-Drug Conjugate azide_mAb->ADC SPAAC Click Chemistry payload DBCO-Payload payload->ADC DAR DAR Determination ADC->DAR Purity Purity (SEC) ADC->Purity Stability Stability Assay ADC->Stability Efficacy In Vitro Efficacy ADC->Efficacy

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Structure of the this compound linker.

Tubulin_Inhibitor_Pathway cluster_adc_action ADC Mechanism of Action cluster_payload_effect Payload Effect on Microtubules ADC ADC Targeting Tumor Cell Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE, DM1) Lysosome->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Binds to Tubulin Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitor payloads (e.g., MMAE, DM1).[2][3][4]

DNA_Damaging_Agent_Pathway cluster_adc_action_dna ADC Mechanism of Action cluster_payload_effect_dna Payload Effect on DNA ADC_DNA ADC Targeting Tumor Cell Internalization_DNA Receptor-Mediated Endocytosis ADC_DNA->Internalization_DNA Lysosome_DNA Lysosomal Trafficking Internalization_DNA->Lysosome_DNA Payload_Release_DNA Payload Release (e.g., Calicheamicin, Duocarmycin) Lysosome_DNA->Payload_Release_DNA DNA Nuclear DNA Payload_Release_DNA->DNA Intercalates/Binds to DNA DNA_Damage DNA Double-Strand Breaks / Alkylation DNA->DNA_Damage Replication_Block Replication & Transcription Blockage DNA_Damage->Replication_Block Apoptosis_DNA Apoptosis Replication_Block->Apoptosis_DNA

References

Application Notes and Protocols for Surface Modification using 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional crosslinker designed for the versatile modification of surfaces and biomolecules. This reagent features two key functional groups: a photo-activatable aryl azide (B81097) and a carboxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The tetrafluorophenyl (TFP) group enhances the stability of the azide moiety.

The carboxylic acid allows for the covalent attachment of the linker to amine-presenting surfaces or biomolecules through stable amide bond formation, typically mediated by carbodiimide (B86325) chemistry (EDC/NHS). The aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with a wide range of chemical entities, including C-H, N-H, and C=C bonds on adjacent molecules. This allows for the subsequent "click" chemistry-like immobilization of various ligands, proteins, or other molecules of interest.[1][2]

The PEG4 spacer imparts hydrophilicity to the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.[3] These properties make this compound an ideal tool for a variety of applications in drug development, diagnostics, and fundamental research, including the creation of bioactive surfaces for cell adhesion studies, the development of targeted drug delivery systems, and the fabrication of biosensors.

Physicochemical and Technical Data

PropertyValue
Molecular Formula C21H20F4N4O7
Molecular Weight 532.4 g/mol
Purity Typically >95% (determined by HPLC)
Storage Store at -20°C, desiccated and protected from light.
Solubility Soluble in organic solvents such as DMSO and DMF.

Applications

  • Surface Modification: Creation of biocompatible and functionalized surfaces on materials like glass, silicon, or gold.[4]

  • Bioconjugation: Covalent attachment of biomolecules (peptides, proteins, antibodies) to surfaces or other molecules.

  • Drug Delivery: Functionalization of nanoparticles or other drug carriers for targeted delivery.

  • Cell Adhesion Studies: Immobilization of cell-adhesive ligands (e.g., RGD peptides) to study cell-surface interactions and signaling.[1][5][6][7]

Experimental Protocols

This section provides detailed protocols for the surface modification of an amine-functionalized substrate using this compound, followed by the photo-immobilization of a target molecule.

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes the covalent attachment of the linker to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated microplate)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.

  • Coupling to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate three times with Coupling Buffer.

    • Immediately add the activated linker solution to the substrate, ensuring the entire surface is covered.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the coupling solution and wash the surface three times with Coupling Buffer.

    • Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups.

    • Wash the surface three times with PBST, followed by three washes with DI water.

    • Dry the surface under a stream of nitrogen gas. The surface is now functionalized with azide groups and ready for photo-conjugation.

Experimental Workflow for Linker Immobilization

G cluster_prep Reagent Preparation cluster_activation Linker Activation cluster_coupling Surface Coupling cluster_final Quenching & Washing A Prepare this compound stock solution in DMSO/DMF C Mix Linker, EDC, and NHS/Sulfo-NHS in Activation Buffer A->C B Prepare fresh EDC and NHS/Sulfo-NHS solutions in Activation Buffer B->C D Incubate for 15-30 min at RT C->D F Apply activated linker solution to the surface D->F E Wash amine-functionalized surface with Coupling Buffer E->F G Incubate for 2h at RT or overnight at 4°C F->G H Wash with Coupling Buffer G->H I Quench with Tris-HCl or Ethanolamine H->I J Wash with PBST and DI water I->J K Dry under Nitrogen J->K

Caption: Workflow for immobilizing the linker onto an amine surface.

Protocol 2: Photo-Immobilization of a Target Molecule onto the Azide-Functionalized Surface

This protocol describes the UV-light mediated conjugation of a target molecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized surface (from Protocol 1)

  • Target molecule with a suitable reactive group (e.g., C-H, N-H, or C=C bond)

  • Reaction Buffer: PBS, pH 7.4, or other appropriate buffer that does not contain primary amines or thiols.[2][8]

  • UV lamp (254-365 nm wavelength).[2][8]

Procedure:

  • Preparation of Target Molecule Solution:

    • Dissolve the target molecule in the Reaction Buffer at the desired concentration. The optimal concentration should be determined empirically.

  • Photo-conjugation Reaction:

    • Add the target molecule solution to the azide-functionalized surface.

    • Place the substrate under a UV lamp. The optimal wavelength, intensity, and exposure time will depend on the specific aryl azide and the target molecule and should be optimized. A common starting point is irradiation at 254-365 nm for 5-15 minutes on ice to prevent overheating.[8][9]

    • Caution: Avoid using buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can quench the reactive nitrene intermediate.[2][8]

  • Washing:

    • After irradiation, remove the target molecule solution.

    • Wash the surface extensively with PBST (3-5 times) to remove any non-covalently bound molecules.

    • Rinse with DI water and dry under a stream of nitrogen. The surface is now functionalized with the target molecule.

Workflow for Photo-Immobilization of Target Molecule

G cluster_prep Preparation cluster_reaction Photo-conjugation cluster_final Washing A Prepare target molecule solution in appropriate Reaction Buffer B Apply target molecule solution to azide-functionalized surface A->B C Irradiate with UV light (e.g., 254-365 nm, 5-15 min) B->C D Remove target molecule solution C->D E Wash with PBST and DI water D->E F Dry under Nitrogen E->F

Caption: Workflow for photo-immobilizing a target molecule.

Characterization of the Modified Surface

Successful surface modification can be confirmed using various surface-sensitive analytical techniques.

TechniqueExpected Results
X-ray PhotoelectronSpectroscopy (XPS) - After Linker Immobilization: Appearance of N 1s peaks corresponding to the azide group (at ~401 eV and ~404 eV) and the amide bond (~400 eV).[10][11][12][13]- After Photo-conjugation: Decrease in the intensity of the azide peaks and potential changes in the C 1s and N 1s spectra depending on the immobilized target molecule.
Fourier-Transform InfraredSpectroscopy (FTIR) - After Linker Immobilization: Appearance of a characteristic azide peak around 2100 cm⁻¹ and amide bond peaks (~1650 cm⁻¹ and ~1540 cm⁻¹).[14][15][16][17][18]- After Photo-conjugation: Disappearance or significant reduction of the azide peak.
Contact Angle Goniometry The hydrophilicity of the surface is expected to increase after PEG linker immobilization, resulting in a decrease in the water contact angle.
Atomic Force Microscopy (AFM) Can be used to assess changes in surface morphology and roughness after each modification step.

Application Example: RGD Peptide Immobilization for Cell Adhesion Studies

A common application of this surface modification technique is the immobilization of RGD (Arginine-Glycine-Aspartic acid) peptides to promote cell adhesion.[1][5][6][7] The RGD sequence is a well-known motif that binds to integrin receptors on the cell surface, initiating signaling cascades that regulate cell adhesion, proliferation, and differentiation.[19][20][21][22]

Integrin-Mediated Signaling Pathway

The binding of immobilized RGD peptides to integrins on the cell surface triggers the clustering of integrins and the recruitment of various signaling and adaptor proteins to form focal adhesions. This initiates a downstream signaling cascade, a key component of which is the Focal Adhesion Kinase (FAK) pathway.

G cluster_ecm Extracellular Matrix (ECM) / Modified Surface cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD Immobilized RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Talin Talin Integrin->Talin Recruitment Src Src Kinase FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Downstream Activation Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Vinculin Vinculin Talin->Vinculin Vinculin->Actin Downstream->Actin Cell Proliferation, Survival, Migration

References

Application Notes and Protocols for 4-Azide-TFP-Amide-PEG4-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker features three key components:

  • A Tetrafluorophenyl (TFP) Ester: A highly reactive group for stable amide bond formation with primary amines, such as those on the surface of antibodies or other protein-based targeting moieties. TFP esters offer excellent reactivity and are a common alternative to N-hydroxysuccinimide (NHS) esters.

  • An Azide Group: A bio-orthogonal functional group that allows for highly specific and efficient conjugation to alkyne-modified molecules via "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This enables the precise attachment of a therapeutic payload.

  • A PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the aqueous solubility of the resulting conjugate, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final drug delivery system.

These application notes provide a framework for utilizing this compound in the construction of targeted therapies, complete with representative data and detailed experimental protocols.

Data Presentation

The following tables summarize representative quantitative data for targeted drug delivery systems developed using methodologies compatible with azide-PEG linkers. These values are illustrative and will vary depending on the specific antibody, drug, and formulation parameters.

Table 1: Representative Characteristics of an Antibody-Drug Conjugate (ADC)

ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (Human)>90% after 7 daysELISA / LC-MS
In Vitro Cytotoxicity (IC50)5 - 50 nMCell-Based Viability Assay (e.g., MTT, CellTiter-Glo)

Table 2: Representative Characteristics of Drug-Loaded Nanoparticles

ParameterValueMethod of Analysis
Mean Particle Size (Diameter)100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 mV to -25 mVLaser Doppler Velocimetry
Drug Loading Content (DLC)2 - 5% (w/w)HPLC / UV-Vis Spectroscopy
Encapsulation Efficiency (EE)> 80%HPLC / UV-Vis Spectroscopy
In Vitro Drug Release (pH 5.0, 24h)50 - 70%Dialysis Method with HPLC/UV-Vis

Mandatory Visualizations

Experimental Workflows

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization Ab Targeting Antibody Ab_Linker Azide-Modified Antibody Ab->Ab_Linker TFP Ester Reaction (Amine Coupling) Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC Click Chemistry (e.g., CuAAC or SPAAC) Drug Alkyne-Modified Drug Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / Dialysis Analysis Characterization (DAR, Purity, etc.) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling Pathways

G cluster_her2 HER2-Positive Cancer Cell HER2_Receptor HER2 Receptor Internalization Internalization (Endocytosis) HER2_Receptor->Internalization ADC Anti-HER2 ADC ADC->HER2_Receptor Binding Lysosome Lysosome Internalization->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of Action for a HER2-Targeted ADC.

G cluster_trop2 TROP-2 Signaling Pathway TROP2 TROP-2 RAS RAS TROP2->RAS Activates Internalization Payload Release -> Cell Death RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes ADC Anti-TROP-2 ADC ADC->TROP2 Binds & Internalizes

Application Notes and Protocols for 4-Azide-TFP-Amide-PEG4-acid in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Azide-TFP-Amide-PEG4-acid, a versatile heterobifunctional crosslinker, for the covalent conjugation of biomolecules. This reagent is particularly suited for a two-step sequential ligation strategy, enabling precise and efficient coupling of an amine-containing molecule to a strained alkyne-bearing molecule via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

Introduction to this compound

This compound is a chemical tool that incorporates three key functional elements:

  • A 2,3,5,6-Tetrafluorophenyl (TFP) Ester: A highly reactive group that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. TFP esters offer enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH, leading to higher conjugation efficiencies.[1][2][3][4][5]

  • An Azide (B81097) Group (N₃): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6][7][8] The azide can react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[9][10][][12] This reaction is ideal for biological applications due to the absence of cytotoxic copper catalysts.[13] The aryl azide in this specific molecule also presents the possibility of photo-activated conjugation upon exposure to UV light.[6][7]

  • A PEG4 Spacer: The tetraethylene glycol (PEG) linker enhances the aqueous solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[9][14]

This unique combination of features makes this compound an invaluable reagent for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.

Data Presentation

The following tables summarize key quantitative parameters relevant to the reactions involving this compound. Please note that specific values may vary depending on the experimental conditions and the nature of the reactants.

Table 1: Physicochemical and Reactivity Properties

PropertyValue/CharacteristicReference
Molecular Weight482.39 g/mol N/A
PurityTypically ≥95%N/A
Storage-20°C, desiccatedN/A
TFP Ester ReactivityPrimary amines[1][5]
Azide ReactivityStrained alkynes (e.g., DBCO, BCN), Phosphines[9][][15]
Photo-activation (Aryl Azide)UV light (approx. 250-350 nm)[6][7]

Table 2: Recommended Reaction Conditions

Reaction StepParameterRecommended RangeReference
Step 1: TFP Ester-Amine Coupling pH7.2 - 8.5[16][17]
Temperature4°C to Room Temperature[16][17]
Molar Excess of Linker5 - 20 fold over amine-containing molecule[][19]
Reaction Time1 - 4 hours at RT; overnight at 4°C[16][17]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pH7.0 - 7.4[9][10]
Temperature4°C to 37°C[9][10]
Molar Excess of Alkyne1.5 - 10 fold over azide-modified molecule[9]
Reaction Time1 - 12 hours[9][10]

Experimental Protocols

The following protocols describe a general two-step procedure for the conjugation of an amine-containing biomolecule (e.g., a protein) to a strained alkyne-functionalized molecule using this compound.

Step 1: Modification of an Amine-Containing Protein with this compound

This protocol details the initial reaction of the TFP ester with primary amines on a protein to introduce the azide functionality.

Materials:

  • Amine-containing protein (1-5 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use. TFP esters are moisture-sensitive.[16]

  • Protein Preparation:

    • Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted TFP esters.

    • Remove the excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • The resulting azide-modified protein can be characterized by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker.

Step 2: Copper-Free Click Chemistry (SPAAC) with the Azide-Modified Protein

This protocol describes the subsequent reaction of the azide-functionalized protein with a molecule containing a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified protein from Step 1

  • DBCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or other suitable buffer.

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified protein with the DBCO-functionalized molecule. A 1.5- to 10-fold molar excess of the DBCO-reagent is typically recommended to ensure efficient conjugation.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[9][10] The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted DBCO-molecule using size-exclusion chromatography or other appropriate purification methods.

  • Characterization:

    • Confirm the final conjugate structure and purity using analytical techniques like SDS-PAGE, mass spectrometry, and functional assays.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and relationships.

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Click Chemistry Protein Amine-Containing Protein (e.g., Antibody) Azide_Protein Azide-Modified Protein Protein->Azide_Protein TFP Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Azide_Protein Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Protein->Final_Conjugate SPAAC Reaction (Copper-Free) Purification1 Purification (Desalting/Dialysis) Azide_Protein->Purification1 DBCO_Molecule Strained Alkyne Molecule (e.g., DBCO-Drug) DBCO_Molecule->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: Two-step bioconjugation workflow using this compound.

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ Protein_Linker Protein-NH-CO-PEG4-Azide Protein_NH2->Protein_Linker Amide Bond Formation Linker Azide-PEG4-TFP Linker->Protein_Linker TFP_leaving_group Tetrafluorophenol Linker->TFP_leaving_group Leaving Group

Caption: TFP ester reaction with a primary amine on a protein.

G cluster_reactants Reactants cluster_product Product Azide_Protein Azide-Modified Protein Triazole_Conjugate Stable Triazole Linkage Azide_Protein->Triazole_Conjugate [3+2] Cycloaddition DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Triazole_Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols for EDC/NHS Coupling of 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional linker designed for bioconjugation applications. It features a terminal carboxylic acid for covalent attachment to primary amines and an aryl azide (B81097) for subsequent photo-activated or click chemistry reactions. The tetrafluorophenyl (TFP) amide enhances the stability of the linker, while the polyethylene (B3416737) glycol (PEG4) spacer improves water solubility and reduces steric hindrance during conjugation.[1][2] This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise and stable linkage of a payload to a biomolecule is critical.[3][4][5]

The carboxylic acid moiety can be activated using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable NHS ester. This activated linker then readily reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.[6][7]

Data Presentation

Table 1: Recommended Reaction Conditions and Molar Ratios for EDC/NHS Coupling of PEG-Acids
ParameterRecommended ValueNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is a common choice.[6][8][9]
Coupling pH 7.2 - 8.0Optimal for the reaction of the NHS-ester with primary amines. PBS or borate (B1201080) buffers are suitable.[6][8][9]
EDC Molar Excess 2 to 5-foldMolar excess relative to the this compound.
NHS Molar Excess 1.2 to 2-foldMolar excess relative to the this compound.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.
Typical Yield > 85%Dependent on specific reactants and conditions.
Quenching Agent Tris-HCl or GlycineUsed to stop the reaction by consuming unreacted NHS esters.[6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Biomolecule (e.g., an Antibody)

This two-step protocol is recommended to minimize polymerization when the biomolecule also contains carboxyl groups.[10]

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the amine-containing biomolecule (e.g., 1-5 mg/mL) in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Biomolecule:

    • Add the activated linker solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the activated linker to the biomolecule is a recommended starting point; however, this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Visualizations

EDC/NHS Coupling Reaction Pathway

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) PEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester NHS-Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Conjugate Azide-PEG-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Biomolecule Biomolecule (Protein-NH2) Biomolecule->Conjugate

Caption: Chemical pathway for EDC/NHS coupling of this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow start Start reagent_prep 1. Reagent Preparation (Linker, Antibody, Buffers) start->reagent_prep activation 2. Activation of Linker (EDC/NHS in MES buffer) reagent_prep->activation conjugation 3. Conjugation to Antibody (in PBS buffer) activation->conjugation purification1 4. Purification of Azide-Antibody (Size Exclusion Chromatography) conjugation->purification1 click_reaction 5. Click Chemistry (Add DBCO-Drug) purification1->click_reaction purification2 6. Final ADC Purification click_reaction->purification2 characterization 7. ADC Characterization (SDS-PAGE, Mass Spec) purification2->characterization end End characterization->end

Caption: Workflow for synthesizing an ADC using the azide-functionalized antibody.

HER2 Signaling Pathway Targeted by an ADC

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds Internalization Internalization & Drug Release HER2_ADC->Internalization HER2_dimer HER2 Dimerization HER2->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Apoptosis Apoptosis Internalization->Apoptosis Cytotoxic Payload

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.[3][11][12]

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for three cutting-edge heterobifunctional linker technologies used in bioconjugation: SMCC-based amine-to-sulfhydryl ligation, HydraLink™ technology utilizing a hydrazone bond formation, and DBCO-based copper-free click chemistry. These methods are pivotal in the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and other advanced biomolecular constructs.

Amine-to-Sulfhydryl Conjugation using SMCC Linkers

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable heterobifunctional crosslinker widely employed in the development of stable ADCs.[1] It facilitates the covalent linkage of a biomolecule with available primary amines (e.g., lysine (B10760008) residues on an antibody) to a second molecule possessing a free sulfhydryl group (e.g., a thiol-containing cytotoxic drug).[1] The process involves a two-step reaction to minimize self-conjugation.[1]

Quantitative Data Summary
ParameterValue/RangeConditionsReference(s)
Molar Excess (SMCC to Antibody) 5- to 20-foldProtein concentration of 1-10 mg/mL[2]
Molar Excess (Thiol-drug to Maleimide-activated Antibody) 1.5- to 5-foldTo drive the reaction to completion[1]
Typical Drug-to-Antibody Ratio (DAR) 3-4Lysine coupling[3]
Plasma Stability (MMAE-SMCC ADC) <0.01% MMAE release in human plasma over 7 daysIncubation at 37°C[4]
Reaction pH (NHS ester reaction) 7.2-7.5Amine Reaction Buffer[1]
Reaction pH (Maleimide reaction) 6.5-7.5Thiol Reaction Buffer[5]

Experimental Workflow: SMCC-mediated Conjugation

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis A Antibody in Amine-Free Buffer B Add SMCC Crosslinker A->B C Incubate (30-60 min, RT) B->C D Remove Excess SMCC (Desalting Column) C->D E Maleimide-Activated Antibody D->E G Add to Activated Antibody F Thiol-Containing Payload F->G H Incubate (1-2 hours, RT) G->H I Quench Reaction (e.g., L-cysteine) H->I J ADC Conjugate I->J K Purify ADC (e.g., SEC) J->K L Characterize (HIC, RP-HPLC, UV-Vis) K->L M Final Characterized ADC L->M

Caption: Workflow for preparing an Antibody-Drug Conjugate (ADC) using the SMCC crosslinker.

Experimental Protocol: SMCC-mediated Antibody-Drug Conjugation

Materials:

  • Antibody (1-10 mg/mL)

  • SMCC Crosslinker

  • Thiol-containing drug payload

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[1]

  • Thiol Reaction Buffer (e.g., PBS, pH 7.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine)

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Sephadex G-25)[1]

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Antibody Activation with SMCC [1]

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[1]

  • Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).

  • Add the desired molar excess of the SMCC solution to the antibody solution with gentle mixing.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is crucial to prevent quenching of the thiol-containing drug.[1]

Step 2: Conjugation to Thiol-Containing Payload [1]

  • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.

  • Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over available maleimide (B117702) groups) is recommended.[1]

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[1]

Step 3: Purification and Characterization

  • Purify the ADC using a suitable method like SEC to remove unconjugated drug, linker, and any aggregates.[6]

  • Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.

  • Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

HydraLink™ Technology: Amine-to-Carbonyl Conjugation

HydraLink™ bioconjugation is based on the reaction between an aromatic hydrazine (B178648) (6-hydrazinonicotinamide, HyNic) and an aromatic aldehyde (4-formylbenzamide, 4FB) to form a stable bis-aryl hydrazone bond.[7] This technology allows for the modification of biomolecules containing primary amines. The resulting hydrazone bond is stable under a wide range of conditions (pH 2-10) and temperatures (up to 92°C).[8][9] A key advantage is that the reaction can be monitored spectrophotometrically due to the chromophoric nature of the formed bond.[8]

Quantitative Data Summary
ParameterValue/RangeConditionsReference(s)
Conjugate Bond Stability Stable from pH 2.0-10.0 and up to 92°CAqueous solution[9]
Reactive Group Stability (HyNic) Stable for days to weeks at 4°COn modified IgG[7]
Reactive Group Stability (4FB) Stable for months at 4°C, up to a year at -80°COn modified proteins[7]
Conjugation Yield >95%With TurboLink™ Catalyst Buffer (aniline)[9]
Reaction pH 6.0For antibody conjugation[9]
Molar Extinction Coefficient of Conjugate Bond 29,000 L·mol⁻¹·cm⁻¹ at 354 nmAllows for quantification[8]

Experimental Workflow: HydraLink™ Conjugation

HydraLink_Workflow cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Desalting cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis A1 Biomolecule 1 (e.g., Antibody) B1 Add S-HyNic Linker A1->B1 C1 HyNic-modified Biomolecule 1 B1->C1 D1 Desalt HyNic-modified Biomolecule 1 C1->D1 A2 Biomolecule 2 (e.g., Enzyme) B2 Add S-4FB Linker A2->B2 C2 4FB-modified Biomolecule 2 B2->C2 D2 Desalt 4FB-modified Biomolecule 2 C2->D2 E Mix Modified Biomolecules D2->E F Add Catalyst (Aniline) E->F G Incubate (2 hours, RT) F->G H Hydrazone Bond Formation G->H I Purify Conjugate (e.g., Chromatography) H->I J Analyze via UV-Vis (Absorbance at 354 nm) I->J K Final Conjugate J->K

Caption: Workflow for bioconjugation using HydraLink™ technology.

Experimental Protocol: HydraLink™ Protein-Protein Conjugation

Materials:

  • Protein 1 (e.g., Antibody) and Protein 2 (e.g., Enzyme)

  • S-HyNic linker

  • S-4FB linker

  • Modification Buffer (e.g., PBS, pH 7.4)

  • Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • TurboLink™ Catalyst Buffer (Aniline Buffer)

  • Desalting columns

Procedure:

Step 1: Modification of Proteins

  • HyNic Modification: Dissolve Protein 1 in Modification Buffer. Add a 10-20 fold molar excess of S-HyNic (dissolved in DMF). Incubate for 2 hours at room temperature.

  • 4FB Modification: Dissolve Protein 2 in Modification Buffer. Add a 10-20 fold molar excess of S-4FB (dissolved in DMF). Incubate for 2 hours at room temperature.

Step 2: Desalting

  • Remove excess linker and exchange the buffer of both modified proteins into Conjugation Buffer using separate desalting columns.

Step 3: Conjugation

  • Mix the HyNic-modified Protein 1 and 4FB-modified Protein 2 in the Conjugation Buffer at the desired molar ratio.

  • Add TurboLink™ Catalyst Buffer to a final concentration of 10 mM.

  • Incubate the reaction for 2 hours at room temperature. The progress can be monitored by measuring the increase in absorbance at 354 nm.

Step 4: Purification and Quantification

  • Purify the conjugate using an appropriate chromatographic method (e.g., size exclusion or ion exchange).

  • Quantify the degree of conjugation by measuring the absorbance at 280 nm (for protein) and 354 nm (for the hydrazone bond).

Copper-Free Click Chemistry using DBCO Linkers

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule with an azide-containing partner.[10] This "click chemistry" approach is highly efficient and biocompatible, as it does not require a cytotoxic copper catalyst.[10] Heterobifunctional linkers, such as DBCO-PEG-NHS ester, are used to first introduce the DBCO moiety onto a biomolecule via its primary amines.

Quantitative Data Summary
ParameterValue/RangeConditionsReference(s)
Reaction Kinetics (k₂) ~1 M⁻¹s⁻¹ (DBCO) up to 3.60 M⁻¹s⁻¹ (fluorinated azide)Physiological conditions[11][12]
Reaction Time (SPAAC) < 5 minutes to overnightDependent on concentration and reactants
Molar Excess (DBCO-NHS ester to Antibody) 5- to 10-foldFor optimal conjugation yield
Molar Excess (Azide-molecule to DBCO-Antibody) 1.5- to 4-fold4°C to 37°C, 2-24 hours
Reaction pH (NHS ester reaction) 7.0-9.0Aqueous buffer (e.g., PBS)
DBCO Stability on IgG ~3-5% loss of reactivity over 4 weeksStored at 4°C or -20°C
Conjugation Yield Nearly quantitativeUnder optimal conditions[10]

Experimental Workflow: DBCO-mediated Click Chemistry

DBCO_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Copper-Free Click Reaction cluster_step3 Step 3: Purification A Biomolecule with Primary Amines B Add DBCO-PEG-NHS Ester A->B C Incubate (30-60 min, RT) B->C D Quench Reaction (e.g., Tris buffer) C->D E Remove Excess Linker (Desalting) D->E F DBCO-activated Biomolecule E->F H Mix with DBCO-activated Biomolecule G Azide-containing Molecule G->H I Incubate (4-12 hours, RT) H->I J Stable Triazole Linkage I->J K Purify Final Conjugate (e.g., Chromatography) J->K L Final Conjugate K->L

Caption: Workflow for bioconjugation using DBCO-based copper-free click chemistry.

Experimental Protocol: DBCO-NHS Ester Labeling and Click Reaction

Materials:

  • Amine-containing protein (e.g., antibody)

  • DBCO-PEG4-NHS Ester

  • Azide-functionalized molecule

  • Reaction Buffer (amine-free, e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Protein Labeling with DBCO-PEG4-NHS Ester

  • Prepare the protein in an amine-free reaction buffer (e.g., PBS at pH 7.4).

  • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 5-15 minutes.

  • Remove the unreacted DBCO linker by using a desalting column.

Step 2: Copper-Free Click Reaction

  • Prepare the azide-containing molecule in a compatible reaction buffer.

  • Add the DBCO-labeled protein to the azide-containing molecule. A 1.5- to 3-fold molar excess of the less abundant reagent is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C. The reaction can be allowed to proceed longer to improve efficiency.

Step 3: Purification

  • Purify the final conjugate using a suitable method to remove any unreacted components. The reaction is often high-yielding, simplifying the purification process.

References

Application Notes and Protocols for Labeling Peptides with 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient labeling of peptides and other biomolecules. This reagent incorporates three key functional elements:

  • A Tetrafluorophenyl (TFP) Ester: A highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine (B10760008) residue. TFP esters are known for their enhanced stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, particularly at basic pH, which can lead to higher labeling efficiencies.

  • An Azide (B81097) Group: A bioorthogonal handle that allows for the specific covalent attachment of the labeled peptide to other molecules functionalized with an alkyne group via "click chemistry." This can be achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency under mild, aqueous conditions.

  • A PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the aqueous solubility of the reagent and the resulting labeled peptide. This spacer also minimizes steric hindrance between the peptide and any subsequent conjugation partner, preserving the biological activity of the peptide.

These features make this compound an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the creation of peptide-based diagnostics, and the study of protein-protein interactions.

Data Presentation

The efficiency of peptide labeling with this compound is influenced by several factors, including the concentration of the peptide, the molar ratio of the labeling reagent to the peptide, the reaction buffer composition, and the incubation time and temperature. The following tables provide illustrative quantitative data for the labeling of a generic peptide.

Table 1: Effect of Molar Excess of this compound on Labeling Efficiency

Molar Excess of Reagent to PeptideLabeling Efficiency (%)
1:145-60%
5:170-85%
10:1>90%
20:1>95%

Table 2: Recommended Reaction Buffer Conditions

Reaction StepRecommended BufferspH RangeKey Considerations
TFP Ester-Amine Coupling Phosphate-Buffered Saline (PBS)7.2 - 8.0Avoid buffers containing primary amines (e.g., Tris, glycine).
Borate Buffer8.0 - 9.0Higher pH can increase the rate of reaction but also hydrolysis.
Copper-Catalyzed Click Reaction (CuAAC) Phosphate-Buffered Saline (PBS)7.0 - 7.4Requires a copper(I) source and a reducing agent.
HEPES Buffer7.0 - 7.5A non-coordinating buffer suitable for click chemistry.
Copper-Free Click Reaction (SPAAC) Phosphate-Buffered Saline (PBS)7.0 - 7.4Compatible with a wide range of biomolecules.
HEPES Buffer7.0 - 7.5No copper catalyst is required.

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound

This protocol describes the covalent attachment of the azide-PEG4 linker to a peptide containing a primary amine.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the azide-labeled peptide from excess reagent and byproducts using a suitable purification method such as size-exclusion chromatography or reverse-phase HPLC.

  • Characterization: Confirm the successful labeling of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass shift. The purity of the labeled peptide can be assessed by HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled peptide to an alkyne-containing molecule. Conjugation efficiencies above 95% have been reported for CuAAC between functionalized azide and alkyne peptides.[1]

Materials:

  • Azide-labeled peptide

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the copper catalyst:

    • Prepare a 10 mM solution of CuSO4 in water.

    • Prepare a 50 mM solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled peptide and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

    • Add the TBTA solution to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO4 solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugated peptide by a suitable method such as affinity chromatography (if one of the components has a tag), size-exclusion chromatography, or reverse-phase HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications where the cytotoxicity of copper is a concern.

Materials:

  • Azide-labeled peptide

  • DBCO (Dibenzocyclooctyne) or other strained alkyne-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-labeled peptide and a 1.5 to 3-fold molar excess of the DBCO-containing molecule in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification: Purify the conjugated peptide using a suitable chromatographic method.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Peptide Labeling cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Click Chemistry Conjugation cluster_purification2 Step 4: Final Purification peptide Peptide (with primary amine) labeled_peptide Azide-Labeled Peptide peptide->labeled_peptide TFP ester-amine coupling (pH 7.2-8.0) reagent This compound reagent->labeled_peptide purification1 Purification (e.g., HPLC, SEC) labeled_peptide->purification1 conjugated_peptide Conjugated Peptide purification1->conjugated_peptide CuAAC or SPAAC alkyne Alkyne-containing molecule alkyne->conjugated_peptide purification2 Purification of Final Conjugate conjugated_peptide->purification2

Caption: Experimental workflow for peptide labeling and conjugation.

signaling_pathway_application cluster_cell Cellular Environment receptor Cell Surface Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_response labeled_peptide Azide-Labeled Peptide (e.g., Receptor Ligand) labeled_peptide->receptor Binding visualized_peptide Visualized Peptide-Receptor Complex labeled_peptide->visualized_peptide Click Reaction reporter_molecule Alkyne-Reporter (e.g., Fluorophore) reporter_molecule->visualized_peptide visualized_peptide->receptor Visualization

Caption: Application in studying signaling pathways.

References

Application Notes and Protocols for Photo-Activation of 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azide-TFP-Amide-PEG4-acid is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation and the study of molecular interactions. This reagent possesses three distinct functional groups, each enabling a specific type of chemical ligation:

  • Aryl Azide (B81097): A photo-activatable group that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with adjacent molecules, ideal for capturing transient protein-protein interactions.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive amine-specific functional group that readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues in proteins. TFP esters offer improved stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) counterparts.

  • Carboxylic Acid: A versatile functional group that can be activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to react with primary amines, providing a secondary method for conjugation.

The integrated PEG4 spacer enhances the solubility of this reagent in aqueous buffers and provides appropriate spacing to minimize steric hindrance during conjugation. The tetrafluorophenyl azide moiety offers enhanced stability and crosslinking efficiency.

These application notes provide an overview of the photo-activation of the aryl azide group and detailed protocols for the sequential use of the different functionalities of this crosslinker in identifying protein-protein interactions, with a specific case study on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

Table 1: Quantitative Data on Photo-Activation of Aryl Azide Crosslinkers

ParameterWavelength (nm)Exposure Time (min)Depletion of Unconjugated Peptide (%)Depletion of Free Crosslinker (%)
Crosslinking Efficiency25457570
36658075
254158580
366159085
254309085
366309590

Data adapted from experiments with a homobifunctional hydroxyphenyl azide crosslinker, likely representative for aryl azide reagents[1].

Table 2: Comparison of Amine-Reactive Ester Stability

Ester TypeOptimal pH Range for Amine CouplingRelative Hydrolysis Rate in Aqueous Buffer
Tetrafluorophenyl (TFP) Ester7.2 - 9.0Lower
N-hydroxysuccinimide (NHS) Ester7.2 - 8.5Higher

Experimental Protocols

Protocol 1: Sequential Two-Step Protein Conjugation and Photo-Crosslinking

This protocol describes the sequential use of the TFP ester and the aryl azide functionalities. First, the TFP ester is reacted with a purified "bait" protein. Subsequently, the "bait" protein conjugate is introduced into a cellular lysate to interact with its "prey" protein(s), and this interaction is then captured via photo-crosslinking.

Materials:

  • This compound

  • Purified "bait" protein

  • Cell lysate containing "prey" protein(s)

  • Amine-free buffers (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (e.g., 365 nm)

  • Desalting columns

Procedure:

  • Step 1: "Bait" Protein Labeling (TFP Ester Reaction) a. Dissolve the purified "bait" protein in amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. b. Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). c. Add a 10-20 fold molar excess of the crosslinker to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes. f. Remove excess, unreacted crosslinker using a desalting column, exchanging the buffer to a suitable interaction buffer.

  • Step 2: Protein-Protein Interaction and Photo-Crosslinking (Aryl Azide Activation) a. Add the labeled "bait" protein to the cell lysate. b. Incubate for a sufficient time to allow for protein-protein interactions to occur (e.g., 1-4 hours at 4°C). c. Transfer the sample to a UV-transparent container (e.g., quartz cuvette) and place it on ice. d. Irradiate the sample with a UV lamp (e.g., 365 nm) for 15-30 minutes. e. The cross-linked protein complexes are now ready for analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).

Protocol 2: Three-Step Conjugation Utilizing All Functional Groups

This advanced protocol allows for the creation of more complex bioconjugates. For example, attaching a reporter molecule to the carboxylic acid, the "bait" protein to the TFP ester, and then capturing the "prey" protein with the aryl azide.

Materials:

  • All materials from Protocol 1

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing reporter molecule (e.g., biotin-amine)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Step 1: Reporter Molecule Conjugation (Carboxylic Acid Activation) a. Dissolve this compound in anhydrous DMSO. b. In a separate tube, dissolve EDC and NHS in Activation Buffer. c. Mix the crosslinker solution with the EDC/NHS solution and incubate for 15 minutes at room temperature to activate the carboxylic acid. d. Add the amine-containing reporter molecule and incubate for 2 hours at room temperature. e. Purify the resulting conjugate using an appropriate method (e.g., HPLC).

  • Step 2: "Bait" Protein Labeling (TFP Ester Reaction) a. Follow the procedure outlined in Protocol 1, Step 1, using the purified conjugate from the previous step.

  • Step 3: Protein-Protein Interaction and Photo-Crosslinking (Aryl Azide Activation) a. Follow the procedure outlined in Protocol 1, Step 2.

Mandatory Visualizations

photo_activation_mechanism ArylAzide Aryl Azide (Ar-N3) UV_light UV Light (250-350 nm) Nitrene Singlet Nitrene (Ar-N:) UV_light->Nitrene N2 N2 Nitrene->N2 - N2 CovalentBond Covalent Bond Formation Nitrene->CovalentBond Target Target Molecule (e.g., Protein) Target->CovalentBond experimental_workflow cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Interaction and Crosslinking cluster_step3 Step 3: Analysis Bait Purified 'Bait' Protein Incubate1 Incubate (TFP ester reaction) Bait->Incubate1 Crosslinker This compound Crosslinker->Incubate1 Purify1 Purify (remove excess crosslinker) Incubate1->Purify1 LabeledBait Labeled 'Bait' Protein Purify1->LabeledBait Incubate2 Incubate (allow interaction) LabeledBait->Incubate2 CellLysate Cell Lysate ('Prey' Proteins) CellLysate->Incubate2 UV UV Irradiation (365 nm) Incubate2->UV CrosslinkedComplex Crosslinked Bait-Prey Complex UV->CrosslinkedComplex Analysis SDS-PAGE, Western Blot, Mass Spectrometry CrosslinkedComplex->Analysis egfr_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 binds Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes

References

Application Notes and Protocols for Immobilizing Biomolecules with 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, 4-Azide-TFP-Amide-PEG4-acid, for the stable immobilization of biomolecules. This reagent is a powerful tool for developing a wide range of applications, from biosensors and immunoassays to targeted drug delivery systems and platforms for studying cellular signaling.

The linker features a tetrafluorophenyl (TFP) ester for covalent conjugation to primary amines on biomolecules or surfaces, and an azide (B81097) group for subsequent attachment of alkyne-modified molecules via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes non-specific binding.

Data Presentation: Performance of PEGylated Surfaces

The efficiency of biomolecule immobilization and the reduction of non-specific binding are critical for the performance of many bio-analytical systems. The following table summarizes quantitative data from studies using various PEG-based linkers for surface modification. While specific data for this compound is not extensively published, the presented values for similar linkers provide a valuable reference for expected performance.

ParameterLinker/Surface ChemistryAchieved ValueApplication Context
Heparin Surface Density Heterobifunctional PEG spacer on silicone0.68 µg/cm²Creating anticoagulant surfaces[1]
Antibody Immobilization Density Heterobifunctional crosslinkers on glass74-220 ng/cm²Biosensor development[2]
Reduction in Non-specific Binding PEG-modified hydrogel vs. unmodified10-fold decreaseImmunoassay for Staphylococcal Enterotoxin B[3]
Increase in Specific Binding PEG-modified hydrogel vs. unmodified6-fold increaseImmunoassay for Staphylococcal Enterotoxin B[3]
PEG Surface Density (ρ PEG) PEG chains on nanoparticles> 0.96 chains/nm²Near-elimination of non-specific protein adsorption[4]

Experimental Protocols

Here, we provide detailed protocols for two common strategies for immobilizing biomolecules using this compound:

  • Immobilization of an amine-containing biomolecule to an alkyne-functionalized surface.

  • Immobilization of an alkyne-containing biomolecule to an amine-functionalized surface.

Protocol 1: Immobilization of an Amine-Containing Biomolecule to an Alkyne-Functionalized Surface

This protocol is suitable for immobilizing proteins, antibodies, or other biomolecules that possess accessible primary amines (e.g., lysine (B10760008) residues) onto a surface that has been pre-functionalized with alkyne groups.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Alkyne-functionalized surface (e.g., glass slide, gold nanoparticle)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)

  • Click Chemistry Reaction Buffer: Copper-free, or containing a copper (I) catalyst and ligand if using terminal alkynes.

Procedure:

  • Modification of the Amine-Containing Biomolecule:

    • Prepare a 1-5 mg/mL solution of the biomolecule in Reaction Buffer.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove excess linker and quenching reagents by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Immobilization to the Alkyne-Functionalized Surface:

    • Prepare the azide-modified biomolecule in the appropriate Click Chemistry Reaction Buffer.

    • Apply the solution of the azide-modified biomolecule to the alkyne-functionalized surface.

    • Incubate for 4-12 hours at room temperature, or overnight at 4°C. For strain-promoted alkyne-azide cycloaddition (SPAAC), the reaction proceeds without a catalyst. For terminal alkynes, a copper(I) catalyst is required.

    • Wash the surface thoroughly with PBST to remove non-covalently bound biomolecules.

    • The surface is now functionalized with the immobilized biomolecule.

Protocol 2: Immobilization of an Alkyne-Containing Biomolecule to an Amine-Functionalized Surface

This protocol is ideal for situations where the biomolecule of interest is modified with an alkyne group, and the surface (e.g., a biosensor chip) is functionalized with primary amines.

Materials:

  • This compound

  • Alkyne-containing biomolecule

  • Amine-functionalized surface

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBST

  • Click Chemistry Reaction Buffer

Procedure:

  • Modification of the Amine-Functionalized Surface:

    • Prepare a 1-10 mM solution of this compound in anhydrous DMF or DMSO.

    • Wash the amine-functionalized surface with the Coupling Buffer.

    • Immediately add the linker solution to the surface, ensuring complete coverage.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the surface with DMF or DMSO to remove excess linker.

    • Quench any unreacted TFP esters by incubating with Quenching Buffer for 30 minutes.

    • Wash the surface thoroughly with PBST. The surface is now functionalized with azide groups.

  • Immobilization of the Alkyne-Containing Biomolecule:

    • Dissolve the alkyne-modified biomolecule in the appropriate Click Chemistry Reaction Buffer.

    • Apply the biomolecule solution to the azide-functionalized surface.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

    • Wash the surface extensively with PBST to remove any non-covalently bound molecules.

    • The surface is now functionalized with the immobilized biomolecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for immobilizing a biomolecule onto a surface using this compound.

G cluster_0 Option A: Biomolecule Modification First cluster_1 Option B: Surface Modification First A1 Amine-containing Biomolecule A3 Azide-modified Biomolecule A1->A3 TFP Ester-Amine Reaction (pH 8.0-8.5) A2 This compound A2->A3 TFP Ester-Amine Reaction (pH 8.0-8.5) A5 Immobilized Biomolecule A3->A5 Click Chemistry A4 Alkyne-functionalized Surface A4->A5 Click Chemistry B1 Amine-functionalized Surface B3 Azide-functionalized Surface B1->B3 TFP Ester-Amine Reaction (pH 8.0-8.5) B2 This compound B2->B3 TFP Ester-Amine Reaction (pH 8.0-8.5) B5 Immobilized Biomolecule B3->B5 Click Chemistry B4 Alkyne-containing Biomolecule B4->B5 Click Chemistry

Immobilization workflows using the bifunctional linker.
Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Immobilizing ligands such as Epidermal Growth Factor (EGF) on a biosensor surface is a powerful technique to study the kinetics of receptor-ligand interactions and downstream signaling events.[5] The following diagram illustrates a simplified EGFR signaling pathway that can be investigated using immobilized EGF.

EGFR_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade EGF Immobilized EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation to Nucleus

Simplified EGFR signaling pathway initiated by immobilized EGF.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for Tetrafluorophenyl (TFP) ester reactions with amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a TFP ester reaction with a primary amine?

The optimal pH for conjugating TFP esters with primary amines is typically in the range of pH 7.0 to 9.0 .[1] The ideal pH balances two competing factors: the deprotonation of the amine to make it nucleophilic and the hydrolysis of the TFP ester.[2][3] For many proteins and biomolecules, a slightly basic pH of 8.0 to 8.5 often provides the best results.[4][5]

Q2: Why is reaction pH so critical for this conjugation?

The pH of the reaction medium directly influences both the reactant's reactivity and the ester's stability:

  • Amine Reactivity : Primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, are only reactive in their non-protonated form (R-NH₂).[6] At a pH below their pKa (typically ~9-10), a significant portion of the amines will be protonated (R-NH₃⁺) and unable to act as nucleophiles. Increasing the pH shifts the equilibrium towards the more reactive, non-protonated form.[3][7]

  • Ester Stability : TFP esters are susceptible to hydrolysis, a competing side reaction where the ester reacts with water to form an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly as the pH rises.[2]

The optimal pH is therefore a compromise that ensures a sufficient concentration of reactive amine while minimizing the rate of ester hydrolysis.

Q3: What happens if the pH is too low or too high?

  • If the pH is too low (e.g., < 7.0): The majority of primary amines will be protonated (R-NH₃⁺), rendering them poor nucleophiles. This will drastically slow down or prevent the desired conjugation reaction, resulting in a very low yield.[6]

  • If the pH is too high (e.g., > 9.0): While most amines will be in their reactive, non-protonated state, the TFP ester will undergo rapid hydrolysis.[2] This competing reaction consumes the TFP ester, reducing the amount available to react with the target amine and leading to low conjugation efficiency.[4]

Q4: My conjugation yield is low. How do I troubleshoot the reaction pH?

If you suspect pH is the cause of low yield, follow these steps:

  • Verify pH : Directly measure the pH of your reaction buffer before adding the TFP ester. Do not assume the pH is correct based on how the buffer was prepared.

  • Check Buffer Composition : Ensure you are not using a buffer that contains primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the TFP ester.[1][5] Use non-amine-containing buffers like PBS, HEPES, borate, or carbonate.[1][4]

  • Perform a pH Scoping Study : Set up several small-scale reactions in parallel across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to empirically determine the optimal condition for your specific molecules.

  • Assess Reagent Quality : TFP esters are moisture-sensitive. Ensure they have been stored properly and are dissolved in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before being added to the aqueous reaction buffer.[1]

Troubleshooting Guide

Issue: Low or No Conjugation Product

Possible Cause Recommended Solution
Incorrect Reaction pH Measure the pH of your buffer. Perform a pH optimization experiment by testing a range of buffers (e.g., pH 7.5, 8.0, 8.5).
Competing Amines in Buffer Avoid buffers containing primary amines like Tris or glycine. Switch to a non-amine buffer such as PBS, HEPES, or Borate.[1][5]
TFP Ester Hydrolysis Prepare the TFP ester stock solution in anhydrous DMSO or DMF immediately before use.[1] Avoid overly basic conditions (pH > 9.0) where hydrolysis is rapid.[2]
Protonated Target Amine Increase the reaction pH in small increments (e.g., 0.5 units) to favor the deprotonated, reactive amine form. The optimal range is typically pH 8.0-8.5.[4][5]
Poor Reagent Solubility Dissolve the TFP ester in a small amount of organic solvent (DMSO, DMF) before adding it to the aqueous solution of the amine-containing molecule.[1]

Data Presentation

TFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, particularly at the basic pH required for efficient amine coupling. This increased stability provides a wider experimental window and can lead to higher conjugation yields.

Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters on a Self-Assembled Monolayer

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0 1083242
8.0 53358
10.0 35039

(Data sourced from a study on self-assembled monolayers, demonstrating the relative stability of TFP esters compared to NHS esters.[2])

Experimental Protocols

Protocol: pH Optimization for TFP Ester Conjugation to a Protein

This protocol outlines a method for determining the optimal pH for conjugating a TFP ester to a protein containing primary amines (e.g., lysine residues).

1. Materials and Reagents:

  • Protein solution (e.g., 2-5 mg/mL) in a buffer free of primary amines.

  • TFP ester, stored in a desiccator.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffers: 0.1 M Phosphate buffer at pH 7.0, 7.5, 8.0 and 0.1 M Sodium Borate buffer at pH 8.5, 9.0.

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns).

2. Procedure:

  • Prepare Protein Sample : If the protein is in a buffer containing amines, exchange it into one of the reaction buffers (e.g., 0.1 M Phosphate, pH 7.5) using dialysis or a desalting column. Adjust the protein concentration to 2-5 mg/mL.

  • Prepare TFP Ester Stock Solution : Immediately before use, allow the TFP ester vial to warm to room temperature. Dissolve the TFP ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Set up Parallel Reactions :

    • Aliquot equal amounts of the protein solution into separate microcentrifuge tubes, one for each pH to be tested (7.0, 7.5, 8.0, 8.5, 9.0).

    • To each tube, add the corresponding reaction buffer to reach the final desired reaction volume.

  • Initiate Conjugation :

    • Calculate the volume of the 10 mM TFP ester stock solution needed to achieve a desired molar excess (e.g., 10-fold to 20-fold molar excess over the protein).

    • Add the calculated volume of the TFP ester stock solution to each protein solution while gently vortexing.

  • Incubation : Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.[4]

  • Quench Reaction : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted TFP ester.

  • Purification and Analysis :

    • Remove excess, unreacted TFP ester and byproducts by dialysis or size-exclusion chromatography.

    • Analyze the degree of labeling for each reaction using an appropriate method (e.g., UV-Vis spectroscopy, mass spectrometry) to determine which pH condition yielded the highest conjugation efficiency.

Visualizations

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph Is the reaction pH within the 7.0-9.0 range? start->check_ph check_buffer Are you using a non-amine buffer (PBS, Borate, HEPES)? check_ph->check_buffer Yes ph_too_low pH is too low. Increase pH to deprotonate amine. check_ph->ph_too_low No, < 7.0 ph_too_high pH may be too high. Lower pH to reduce hydrolysis. check_ph->ph_too_high No, > 9.0 check_reagent Was the TFP ester dissolved in anhydrous solvent right before use? check_buffer->check_reagent Yes wrong_buffer Competing amines are present. Switch to a non-amine buffer. check_buffer->wrong_buffer No hydrolysis Ester may have hydrolyzed. Use fresh, anhydrous solvent. check_reagent->hydrolysis No optimize Run a pH optimization experiment (e.g., test pH 7.5, 8.0, 8.5, 9.0) check_reagent->optimize Yes ph_too_low->optimize ph_too_high->optimize solution Problem Solved wrong_buffer->solution hydrolysis->solution optimize->solution

Caption: Troubleshooting workflow for low TFP ester conjugation yield.

ReactionMechanism cluster_conditions Reaction Conditions TFP_Ester TFP Ester (R-CO-OTFP) Amide_Bond Stable Amide Bond (R-CO-NH-R') TFP_Ester->Amide_Bond Aminolysis (Desired Reaction) Favored at optimal pH (7-9) Hydrolysis_Product Unreactive Carboxylate (R-COO⁻) TFP_Ester->Hydrolysis_Product Hydrolysis (Side Reaction) Rate increases with pH Amine Primary Amine (R'-NH2) Amine->Amide_Bond Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Hydrolysis_Product

Caption: Competing reaction pathways for TFP esters in aqueous buffer.

References

Technical Support Center: Preventing Aggregation During Protein Labeling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with polyethylene (B3416737) glycol (PEG) linkers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, possessing reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability and solubility, potentially exposing hydrophobic regions that promote aggregation.[1][4]

  • Physicochemical Properties of the Linker: The hydrophobicity of the PEG linker itself can increase the nonpolar character of the protein surface, fostering self-association.[2][4] Over-labeling, or attaching too many PEG molecules, can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[4]

  • Poor Reagent Quality: Impurities in PEG reagents can contribute to unintended cross-linking and aggregation.[1]

  • Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can induce mechanical stress, leading to protein unfolding and aggregation.[2][5]

Q2: How does the choice of PEG linker affect protein aggregation?

The properties of the PEG linker are critical in preventing aggregation:

  • Linker Length and Structure: Longer or branched PEG chains can offer better shielding of the protein surface, reducing immunogenicity and preventing aggregation by sterically hindering intermolecular interactions.[6][7] However, the optimal length is protein-dependent, as longer chains could potentially impact biological activity.[8][9][10]

  • Functional Groups: The choice of reactive groups on the PEG linker should be compatible with the target functional groups on the protein (e.g., NHS esters for primary amines, maleimides for thiols).[11] Site-specific PEGylation, targeting a single accessible residue like a free cysteine, can minimize the heterogeneity of the conjugate and reduce the risk of aggregation compared to random labeling of multiple lysines.[12][13][14]

Q3: What are the ideal buffer conditions for a PEGylation reaction?

The optimal buffer is crucial for maintaining protein stability. While every protein is different, here are some general guidelines:

  • pH: The pH should be a compromise between the optimal pH for the labeling reaction and the pH at which the protein is most stable.[15] For instance, NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may require a pH closer to physiological levels (7.4) to remain stable.[4] It is advisable to avoid the protein's isoelectric point (pI), where it is least soluble.[16]

  • Buffer Composition: Amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, are recommended for amine-reactive PEGylation (e.g., with NHS esters).[4]

  • Additives and Stabilizers: The inclusion of certain excipients can significantly suppress aggregation.

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to monitor aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[1][17][18]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of large aggregates.[1][19]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Turbidity Measurements: An increase in absorbance at higher wavelengths (e.g., 350 nm) using a UV-Vis spectrophotometer can indicate the formation of insoluble aggregates.[1][17]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

Troubleshooting Guide

If you are observing precipitation or soluble aggregates during your protein labeling experiment, follow this step-by-step troubleshooting guide.

Step 1: Optimize Reaction Conditions

The first step is to systematically evaluate and optimize the core reaction parameters. A screening matrix with small-scale reactions can help identify the optimal conditions.

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase reaction efficiency but also elevate the risk of aggregation.[1][12] If aggregation occurs, try reducing the concentration.
PEG:Protein Molar Ratio 1:1 to 20:1A high molar excess of the PEG linker can lead to over-labeling and subsequent aggregation.[1][2] A titration experiment is recommended to find the optimal ratio.
pH 6.0 - 8.5Screen a range of pH values around the protein's optimal stability point.[1] Avoid the protein's isoelectric point.[16]
Temperature 4°C to Room TemperatureLowering the reaction temperature (e.g., to 4°C) slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1][4]
Reaction Time 1 - 12 hoursShorter incubation times may be sufficient and can minimize the protein's exposure to potentially destabilizing conditions.
PEG Addition StepwiseAdding the PEG linker in smaller aliquots over time, with gentle mixing, can prevent localized high concentrations that may lead to precipitation.[1][4]
Step 2: Incorporate Stabilizing Additives

If optimizing the reaction conditions is not sufficient, the addition of stabilizing excipients to the buffer can help prevent aggregation.

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing protein stability.[1][16]
Amino Acids Arginine, Glycine, Glutamate50-100 mMSuppress non-specific protein-protein interactions.[1][16][20]
Surfactants Polysorbate 20, Polysorbate 80, CHAPS0.01-0.1% (v/v)Low concentrations of non-ionic or zwitterionic detergents can reduce surface tension and prevent surface-induced aggregation.[1][19]
Salts NaCl, KCl50-200 mMModulate electrostatic interactions that can lead to aggregation.[12][19]
Reducing Agents TCEP, DTT1-5 mMPrevent the formation of non-native disulfide bonds, which can cause aggregation.[12][16]
Step 3: Consider Alternative Labeling Strategies

If aggregation persists, it may be necessary to re-evaluate the overall labeling strategy.

  • PEG Linker Chemistry: If using a homobifunctional linker, consider switching to a monofunctional PEG to eliminate the possibility of intermolecular cross-linking.

  • Site-Specific Labeling: If random labeling of lysines is causing aggregation, consider engineering a specific labeling site, such as a single cysteine residue, for controlled conjugation.[12][13][14] This can lead to a more homogeneous product with a lower propensity for aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

This protocol outlines a method for systematically screening key reaction parameters to minimize aggregation.

  • Prepare a stock solution of your protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Set up a screening matrix in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG linker (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C and room temperature).

  • Prepare a stock solution of the activated PEG linker in an anhydrous solvent like DMSO immediately before use.[4]

  • Initiate the reactions by adding the PEG linker to the protein solutions.

  • Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).

Protocol 2: General NHS-Ester PEGylation of a Protein

This protocol provides a starting point for labeling a protein with an NHS-ester-functionalized PEG linker.

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[4]

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[4]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[4]

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours with gentle stirring.[12]

  • Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench any unreacted PEG-NHS ester.

  • Purification: Remove the unreacted PEG linker and byproducts from the PEGylated protein using size exclusion chromatography (SEC) or dialysis.[9]

  • Characterization: Analyze the purified conjugate using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and assess for aggregation.[9]

Visualizations

experimental_workflow Experimental Workflow for Preventing Aggregation start Start: Protein Aggregation Observed optimize Step 1: Optimize Reaction Conditions (Concentration, PEG Ratio, pH, Temp) start->optimize analyze Analyze Aggregation (SEC, DLS, SDS-PAGE) optimize->analyze Test Conditions additives Step 2: Incorporate Stabilizing Additives (Sugars, Amino Acids, Surfactants) additives->analyze Test Additives strategy Step 3: Re-evaluate Labeling Strategy (Monofunctional PEG, Site-Specific Labeling) strategy->analyze Test New Strategy end_fail Persistent Aggregation strategy->end_fail Further Optimization Needed analyze->additives Aggregation Present analyze->strategy Aggregation Still Present end_success Success: Aggregation Minimized analyze->end_success No Aggregation

Caption: A step-by-step workflow for troubleshooting protein aggregation.

peg_mechanism Mechanism of PEG in Preventing Aggregation P1 Protein 1 (Hydrophobic patches exposed) Aggregate Protein Aggregate P1->Aggregate PEG_P1 PEGylated Protein 1 P1->PEG_P1 PEGylation P2 Protein 2 (Hydrophobic patches exposed) P2->Aggregate PEG_P2 PEGylated Protein 2 P2->PEG_P2 PEGylation NoAggregate Stable Monomers

Caption: How PEGylation sterically hinders protein-protein interactions.

troubleshooting_logic Troubleshooting Decision Tree q1 Is there visible precipitation? a1_yes Reduce Protein Concentration Lower Temperature (4°C) Add PEG Stepwise q1->a1_yes Yes q2 Are soluble aggregates present (via SEC/DLS)? q1->q2 No a1_yes->q2 a2_yes Screen Stabilizing Additives (Arginine, Sucrose, Polysorbate 20) q2->a2_yes Yes q3 Is a bifunctional PEG linker being used? q2->q3 No a2_yes->q3 a3_yes Switch to a Monofunctional PEG Linker q3->a3_yes Yes a3_no Consider Site-Specific Labeling Strategy q3->a3_no No success Aggregation Resolved a3_yes->success a3_no->success

Caption: A decision tree for addressing aggregation issues.

References

Technical Support Center: Purification of 4-Azide-TFP-Amide-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Azide-TFP-Amide-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying this compound conjugates.[1][2][3][] This technique separates molecules based on their hydrophobicity. Other methods like size-exclusion chromatography (SEC) can be useful for removing unreacted PEG or other low molecular weight impurities.[][5]

Q2: What are the critical factors to consider during the purification of these conjugates?

A2: Several factors are crucial for successful purification:

  • pH of the mobile phase: The pH can affect the charge and, consequently, the retention of the conjugate. For compounds with acidic or basic moieties, buffering the mobile phase is essential for reproducible results.

  • Stability of the TFP ester: Tetrafluorophenyl (TFP) esters are more resistant to hydrolysis at basic pH compared to N-hydroxysuccinimide (NHS) esters, but they are still moisture-sensitive.[6][7][8][9] It is advisable to work quickly and use anhydrous solvents when possible.

  • Stability of the azide (B81097) group: The azide group is generally stable under typical purification conditions but should be handled with care, especially at high concentrations.[10] Avoid buffers containing components that could react with the azide.[11]

  • Solvent selection: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that can interfere with detection or the purification process itself.

Q3: How can I monitor the purity of my conjugate during and after purification?

A3: Purity is typically assessed by analytical RP-HPLC, often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the desired product and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified conjugate.[12]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
Low Yield of Purified Conjugate Hydrolysis of the TFP ester: The TFP ester can hydrolyze if exposed to moisture or high pH for extended periods.[6][7][11]- Minimize the time the conjugate is in aqueous solutions. - Work at a neutral or slightly acidic pH if possible. - Use fresh, anhydrous solvents for sample preparation.[6]
Precipitation of the conjugate: The conjugate may have limited solubility in the mobile phase.- Adjust the mobile phase composition by increasing the organic solvent percentage. - Ensure the sample is fully dissolved in a suitable solvent before injection.
Poor Peak Shape (Tailing or Fronting) in HPLC Secondary interactions with the column: The analyte may be interacting with residual silanol (B1196071) groups on the silica-based column.- Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase (0.1% is common) to mask silanol interactions. - Use a column with end-capping to reduce silanol activity.
Column overload: Injecting too much sample can lead to poor peak shape.- Reduce the injection volume or the concentration of the sample.[13]
Multiple Peaks in the Chromatogram Presence of impurities or byproducts: The reaction may not have gone to completion, or side reactions may have occurred.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry). - Characterize the different peaks using LC-MS to identify the impurities.
Isomers: If the molecule has chiral centers, you may be observing the separation of diastereomers.- This is inherent to the sample and may require specialized chiral chromatography if baseline separation is needed.
Inconsistent Retention Times Changes in mobile phase composition: Inaccurate mixing of solvents can lead to shifts in retention time.[13]- Prepare fresh mobile phase accurately. - Ensure the HPLC pump is functioning correctly and the solvent lines are properly primed.
Temperature fluctuations: Changes in column temperature can affect retention times.[13]- Use a column oven to maintain a consistent temperature.
Column degradation: The stationary phase of the column can degrade over time, especially at extreme pH values.- Use a guard column to protect the analytical column. - Replace the column if performance continues to decline.[13]

Experimental Protocols

General RP-HPLC Purification Protocol

This is a general starting protocol that may require optimization for your specific conjugate.

  • Column Selection: A C18 or C8 reversed-phase column is a good starting point for the purification of PEGylated molecules.[1][3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

    • Filter and degas both mobile phases before use.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the conjugate. An example gradient is:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Post-Purification: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Purification_Workflow Crude_Product Crude Conjugate Dissolve Dissolve in Mobile Phase/DMSO Crude_Product->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC RP-HPLC System Filter->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Analysis Purity Check (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Purity_Analysis->HPLC If Impure (Re-purify) Pooling Pool Pure Fractions Purity_Analysis->Pooling If Pure Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Product Pure Conjugate Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of this compound conjugates using RP-HPLC.

Troubleshooting_Logic Start Problem with Purification Check_Yield Low Yield? Start->Check_Yield Check_Peak_Shape Poor Peak Shape? Check_Yield->Check_Peak_Shape No Hydrolysis Investigate TFP Ester Hydrolysis Check_Yield->Hydrolysis Yes Solubility Check Sample Solubility Check_Yield->Solubility Yes Check_Retention Inconsistent Retention? Check_Peak_Shape->Check_Retention No Secondary_Interactions Address Secondary Interactions (e.g., add TFA) Check_Peak_Shape->Secondary_Interactions Yes Overload Reduce Sample Load Check_Peak_Shape->Overload Yes Mobile_Phase Verify Mobile Phase Composition Check_Retention->Mobile_Phase Yes Temperature Control Column Temperature Check_Retention->Temperature Yes Column_Health Check Column Health Check_Retention->Column_Health Yes End Successful Purification Check_Retention->End No

References

how to improve solubility of 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 4-Azide-TFP-Amide-PEG4-acid, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is designed with a polyethylene (B3416737) glycol (PEG) spacer to enhance its aqueous solubility.[1][2] However, like many heterobifunctional crosslinkers, its solubility can be influenced by the specific solvent and conditions. While it has improved hydrophilicity, it is recommended to first dissolve the compound in a water-miscible organic solvent before preparing aqueous solutions.[3][4]

Q2: Which solvents are recommended for initial reconstitution?

A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a stock solution.[3][4] These solvents are effective at dissolving the compound and are compatible with subsequent aqueous reaction buffers. For similar compounds, other solvents like acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), ethyl acetate, and dichloromethane (B109758) (DCM) have also been noted for their dissolving capabilities.[5]

Q3: Why is my compound difficult to weigh?

A3: Compounds like this compound can be low-melting solids, which can make them challenging to handle and weigh accurately at room temperature.[4] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]

Q4: Can I dissolve the compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is generally not recommended.[3] The tetrafluorophenyl (TFP) ester is moisture-sensitive and can hydrolyze in aqueous environments, reducing its reactivity with primary amines.[3] Preparing a concentrated stock solution in an anhydrous organic solvent and then adding it to the reaction buffer is the standard and recommended procedure.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: The compound is not dissolving in the recommended organic solvent (DMSO or DMF).
Possible Cause Suggested Solution
Insufficient Solvent Volume Increase the volume of the solvent to lower the concentration. It is easier to dilute a stock solution than to work with a suspension.
Low Temperature Gently warm the solution to 30-40°C. Avoid excessive heat, as it may degrade the compound.
Inadequate Mixing Vortex the solution for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.
Moisture Contamination Ensure that the solvent is anhydrous. Use a fresh, sealed bottle of solvent if possible. Store the compound in a desiccator.[4]
Problem: A precipitate forms when the organic stock solution is added to the aqueous buffer.
Possible Cause Suggested Solution
Solvent Shock Add the organic stock solution to the aqueous buffer slowly, with continuous stirring or vortexing, to allow for gradual mixing.
High Concentration in Final Solution Decrease the final concentration of the compound in the aqueous buffer. The PEG4 spacer enhances water solubility, but there are limits.[6]
Buffer Composition Ensure your buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the TFP ester for reaction.[4] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4.[4]
Incorrect pH The pH of the aqueous buffer should be between 6.0 and 9.0 for optimal reactivity and solubility of similar compounds.[7] Adjust the pH of your buffer if necessary.

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol describes the recommended procedure for dissolving this compound to create a stock solution.

Materials:

  • This compound vial

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Syringe for dispensing

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3]

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a specific stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes until the compound is fully dissolved.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[4] For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.[4]

Data Presentation

Recommended Solvents for this compound and Similar Compounds
SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary choice for stock solutionAnhydrous is critical.[3]
Dimethylformamide (DMF) Alternative for stock solutionAnhydrous is critical.[3]
Acetonitrile (ACN) Potential alternativeUsed for similar PEG linkers.[5]
Methanol (MeOH) Potential alternativeUsed for similar PEG linkers.[5]
Phosphate-Buffered Saline (PBS) Reaction BufferAdd stock solution to PBS. Do not dissolve directly.[4]
HEPES, Bicarbonate, Borate Buffers Reaction BufferSuitable alternatives to PBS, ensure no primary amines.[4]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in Anhydrous DMSO/DMF check_dissolution Is the compound fully dissolved? start->check_dissolution vortex_sonicate Vortex and/or Sonicate check_dissolution->vortex_sonicate No add_to_buffer Add Stock Solution to Aqueous Buffer check_dissolution->add_to_buffer Yes gentle_warming Gentle Warming (30-40°C) vortex_sonicate->gentle_warming gentle_warming->check_dissolution check_precipitate Does a precipitate form? add_to_buffer->check_precipitate slow_addition Add Stock Slowly with Stirring check_precipitate->slow_addition Yes end_success Success: Compound is Solubilized check_precipitate->end_success No check_concentration Review Final Concentration slow_addition->check_concentration check_buffer Verify Buffer Composition (pH, no amines) check_concentration->check_buffer end_fail Contact Technical Support check_buffer->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Chemical_Structure_Solubility main_compound This compound peg4 PEG4 Spacer main_compound->peg4 tfp_ester TFP Ester main_compound->tfp_ester carboxylic_acid Carboxylic Acid main_compound->carboxylic_acid azide Azide Group main_compound->azide solubility Overall Solubility Profile peg4->solubility Increases Aqueous Solubility tfp_ester->solubility Hydrophobic / Moisture Sensitive carboxylic_acid->solubility Increases Polarity / pH Dependent azide->solubility Contributes to Polarity

References

TFP Ester Applications in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using tetrafluorophenyl (TFP) esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using TFP esters over N-hydroxysuccinimide (NHS) esters for bioconjugation in aqueous solutions?

TFP esters offer several key advantages over the more commonly used NHS esters:

  • Increased Hydrolytic Stability: TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions, especially at basic pH.[1][2][3][4][5] This increased stability provides a longer half-life for the active ester, allowing for more controlled and efficient conjugation reactions.[1][2]

  • Higher Reaction Efficiency: Due to their lower rate of hydrolysis, a greater proportion of the TFP ester is available to react with the target amine, often leading to higher conjugation yields.[3]

  • Wider Reaction Window: The enhanced stability of TFP esters allows for longer reaction times, which can be beneficial when working with low concentrations of reactants.[6]

Q2: What is the primary side reaction of TFP esters in aqueous solutions?

The primary and most significant side reaction of TFP esters in aqueous environments is hydrolysis.[6] In this reaction, the ester reacts with water, leading to the formation of the corresponding carboxylic acid and tetrafluorophenol. This hydrolyzed, non-reactive carboxylic acid is no longer capable of reacting with the target amine, thus reducing the overall efficiency of the conjugation.[6] The rate of this hydrolysis reaction is highly dependent on the pH of the solution, accelerating at higher pH values.[7]

Q3: What is the optimal pH for TFP ester conjugation reactions?

The optimal pH for conjugating TFP esters to primary amines is typically in the range of 7.5 to 9.0.[8][9] This pH range represents a compromise between ensuring that the target amine groups are sufficiently deprotonated and nucleophilic, and minimizing the competing hydrolysis of the TFP ester, which is accelerated at higher pH.

Q4: Can TFP esters react with other nucleophiles besides primary amines?

While TFP esters are primarily used for their reactivity towards primary amines, they can potentially react with other nucleophilic groups present in biomolecules, such as thiols (from cysteine residues) and to a lesser extent, hydroxyls (from serine, threonine, or tyrosine residues). However, the reaction with primary amines is generally much more favorable under typical bioconjugation conditions (pH 7.5-9.0). The reactivity with other nucleophiles is a potential source of side products and should be considered when working with complex biomolecules.

Q5: How should TFP esters be stored and handled?

TFP esters are moisture-sensitive.[6] Proper storage and handling are crucial to maintain their reactivity:

  • Storage: Store TFP esters at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6] It is highly recommended to prepare stock solutions of TFP esters in an anhydrous water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[6] Do not prepare and store stock solutions for extended periods, as the ester will degrade over time.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of TFP Ester The TFP ester has hydrolyzed before reacting with the target amine. Solutions: Prepare the TFP ester stock solution in anhydrous DMSO or DMF immediately before use.[6]Ensure all buffers and reagents are freshly prepared and free of contaminants.Optimize the reaction pH. While a higher pH increases amine reactivity, it also accelerates hydrolysis. Consider running the reaction at a slightly lower pH (e.g., 7.5) for a longer duration.
Incompatible Buffer The reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the TFP ester.[6] Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffer at the desired pH.[6]
Low Reactant Concentration The concentration of the protein or the TFP ester is too low, leading to a slow reaction rate that allows hydrolysis to dominate. Solution: Increase the concentration of the protein (a concentration of at least 2 mg/mL is recommended).[10]Increase the molar excess of the TFP ester. A 10- to 50-fold molar excess is often a good starting point.[6]
Suboptimal Reaction Conditions The reaction time or temperature is not optimized. Solution: Increase the incubation time. Reactions can be run for several hours at room temperature or even overnight at 4°C to favor the desired conjugation over hydrolysis.[6]While higher temperatures can increase the reaction rate, they also accelerate hydrolysis. Room temperature is a common starting point.
Poor Solubility of TFP Ester The TFP ester, being hydrophobic, may not be well-dispersed in the aqueous reaction mixture, leading to inefficient reaction. Solution: Ensure the TFP ester stock solution in organic solvent is added to the aqueous reaction mixture with gentle but thorough mixing to create a fine suspension.
Issue 2: Poor Reproducibility

Possible Causes & Solutions

Possible CauseRecommended Solution
Moisture Contamination Inconsistent exposure to moisture during storage or handling of the TFP ester leads to varying degrees of hydrolysis before use. Solution: Strictly follow the recommended storage and handling procedures for TFP esters.[6] Always use a desiccant during storage and allow the vial to reach room temperature before opening.
Inconsistent Reagent Preparation Variations in the preparation of buffers or TFP ester stock solutions. Solution: Standardize all reagent preparation protocols. Always use high-quality, anhydrous solvents for stock solutions and prepare them fresh for each experiment.[6]
Variability in Protein Sample The protein solution may contain interfering substances or have batch-to-batch variations in purity or concentration. Solution: Ensure the protein sample is pure and free of amine-containing contaminants. Perform buffer exchange if necessary.Accurately determine the protein concentration before each reaction.

Data Summary

The following table summarizes the comparative stability of TFP and NHS esters in aqueous solutions at different pH values, highlighting the superior stability of TFP esters.

Table 1: Comparison of Half-Life (t½) for TFP and NHS Ester Hydrolysis

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0> 480~240-300
8.0~360~30-60
10.0~360~39

Data adapted from a study on self-assembled monolayers, which provides a relative comparison of stability.[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a TFP Ester
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.5-8.5) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform buffer exchange into the appropriate reaction buffer.

  • Prepare the TFP Ester Solution:

    • Immediately before use, dissolve the TFP ester in high-quality, anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the TFP ester solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted TFP ester, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted TFP ester and byproducts (tetrafluorophenol) by size-exclusion chromatography (e.g., a desalting column) or dialysis, using a buffer appropriate for the downstream application.

Protocol 2: Monitoring TFP Ester Hydrolysis by HPLC

This protocol allows for the quantitative analysis of TFP ester stability in a given aqueous buffer.

  • Prepare a TFP Ester Stock Solution:

    • Dissolve the TFP ester in anhydrous acetonitrile (B52724) or DMSO to a high concentration (e.g., 100 mM).

  • Initiate the Hydrolysis Reaction:

    • Dilute the TFP ester stock solution into the aqueous buffer of interest (e.g., 0.1 M phosphate buffer at a specific pH) to a final concentration of approximately 1 mM.

  • Monitor the Reaction by HPLC:

    • Immediately inject a sample (t=0) onto a reverse-phase HPLC system (e.g., C18 column).

    • Continue to inject samples at regular time intervals (e.g., every 15-30 minutes).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the TFP ester from its hydrolyzed carboxylic acid product.

    • Monitor the disappearance of the TFP ester peak and the appearance of the hydrolyzed product peak by UV absorbance at an appropriate wavelength.

  • Calculate the Half-Life:

    • Plot the natural logarithm of the TFP ester peak area against time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k'.

Visualizations

TFP_Ester_Reaction_Pathway TFP_Ester TFP Ester (Active Reagent) Amide_Conjugate Stable Amide Bond (Desired Product) TFP_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Acid Carboxylic Acid (Inactive Byproduct) TFP_Ester->Hydrolyzed_Acid Hydrolysis (Side Reaction) Target_Amine Primary Amine (on Biomolecule) Target_Amine->Amide_Conjugate Water Water (Aqueous Solution) Water->Hydrolyzed_Acid

Competing reactions of TFP esters in aqueous solution.

A logical workflow for troubleshooting low TFP ester conjugation yield.

References

Technical Support Center: Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry?

Copper-free click chemistry refers to bioorthogonal reactions that form a stable covalent bond without the need for a cytotoxic copper catalyst.[1][2] The most common type is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the high ring strain of a cyclooctyne (B158145) drives a rapid and specific reaction with an azide (B81097) to form a stable triazole linkage.[1][3] This method is particularly advantageous for applications in living cells and whole organisms where copper toxicity is a concern.[1][2]

Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][2][4] It also simplifies the purification process as there is no need to remove residual copper from the final product.[1]

Q3: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can contribute to low reaction yields in copper-free click chemistry:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation or oligomerization.[1]

  • Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[1]

Q4: How can I improve the yield of my SPAAC reaction?

To improve your reaction yield, consider the following optimization strategies:

  • Reagent Handling and Storage: Store strained cyclooctynes according to the manufacturer's recommendations, which is typically in a cold and dark environment, and use them promptly after reconstitution.[1]

  • Incorporate a PEG Linker: Introducing a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne or azide and your molecule of interest can increase the distance between the two reacting molecules, minimizing steric hindrance and potentially improving solubility.[1]

  • Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO or DMF. For biomolecules, using denaturing or solvating conditions might be necessary to expose the reactive groups.[1][5]

  • Adjust Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (typically the smaller, less precious molecule) can help drive the reaction to completion.[1]

  • Optimize Reaction Conditions: Experiment with different buffers, pH levels, and temperatures. For instance, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS in certain cases.[1]

Q5: Are there any known side reactions with cyclooctyne reagents?

Yes, strained cyclooctynes can undergo side reactions. For example, DBCO can react with cysteine residues in proteins, which can be a source of off-target labeling.[1] Some highly reactive cyclooctynes can also self-react or trimerize upon storage or under certain experimental conditions.[1] Additionally, inorganic azides, such as sodium azide used as a preservative, can react with and quench cyclooctynes.[1]

Q6: What should I consider when choosing a cyclooctyne reagent?

The choice of a cyclooctyne reagent involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable.[1] Conversely, more stable cyclooctynes like BCN may have slower reaction kinetics.[1] It is important to consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during copper-free click chemistry experiments.

Problem: Low or No Product Formation

This is one of the most common issues. The following decision tree can help you pinpoint the cause.

G A Low/No Product B Perform Small Molecule Control Reaction A->B C Control Successful? B->C D Issue with Biomolecule Substrates C->D Yes E Issue with Reagents or Conditions C->E No F Check for Steric Hindrance D->F G Verify Solubility D->G H Confirm Biomolecule Integrity D->H I Check Reagent Quality & Storage E->I J Optimize Reaction Conditions E->J

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule Control Reaction

This protocol helps to determine if the issue with a low-yield reaction is due to the reagents or the conditions.

  • Reagent Preparation:

    • Dissolve a simple, commercially available azide (e.g., benzyl (B1604629) azide) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Dissolve a simple, commercially available cyclooctyne (e.g., DBCO-amine) in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µL of the azide stock solution and 5 µL of the cyclooctyne stock solution.

    • Add 90 µL of the reaction buffer (e.g., PBS or HEPES, pH 7.4). The final concentration of each reactant will be 500 µM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect from light if any of the reagents are light-sensitive.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.

Interpretation:

  • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

  • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.[1]

Protocol 2: General Procedure for Biomolecule Conjugation

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

    • Protect the reaction from light if either of the molecules is light-sensitive.[1]

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS, HPLC).

    • Purify the conjugate using a suitable method (e.g., size exclusion chromatography, affinity chromatography).

Data Presentation

Table 1: Common Cyclooctyne Reagents and Their General Characteristics

Cyclooctyne ReagentCommon AbbreviationRelative ReactivityRelative StabilityKey Features
DibenzocyclooctyneDBCO, ADIBOHighHighWidely used, commercially available with various linkers.[6]
BicyclononyneBCNModerateHighMore stable than some highly reactive cyclooctynes.[1]
Difluorinated CyclooctyneDIFOVery HighModerateFluorine atoms enhance reactivity through inductive effects.[6]
Monofluorinated CyclooctyneMFCOHighHighGood balance of reactivity and stability.[2]

Visualizations

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Azide-Modified Molecule C Strain-Promoted [3+2] Cycloaddition A->C B Cyclooctyne-Modified Molecule B->C D Stable Triazole Conjugate C->D

Caption: General workflow of copper-free click chemistry.

References

stability issues with 4-Azide-TFP-Amide-PEG4-acid in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use and stability of 4-Azide-TFP-Amide-PEG4-acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It features two key reactive groups separated by a hydrophilic PEG4 spacer:

  • Azide (B81097) group (-N₃): This group is used in "click chemistry," such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. It is highly selective and stable under typical biological conditions.[1][2]

  • TFP (2,3,5,6-tetrafluorophenyl) Ester: This is an amine-reactive functional group. It reacts with primary and secondary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[3][4]

  • PEG4 Spacer: The polyethylene (B3416737) glycol spacer increases the hydrophilicity of the molecule, which can improve solubility in aqueous buffers and reduce steric hindrance during conjugation.[5]

Q2: What is the primary stability concern when using this reagent in aqueous buffers?

The primary stability concern is the hydrolysis of the TFP ester. In aqueous solutions, water molecules can attack the ester, cleaving the 2,3,5,6-tetrafluorophenol (B1216870) leaving group and converting the TFP ester into a non-reactive carboxylic acid. This competing side reaction reduces the amount of reagent available to react with your target amine-containing molecule.[6][7]

Q3: How does the stability of a TFP ester compare to a more common NHS ester?

TFP esters are significantly more stable towards hydrolysis in aqueous buffers than N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[3][4][8] This enhanced stability provides a longer half-life for the reagent in solution, allowing for more efficient and reproducible conjugation reactions.[3][6] At a basic pH of 10, a TFP-terminated surface has a half-life almost 10 times longer than a comparable NHS surface.[9]

Data Presentation: Comparative Hydrolysis Half-Life of Activated Esters

The following table summarizes the hydrolysis half-life (t₁/₂) for TFP- and NHS-terminated self-assembled monolayers (SAMs) in different buffer conditions at room temperature. A longer half-life indicates greater stability.

pH of BufferHalf-Life (t₁/₂) of NHS EsterHalf-Life (t₁/₂) of TFP EsterFold Increase in Stability (TFP vs. NHS)
7.0 4.2 hours (253 min)8.0 hours (481 min)~1.9x
8.0 1.8 hours (108 min)5.4 hours (324 min)~3.0x
10.0 0.65 hours (39 min)6.2 hours (372 min)~9.5x
(Data sourced from a study on self-assembled monolayers, which demonstrates the relative stability of the ester linkages.)[9]

Q4: What is the optimal pH for reacting the TFP ester with amines?

The reaction between a TFP ester and a primary amine is highly pH-dependent. The optimal pH range is typically between pH 7.5 and 9.0 .[6][10] At lower pH values, primary amines are protonated (-NH₃⁺) and are poor nucleophiles, slowing the reaction. At higher pH values, the rate of TFP ester hydrolysis increases, although it remains more stable than an NHS ester.[7][9]

Q5: Is the azide functional group stable in common experimental buffers?

Yes, the azide group is exceptionally stable under a wide range of conditions typically used in bioconjugation, including different pH values and the presence of oxidizing or reducing agents found in biological systems.[1][2] However, you must avoid using buffers containing sodium azide (NaN₃) as a preservative, as it will compete in subsequent azide-alkyne click chemistry reactions.[6][11]

Q6: How should I prepare and store stock solutions of this reagent?

Proper storage and handling are critical to maintaining the reagent's activity.

  • Storage of Dry Compound: Store the solid reagent at -20°C or lower , protected from light and moisture.[5] The vial should be kept inside a desiccator.

  • Preparing Stock Solutions: To avoid introducing moisture, allow the reagent vial to warm to room temperature before opening.[6] Prepare stock solutions in a high-quality, anhydrous (dry) organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[6][7]

  • Storage of Stock Solutions: Stock solutions in anhydrous solvents can be stored for several days at -20°C.[6] To prevent moisture contamination, cap the vial tightly, consider backfilling with an inert gas like argon or nitrogen, and aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guides

Problem: Low or No Conjugation to My Amine-Containing Biomolecule

If you are observing poor labeling efficiency, several factors could be at play. Use the following guide and the accompanying workflow diagram to diagnose the issue.

1. Was the Reagent Active?

  • Possible Cause: The TFP ester hydrolyzed before it could react with your molecule. This is the most common cause of failure.

  • Solutions:

    • Prepare Fresh: Always prepare the aqueous working solution of the crosslinker immediately before use. TFP esters, while more stable than NHS esters, will still hydrolyze over time in buffer.[4][6]

    • Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH 7.5-9.0 range.[10]

    • Check Storage: Confirm that the dry reagent and any stock solutions were stored correctly (see FAQ #6). Improper storage can lead to gradual degradation.

2. Was the Buffer Composition Correct?

  • Possible Cause: Your buffer contains competing nucleophiles.

  • Solutions:

    • Avoid Amine Buffers: NEVER use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the TFP ester, drastically reducing efficiency.[6][10]

    • Recommended Buffers: Use non-amine-containing buffers. Good choices include Phosphate-Buffered Saline (PBS), HEPES, Sodium Bicarbonate, or Borate buffers within the appropriate pH range.[6]

    • Purify Your Sample: Ensure your protein or biomolecule solution is free from amine-containing contaminants. If necessary, perform a buffer exchange via dialysis or using a desalting column before starting the conjugation.[10]

3. Were the Reaction Conditions Optimal?

  • Possible Cause: The concentrations of reactants or incubation parameters were not ideal.

  • Solutions:

    • Increase Concentration: Conjugation reactions are more efficient at higher concentrations. If possible, use a protein concentration of at least 2 mg/mL.[10]

    • Adjust Molar Excess: A 10- to 20-fold molar excess of the crosslinker over the biomolecule is a common starting point. You may need to optimize this ratio for your specific application.[6]

    • Optimize Incubation Time/Temp: Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[6] A longer incubation at a lower temperature can sometimes improve yield by minimizing hydrolysis.

Diagram: Troubleshooting Workflow for Low Conjugation Efficiency

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagent 1. Reagent Activity Check start->check_reagent check_buffer 2. Buffer Compatibility Check check_reagent->check_buffer Reagent OK reagent_sol1 Prepare fresh solutions immediately before use. check_reagent->reagent_sol1 reagent_sol2 Confirm proper storage (-20°C, dry, dark). check_reagent->reagent_sol2 check_conditions 3. Reaction Conditions Check check_buffer->check_conditions Buffer OK buffer_sol1 Use non-amine buffers (PBS, HEPES, Borate). check_buffer->buffer_sol1 buffer_sol2 Verify buffer is pH 7.5-9.0. check_buffer->buffer_sol2 buffer_sol3 Buffer-exchange sample to remove Tris/glycine. check_buffer->buffer_sol3 success Successful Conjugation check_conditions->success Conditions OK cond_sol1 Increase protein conc. (>2 mg/mL). check_conditions->cond_sol1 cond_sol2 Optimize molar excess of crosslinker. check_conditions->cond_sol2 ReactionPathway Reagent Azide-PEG4-TFP Ester (Active) DesiredProduct Stable Amide Bond (Conjugated Product) Reagent->DesiredProduct Aminolysis (Desired Reaction) [Biomolecule-NH₂] SideProduct Inactive Carboxylic Acid (Hydrolyzed Reagent) Reagent->SideProduct Hydrolysis (Side Reaction) [H₂O] Amine Biomolecule-NH₂ Water H₂O (in buffer)

References

removing unreacted 4-Azide-TFP-Amide-PEG4-acid post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 4-Azide-TFP-Amide-PEG4-acid following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Residual unreacted PEG linkers can lead to several downstream issues. These include complicating the accurate characterization of the conjugate, potentially causing misleading results in analytical assays, and increasing the heterogeneity of the final product. For therapeutic applications, failure to remove these impurities can impact the product's safety and efficacy profile.

Q2: What are the primary methods for removing small molecule PEG linkers like this compound from a protein conjugate?

A2: The most common and effective methods for removing unreacted PEG linkers are based on differences in size and physicochemical properties between the conjugate and the small molecule linker. These methods include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF), also known as diafiltration.[][2] Ion-exchange chromatography (IEX) can also be employed, as the PEGylation of proteins can alter their surface charge.[][3]

Q3: How does the TFP (tetrafluorophenyl) ester in the linker influence the purification process?

A3: The TFP ester is the amine-reactive group that forms a stable amide bond with the protein.[4] TFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to more common NHS esters, which can provide a wider time window for the conjugation reaction.[5][6][7] However, any unreacted TFP ester will hydrolyze over time. It is crucial to quench the reaction before purification to prevent the TFP ester from reacting with purification media (e.g., amine-based matrices) or other components.

Q4: Can I use precipitation to remove the unreacted PEG linker?

A4: Precipitation is a viable method, particularly for removing larger PEG impurities.[8][9] However, for a small PEG linker like PEG4, its effectiveness might be limited. Precipitation is generally induced by adding a non-polar solvent in which the PEGylated conjugate is insoluble, while the unreacted linker may remain in solution.[8] This method may require significant optimization to achieve efficient separation without denaturing the protein conjugate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unreacted PEG linker detected in the final product after purification. Inefficient separation method: The chosen purification method may not have sufficient resolution to separate the small PEG linker from the conjugate.Optimize the purification protocol: - For SEC, ensure the column has the appropriate fractionation range for the size of your conjugate and the linker.[3][10][11] - For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate but large enough to allow the free linker to pass through.[8][12] Consider increasing the dialysis time and the frequency of buffer exchange.
Incomplete reaction quenching: The TFP ester may not have been fully hydrolyzed or quenched before purification, leading to reactions with the purification matrix or other molecules.Ensure complete quenching: Before purification, add a quenching agent like Tris or glycine (B1666218) to a final concentration of 20-50 mM and incubate for at least 30 minutes to quench any remaining reactive TFP esters.
Low recovery of the conjugated product. Non-specific binding: The conjugate may be binding to the purification matrix (e.g., SEC column, dialysis membrane).Modify buffer conditions: - Increase the ionic strength of the buffer to reduce electrostatic interactions. - Add a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the buffer to minimize hydrophobic interactions.
Precipitation of the conjugate: The buffer conditions during purification may be causing the conjugate to precipitate.Check buffer compatibility: Ensure the pH and ionic strength of the purification buffers are within the stability range of your protein conjugate.
Conjugate appears aggregated after purification. Harsh purification conditions: The purification process itself might be inducing aggregation.Gentler handling: - Avoid vigorous vortexing or stirring. - Ensure all buffers are filtered and degassed. - For chromatography, optimize the flow rate to minimize shear stress.
Quantitative Data Summary

The efficiency of removing unreacted PEG can be monitored using techniques like Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC). The following table provides a hypothetical comparison of different purification methods.

Purification Method Typical Purity of Conjugate Typical Recovery of Conjugate Processing Time Scalability
Size-Exclusion Chromatography (SEC) >98%70-90%1-4 hoursGood
Dialysis 90-98%80-95%24-48 hoursLimited
Tangential Flow Filtration (TFF) 95-99%>90%2-6 hoursExcellent

Note: These values are illustrative and can vary significantly based on the specific protein, PEG linker, and experimental conditions.

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Add Quenching Agent: Add the Tris-HCl stock solution to the conjugation reaction mixture to a final concentration of 50 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 30-60 minutes. This will ensure that any unreacted TFP esters are hydrolyzed or have reacted with the Tris.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your protein conjugate from the small unreacted this compound (MW ≈ 500 Da). For most proteins, a column with a fractionation range of 5-150 kDa should be suitable.

  • System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer and collect fractions. The protein conjugate will elute in the earlier fractions, while the unreacted PEG linker will elute later.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for the protein) and/or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using a centrifugal filter device.

Protocol 3: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein conjugate but significantly larger than the unreacted PEG linker. A 3-5 kDa MWCO membrane is typically suitable.

  • Sample Preparation: Place the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the dialysis bag/cassette in a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring. The buffer volume should be at least 100 times the sample volume.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the unreacted linker.

  • Sample Recovery: After the final buffer exchange, recover the purified conjugate from the dialysis tubing/cassette.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis & Final Product Protein Protein Reaction_Mix Conjugation (pH 7.5-8.5) Protein->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix Quench Add Tris Buffer Reaction_Mix->Quench Incubate Quenched_Mix Quenched Reaction Quench->Quenched_Mix SEC Size-Exclusion Chromatography Quenched_Mix->SEC Dialysis Dialysis Quenched_Mix->Dialysis TFF Tangential Flow Filtration Quenched_Mix->TFF Analysis Purity & Concentration Analysis (SEC-HPLC, SDS-PAGE) SEC->Analysis Dialysis->Analysis TFF->Analysis Final_Product Purified Conjugate Analysis->Final_Product

Caption: Post-conjugation experimental workflow.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_methods Purification Options cluster_outcome Outcome Unreacted_PEG Unreacted this compound Purification Purification Method Unreacted_PEG->Purification SEC Size-Exclusion Chromatography (Separation by Size) Purification->SEC Dialysis Dialysis / TFF (Separation by Size) Purification->Dialysis IEX Ion-Exchange Chromatography (Separation by Charge) Purification->IEX Pure_Conjugate Pure Protein-PEG Conjugate SEC->Pure_Conjugate Dialysis->Pure_Conjugate IEX->Pure_Conjugate

Caption: Purification method selection logic.

References

Technical Support Center: Characterization of 4-Azide-TFP-Amide-PEG4-acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Azide-TFP-Amide-PEG4-acid for protein labeling and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional crosslinker. It contains two primary reactive moieties:

  • An aryl azide (B81097) group, which can be photo-activated by UV light (typically 250-350 nm) for conjugation to biomolecules. The tetrafluorophenyl (TFP) group helps to stabilize the reactive intermediate.[1]

  • A carboxylic acid group, which can be activated to react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1] It also features a PEG4 spacer to increase aqueous solubility and reduce steric hindrance during ligation.[1]

Q2: What is the purpose of the PEG4 linker in this reagent?

A2: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting protein conjugate in aqueous buffers.[2] It also provides a flexible spacer arm that minimizes steric hindrance, which can be beneficial when conjugating large biomolecules.[2][3] The length of the PEG linker can influence the properties of the final conjugate, including its stability and pharmacokinetic properties.[4][5][6]

Q3: What chemistries can be used to conjugate the azide group after labeling a protein?

A3: The azide group is designed for "click chemistry" reactions. The two main types are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide on the labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).[7][8] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[8][11][12] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[2][8][11]

Q4: Can I use buffers containing Tris or glycine (B1666218) for the TFP-ester reaction with my protein?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine.[2][11][12][13] These buffers will compete with the primary amines on your protein for reaction with the activated TFP ester, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[2][13]

Q5: How can I determine the degree of labeling (DOL) of my protein?

A5: The degree of labeling (the average number of azide molecules per protein) can be determined using a few methods:

  • Mass Spectrometry: This is a direct method to measure the mass shift between the unlabeled and labeled protein. The mass increase corresponds to the number of attached this compound molecules.[13]

  • UV-Vis Spectroscopy: If the azide is subsequently reacted with a chromophore-containing alkyne (like a DBCO group), you can use UV-Vis spectroscopy to measure the absorbance of the protein (at 280 nm) and the chromophore (e.g., ~309 nm for DBCO).[2][11] The ratio of these absorbances can be used to calculate the DOL.[11][12]

Troubleshooting Guides

Low Labeling Efficiency
Potential Cause Recommended Solution
Presence of primary amines in the buffer (e.g., Tris, glycine) Perform buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) before the labeling reaction.[2][11][12][13]
Hydrolyzed/Inactive TFP-ester The TFP-ester is moisture-sensitive.[12][14] Allow the reagent to equilibrate to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion.[11][12][14]
Insufficient molar excess of the labeling reagent Increase the molar ratio of this compound to your protein. A 10 to 40-fold molar excess is a common starting point, but this may require optimization.[2][12]
Low protein concentration Labeling is more efficient with concentrated protein solutions (e.g., 1-10 mg/mL).[2][11]
Incorrect reaction pH The reaction of the TFP-ester with primary amines is most efficient at a pH between 7.0 and 8.5.[13][14]
Protein Precipitation During or After Labeling
Potential Cause Recommended Solution
High concentration of organic solvent (e.g., DMSO) The labeling reagent is often dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 20%) to avoid denaturing the protein.[2]
Protein instability at the reaction pH Ensure your protein is stable in the recommended pH range (7.0-8.5). If not, you may need to optimize the buffer conditions.
High degree of labeling Excessive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to precipitation. Try reducing the molar excess of the labeling reagent.
Issues with Subsequent Click Chemistry Reactions
Potential Cause Recommended Solution
Inefficient removal of excess labeling reagent Unreacted this compound can be quenched with a buffer containing primary amines (e.g., Tris) and then removed by dialysis or using a desalting column.[2][11][12]
Oxidation/Inactivation of Copper Catalyst (CuAAC) Prepare the sodium ascorbate solution fresh for each experiment.[9] Degas solutions to remove dissolved oxygen. Ensure the correct ratio of a copper-chelating ligand (e.g., THPTA) to copper is used to protect the Cu(I) state.[9][10]
Non-specific binding of alkyne probes Weak, non-specific labeling can occur, especially in CuAAC reactions where the alkyne-tag is in large excess.[7][8] To verify specificity, run a control reaction with an unlabeled protein.[7] For SPAAC, be aware that some cyclooctynes can react with cysteine residues, though at a much slower rate than with azides.[7]
Steric hindrance The azide group on the labeled protein may be in a sterically hindered location. The PEG4 spacer is designed to mitigate this, but if issues persist, you may need to consider alternative labeling strategies or perform the click reaction under partially denaturing conditions if compatible with your downstream analysis.[9]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline and may require optimization for your specific protein.

1. Protein Preparation:

  • Dissolve or exchange your target protein into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5.[2]

  • Adjust the protein concentration to 1-10 mg/mL.[2]

2. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[13]

3. Labeling Reaction:

  • Add the calculated amount of the this compound stock solution to your protein solution. A starting point is a 10 to 40-fold molar excess of the reagent over the protein.[2][12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11][13]

4. Quenching and Purification:

  • (Optional) Quench the reaction by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 50-100 mM to react with any excess TFP-ester.[2]

  • Remove the unreacted reagent and byproducts using a spin desalting column, dialysis, or size-exclusion chromatography.[2][11][12][13]

5. Characterization and Storage:

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).[13]

  • Determine the degree of labeling (DOL) using mass spectrometry or by reacting with a chromophore-containing alkyne and using UV-Vis spectroscopy.[2][11][13]

  • Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[13]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

1. Preparation:

  • Ensure your azide-labeled protein is in a buffer free of azides (e.g., PBS).

  • Dissolve your DBCO-functionalized molecule (e.g., DBCO-dye) in a suitable solvent like DMSO.

2. SPAAC Reaction:

  • Add the DBCO-functionalized molecule to the solution of your azide-labeled protein. A 1.5 to 10-fold molar excess of the DBCO reagent is often used to drive the reaction to completion.[11]

  • Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.[11] For less efficient reactions, incubating at 37°C can improve the outcome.[12]

3. Purification:

  • Remove the excess unreacted DBCO-reagent via desalting columns, dialysis, or chromatography as appropriate for your application.

Visualizations

experimental_workflow Protein Labeling and Conjugation Workflow cluster_labeling Step 1: Protein Labeling cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Click Chemistry Conjugation (SPAAC) cluster_purification2 Step 4: Final Purification protein Target Protein in Amine-Free Buffer (pH 7.2-8.0) reaction_mix Incubate (RT, 1-2h or 4°C, overnight) protein->reaction_mix reagent This compound (dissolved in DMSO) reagent->reaction_mix purification Remove Excess Reagent (Desalting Column / Dialysis) reaction_mix->purification azide_protein Azide-Labeled Protein purification->azide_protein click_reaction Incubate (RT, 4-12h) azide_protein->click_reaction dbco_reagent DBCO-Functionalized Molecule (e.g., Dye, Biotin) dbco_reagent->click_reaction final_purification Remove Excess DBCO Reagent click_reaction->final_purification final_conjugate Final Protein Conjugate final_purification->final_conjugate

Caption: Workflow for protein labeling and subsequent SPAAC conjugation.

troubleshooting_logic Troubleshooting Logic for Low Labeling start Low Labeling Efficiency Detected check_buffer Is buffer amine-free (e.g., no Tris/glycine)? start->check_buffer check_reagent Was reagent prepared fresh from anhydrous solvent? check_buffer->check_reagent Yes solution_buffer Action: Buffer exchange protein into PBS. check_buffer->solution_buffer No check_ratio Is molar excess of reagent sufficient (10-40x)? check_reagent->check_ratio Yes solution_reagent Action: Re-prepare reagent immediately before use. check_reagent->solution_reagent No solution_ratio Action: Increase molar excess of reagent. check_ratio->solution_ratio No end If issues persist, check protein concentration and reaction pH. check_ratio->end Yes

Caption: Decision tree for troubleshooting low protein labeling efficiency.

References

Navigating the Scale-Up of Bioconjugation with 4-Azide-TFP-Amide-PEG4-acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of bioconjugation processes from the laboratory bench to industrial-scale production is a critical step in the development of novel therapeutics and diagnostics. This technical support center provides a comprehensive resource for users of 4-Azide-TFP-Amide-PEG4-acid, a versatile heterobifunctional linker, to navigate the challenges of scaling up their conjugation reactions. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and visual workflows to ensure a robust and efficient scale-up process.

Troubleshooting Guide: Scaling Up Your Bioconjugation

Moving from small-scale to large-scale bioconjugation can introduce variability and unexpected challenges. This guide addresses common issues encountered during the scale-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Inadequate Mixing: In larger volumes, inefficient mixing can lead to localized concentration gradients of the linker and biomolecule, resulting in incomplete reactions.- Implement controlled and validated mixing systems (e.g., overhead stirrers with appropriate impeller design, magnetic stirrers for smaller scales). - Perform mixing studies to ensure homogeneity throughout the reaction vessel.
Suboptimal pH: Fluctuations in pH can significantly impact the reactivity of the TFP ester with primary amines.- Utilize robust buffering systems with sufficient capacity to maintain the optimal pH range (typically 7.5-8.5 for TFP esters). - Monitor pH in-process and adjust as necessary with compatible acids or bases.
Hydrolysis of TFP Ester: Tetrafluorophenyl (TFP) esters are more resistant to hydrolysis than NHS esters, but prolonged reaction times or exposure to high pH can still lead to inactivation.[1][2]- Prepare the this compound solution immediately before use. - Minimize the reaction time as much as possible without compromising yield. - Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.
Product Aggregation Increased Hydrophobicity: The introduction of the linker and payload can increase the overall hydrophobicity of the biomolecule, leading to aggregation, especially at higher concentrations.- Optimize the formulation buffer with excipients that reduce aggregation (e.g., polysorbates, sugars). - Perform conjugation at a lower temperature. - Consider a step-wise addition of the linker to the biomolecule solution.
Localized High Concentrations: Poor mixing can create areas of high linker concentration, promoting aggregation.- Ensure efficient and uniform mixing throughout the reaction.
Inconsistent Drug-to-Antibody Ratio (DAR) or Labeling Degree Variability in Process Parameters: Minor variations in temperature, pH, reaction time, or reagent addition can have a more pronounced effect at a larger scale.- Implement strict process controls and monitoring for all critical parameters. - Utilize Process Analytical Technology (PAT) for real-time monitoring of the reaction progress.[3][4]
Heterogeneity of the Biomolecule: The accessibility of reactive sites (e.g., lysine (B10760008) residues) on the biomolecule can vary.- Ensure consistent quality and purity of the starting biomolecule. - Consider site-specific conjugation strategies if a highly homogeneous product is required.
Difficulties in Purification High Viscosity of the Reaction Mixture: Increased concentrations of biomolecules and PEG linkers can lead to higher viscosity, affecting chromatography performance.- Dilute the reaction mixture before loading onto the chromatography column. - Optimize chromatography conditions (e.g., flow rate, buffer composition) for more viscous samples.
Co-elution of Product and Impurities: Unreacted linker, hydrolyzed linker, and aggregates can be challenging to separate from the desired bioconjugate.- Employ multi-modal chromatography steps (e.g., ion-exchange followed by size-exclusion or hydrophobic interaction chromatography).[] - Optimize the resolution of the chosen chromatography method.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scale-up of bioconjugation with this compound.

Q1: What are the key differences to consider when scaling up from a 1 mg to a 1 g scale reaction?

When scaling up, several factors that are negligible at a small scale become critical. These include:

  • Mixing Efficiency: Ensuring homogenous mixing in a larger vessel is crucial to avoid localized reactions and aggregation.

  • Heat Transfer: Exothermic or endothermic reactions will have a more significant impact on the overall temperature of a larger volume.

  • Reagent Addition: The rate and method of adding the this compound become more critical to prevent high local concentrations.

  • Downstream Processing: Purification methods must be scalable. For instance, dialysis might be suitable for small scales, while tangential flow filtration (TFF) is more appropriate for larger volumes.[6]

Q2: How can I monitor the progress of my large-scale conjugation reaction in real-time?

Process Analytical Technology (PAT) is a valuable tool for real-time monitoring.[3][4] Techniques such as:

  • UV/Vis Spectroscopy: Can be used to monitor the consumption of the TFP ester or the formation of the conjugate.

  • HPLC/UPLC: In-line or at-line HPLC can provide real-time information on the conversion of the starting material to the product and the formation of byproducts.

  • Mass Spectrometry: Can be used to confirm the identity and purity of the bioconjugate during the reaction.

Q3: What are the best practices for handling and dissolving this compound at a large scale?

Due to the moisture sensitivity of the TFP ester, it is crucial to handle the reagent in a controlled environment with low humidity.[7] For dissolution, use a dry, water-miscible organic solvent such as DMSO or DMF. Prepare the solution immediately before adding it to the reaction mixture to minimize hydrolysis. For large-scale reactions, consider a system for automated and controlled addition of the linker solution.

Q4: What are the most suitable purification methods for large-scale production of bioconjugates prepared with this linker?

For large-scale purification, chromatographic methods are preferred.[] A typical workflow might involve:

  • Tangential Flow Filtration (TFF): To remove unreacted linker and exchange the buffer.

  • Ion-Exchange Chromatography (IEX): To separate the bioconjugate based on charge differences from the unconjugated biomolecule.

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC): As a final polishing step to remove aggregates and other impurities.[]

Q5: How does the PEG4 linker in this compound impact the scale-up process?

The PEG4 linker enhances the aqueous solubility of the reagent and the final bioconjugate, which can be advantageous at higher concentrations.[8] However, it also increases the hydrodynamic radius of the molecule, which needs to be considered during purification by size-exclusion chromatography. The PEG linker can also influence the viscosity of the solution at high concentrations.

Experimental Protocols

Protocol 1: Scaled-Up Amine Conjugation of a Monoclonal Antibody (mAb)

This protocol outlines a general procedure for conjugating this compound to a monoclonal antibody at a 1-gram scale.

Materials:

  • Monoclonal Antibody (mAb): 1 gram in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffers (as required for TFF and chromatography)

Procedure:

  • Buffer Exchange: Exchange the mAb into the Reaction Buffer using Tangential Flow Filtration (TFF) to a final concentration of 10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 100 mM. The molar excess of the linker will need to be optimized but a starting point of 10-20 fold molar excess over the mAb is recommended.

  • Conjugation Reaction:

    • Gently stir the mAb solution in a temperature-controlled reaction vessel at 4°C.

    • Slowly add the linker solution to the mAb solution dropwise over 30 minutes.

    • Allow the reaction to proceed for 1-2 hours at 4°C. Monitor the reaction progress using at-line HPLC if available.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at 4°C.

  • Purification: Proceed immediately to purification as described in Protocol 2.

Quantitative Parameters for Scaled-Up Amine Conjugation:

ParameterBench Scale (1 mg)Pilot Scale (1 g)
mAb Amount 1 mg1 g
Reaction Volume 0.1 mL100 mL
Linker Molar Excess 10-20x10-20x (optimized)
Reaction Time 1-2 hours1-2 hours (monitored)
Typical Yield >90%>85%
Typical Purity >95%>95%
Protocol 2: Purification of the PEGylated Antibody

This protocol describes a general procedure for the purification of the bioconjugate from the scaled-up reaction.

Procedure:

  • Diafiltration (Buffer Exchange): Use TFF to remove unreacted linker, DMSO, and quenching reagent. Exchange the buffer to the equilibration buffer for the first chromatography step (e.g., 20 mM Sodium Phosphate, pH 7.0 for IEX).

  • Ion-Exchange Chromatography (IEX):

    • Load the diafiltered solution onto a pre-equilibrated cation or anion exchange column (depending on the pI of the mAb and the conjugate).

    • Wash the column with the equilibration buffer.

    • Elute the conjugated antibody using a salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze for purity.

  • Size-Exclusion Chromatography (SEC):

    • Pool the pure fractions from IEX and concentrate using TFF.

    • Load the concentrated solution onto a size-exclusion chromatography column equilibrated with the final formulation buffer.

    • Collect the main peak corresponding to the monomeric bioconjugate.

  • Final Formulation: Concentrate the purified bioconjugate to the desired concentration using TFF and sterilize by filtration.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification mAb Monoclonal Antibody buffer_exchange Buffer Exchange (TFF) mAb->buffer_exchange conjugation Amine Coupling Reaction buffer_exchange->conjugation linker This compound dissolve_linker Dissolve in DMSO linker->dissolve_linker dissolve_linker->conjugation quenching Quenching conjugation->quenching diafiltration Diafiltration (TFF) quenching->diafiltration iex Ion-Exchange Chromatography diafiltration->iex sec Size-Exclusion Chromatography iex->sec final_product Purified Bioconjugate sec->final_product

Caption: A generalized workflow for the scaled-up bioconjugation and purification process.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Purity? check_reaction Check Reaction Conditions start->check_reaction Yes check_purification Check Purification Process start->check_purification No, yield is good but purity is low check_mixing Inadequate Mixing? check_reaction->check_mixing check_ph Suboptimal pH? check_reaction->check_ph check_hydrolysis Linker Hydrolysis? check_reaction->check_hydrolysis check_aggregation Product Aggregation? check_reaction->check_aggregation check_iex Poor IEX Resolution? check_purification->check_iex check_sec Co-elution in SEC? check_purification->check_sec solution_mixing Optimize Stirring/Impeller check_mixing->solution_mixing Yes solution_ph Use Stronger Buffer/Monitor pH check_ph->solution_ph Yes solution_hydrolysis Prepare Linker Fresh/Lower Temp check_hydrolysis->solution_hydrolysis Yes solution_aggregation Add Excipients/Lower Temp check_aggregation->solution_aggregation Yes solution_iex Optimize Gradient/Resin check_iex->solution_iex Yes solution_sec Optimize Column/Flow Rate check_sec->solution_sec Yes

Caption: A decision tree to guide troubleshooting efforts during process optimization.

References

avoiding hydrolysis of TFP ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of Tetrafluorophenyl (TFP) esters during labeling experiments, ensuring efficient and reproducible bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is a TFP ester and why is it used for labeling?

A Tetrafluorophenyl (TFP) ester is an amine-reactive chemical group used to covalently attach molecules, such as fluorophores or drugs, to proteins, antibodies, and other biomolecules containing primary amines (like the side chain of lysine (B10760008) residues).[1][2][3] TFP esters are preferred over N-hydroxysuccinimide (NHS) esters in certain applications due to their increased stability against spontaneous hydrolysis in aqueous solutions, especially at the basic pH conditions required for efficient labeling.[1][2][3][4][5][6][7] This enhanced stability allows for more controlled and reproducible labeling reactions.[3][4][8]

Q2: What is TFP ester hydrolysis and why is it a problem?

TFP ester hydrolysis is a chemical reaction in which the TFP ester reacts with water, leading to the cleavage of the ester bond. This reaction is undesirable as it inactivates the TFP ester, rendering it incapable of reacting with the target amine on the biomolecule.[9] This competing side reaction can significantly reduce the labeling efficiency, leading to lower yields of the desired conjugate and inconsistent results.[10]

Q3: What are the main factors that contribute to TFP ester hydrolysis?

The primary factors influencing the rate of TFP ester hydrolysis are:

  • pH: The rate of hydrolysis increases with increasing pH.[10][11][12]

  • Aqueous Environment: TFP esters are susceptible to hydrolysis in the presence of water.[9]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Purity of Reagents: The presence of moisture in solvents like DMSO or DMF can lead to premature hydrolysis of the TFP ester before it is even added to the reaction mixture.[9][13]

Q4: How does the stability of TFP esters compare to NHS esters?

TFP esters are demonstrably more stable towards hydrolysis than NHS esters, particularly at the slightly basic pH conditions optimal for amine labeling.[1][2][5][6][10][14][15] This increased stability provides a longer half-life in aqueous solutions, offering a wider time window for the labeling reaction to proceed efficiently.[2][3][4][7]

Troubleshooting Guide

This guide addresses common issues encountered during TFP ester labeling experiments and provides practical solutions to minimize hydrolysis.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency TFP ester hydrolysis: The TFP ester may have hydrolyzed before or during the labeling reaction.- Optimize pH: Maintain the reaction pH in the optimal range of 7.5-8.5. For some applications, a pH up to 9.0 can be used.[16] - Use Anhydrous Solvents: Dissolve the TFP ester in anhydrous DMSO or DMF immediately before use.[9] - Control Temperature: Perform the reaction at room temperature or on ice to slow down hydrolysis.[9] - Increase Reactant Concentration: Higher concentrations of the protein and TFP ester can favor the labeling reaction over hydrolysis.[9]
Presence of competing nucleophiles: Primary amines in the buffer (e.g., Tris, glycine) or other contaminants can react with the TFP ester.[9]- Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, bicarbonate, or borate.[9] - Purify Protein Sample: Ensure the protein solution is free from amine-containing contaminants.[17]
Inconsistent Labeling Results Variability in TFP ester activity: The amount of active TFP ester may differ between experiments due to varying degrees of hydrolysis.- Prepare Fresh TFP Ester Stock: Always prepare the TFP ester solution immediately before each experiment.[9] - Standardize Reaction Conditions: Consistently use the same buffer, pH, temperature, and reaction time for all experiments.
Moisture contamination: The TFP ester vial or solvents may have been exposed to moisture.- Proper Storage and Handling: Store TFP esters desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.[7][9][18]

Quantitative Data Summary

The hydrolytic stability of TFP esters is significantly greater than that of NHS esters, especially at basic pH. The following table provides a comparison of their half-lives under different pH conditions.

Ester TypepHTemperatureApproximate Half-lifeReference
TFP Ester 7.0Room Temp.> 4 hours[15]
NHS Ester 7.0Room Temp.~4-5 hours[19]
TFP Ester 8.5Room Temp.Several hours[2][3][7]
NHS Ester 8.5Room Temp.~20 minutes[19]
TFP Ester 9.0Room Temp.Significantly longer than NHS ester[1]
NHS Ester 9.0Room Temp.~10 minutes[19]

Note: These values are approximate and can vary depending on the specific molecule, buffer composition, and other experimental conditions.

Experimental Protocols

General Protocol for Protein Labeling with a TFP Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive TFP ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • TFP ester label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal results.[16]

  • Prepare the TFP Ester Solution:

    • Allow the vial of TFP ester to equilibrate to room temperature before opening.[9]

    • Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9]

  • Perform the Labeling Reaction:

    • Slowly add the dissolved TFP ester solution to the protein solution while gently vortexing. A molar excess of 5-20 fold of the TFP ester to the protein is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9] The optimal time may vary.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[9] This will consume any unreacted TFP ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted TFP ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

Visualizations

Chemical Reactions

cluster_0 Desired Labeling Reaction cluster_1 Competing Hydrolysis Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein TFP_Ester Label-TFP Ester TFP_Ester->Labeled_Protein Reaction with Amine TFP_Ester_H Label-TFP Ester Inactive_Product Inactive Carboxylic Acid TFP_Ester_H->Inactive_Product Hydrolysis H2O H₂O (Water) H2O->Inactive_Product

Caption: TFP ester reaction pathways: desired labeling vs. hydrolysis.

Troubleshooting Workflow

Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free (e.g., no Tris or glycine)? Start->Check_Buffer Check_pH Is the pH optimal (7.5-9.0)? Check_Buffer->Check_pH Yes Change_Buffer Action: Use amine-free buffer (PBS, HEPES, Bicarbonate) Check_Buffer->Change_Buffer No Check_Reagent Was the TFP ester dissolved in anhydrous solvent immediately before use? Check_pH->Check_Reagent Yes Adjust_pH Action: Adjust pH of the reaction buffer Check_pH->Adjust_pH No Check_Temp Was the reaction temperature controlled (RT or 4°C)? Check_Reagent->Check_Temp Yes Prepare_Fresh Action: Prepare fresh TFP ester stock in anhydrous solvent Check_Reagent->Prepare_Fresh No Control_Temp Action: Perform reaction on ice or at RT Check_Temp->Control_Temp No Success Labeling Efficiency Improved Check_Temp->Success Yes Change_Buffer->Success Adjust_pH->Success Prepare_Fresh->Success Control_Temp->Success

Caption: Troubleshooting logic for low TFP ester labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Amine-Reactive PEGylating Agents: 4-Azide-TFP-Amide-PEG4-acid vs. NHS-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient modification of biomolecules is paramount. Researchers in drug development and proteomics frequently utilize PEGylated linkers to improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, and oligonucleotides. Among the plethora of available reagents, amine-reactive linkers are workhorses for their ability to target lysine (B10760008) residues and N-termini. This guide provides an in-depth, objective comparison of two prominent heterobifunctional PEGylating agents: 4-Azide-TFP-Amide-PEG4-acid and NHS-PEG4-Azide.

At their core, both molecules serve a similar purpose: to introduce a PEGylated azide (B81097) moiety onto a target biomolecule. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide range of payloads, such as drugs, imaging agents, or other biomolecules. The key differentiator between these two reagents lies in their amine-reactive functional group: a tetrafluorophenyl (TFP) ester in the case of this compound, and an N-hydroxysuccinimide (NHS) ester in NHS-PEG4-Azide. This seemingly subtle difference has significant implications for their performance, particularly in aqueous environments.

Performance Characteristics: A Quantitative Overview

The choice between a TFP ester and an NHS ester can significantly impact the efficiency and reproducibility of a bioconjugation reaction. The primary factor to consider is the hydrolytic stability of the active ester. In aqueous solutions, these esters are susceptible to hydrolysis, a competing reaction that deactivates the linker and reduces the overall yield of the desired conjugate.

FeatureThis compoundNHS-PEG4-AzideReferences
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Optimal Reaction pH 7.5 - 8.57.0 - 8.0[1]
Hydrolytic Stability HigherLower[2][3]
Half-life at pH 8.5 Significantly longer than NHS estersMinutes[1]
Half-life at pH 7 HoursHours[1]
Relative Reactivity HighHigh
Byproduct 2,3,5,6-TetrafluorophenolN-hydroxysuccinimide

As the data indicates, TFP esters exhibit markedly superior stability against hydrolysis, particularly under the slightly basic conditions required for efficient amine acylation.[2][3] One study demonstrated that TFP-terminated self-assembled monolayers have a half-life almost 10-fold longer than their NHS counterparts at pH 10.[4] At a more typical bioconjugation pH of 8, the half-life of an NHS ester is measured in minutes, whereas TFP esters remain stable for several hours.[1][3] This enhanced stability of the TFP ester translates to a larger window for the conjugation reaction to proceed, often resulting in higher and more consistent yields.

Experimental Protocols

To provide a practical framework for comparing the performance of these two linkers, the following are detailed protocols for a typical protein labeling experiment.

Protocol 1: Protein Labeling with NHS-PEG4-Azide

This protocol outlines the steps for conjugating NHS-PEG4-Azide to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Protein (e.g., BSA) at 1-5 mg/mL in amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • NHS-PEG4-Azide

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Quenching buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-PEG4-Azide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS-PEG4-Azide and byproducts using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) of the azide-modified protein using a suitable method, such as a colorimetric assay or mass spectrometry.

Protocol 2: Protein Labeling with this compound

This protocol details the conjugation of this compound to a protein. Note that the "acid" functionality of this molecule is first activated to a TFP ester in situ or, more commonly, the commercially available product is already the TFP ester. The protocol assumes the use of the pre-activated TFP ester.

Materials:

  • Protein (e.g., BSA) at 1-5 mg/mL in a suitable buffer (e.g., PBS), pH 7.5-8.5

  • 4-Azide-TFP-Amide-PEG4-TFP ester

  • Anhydrous, amine-free DMF or DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution in a buffer with a pH between 7.5 and 8.5 for optimal reaction efficiency.

  • Reagent Preparation: Immediately before use, dissolve the 4-Azide-TFP-Amide-PEG4-TFP ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the TFP ester stock solution to the protein solution. Due to the higher stability of the TFP ester, a lower excess may be required compared to the NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the unreacted TFP ester and byproducts using a desalting column as described in the previous protocol.

  • Characterization: Determine the degree of labeling of the azide-modified protein.

Signaling Pathways and Experimental Workflows

To visually represent the chemical reactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_reagents Reactants cluster_reaction Bioconjugation Reaction cluster_products Products Protein_NH2 Protein-NH₂ Reaction_Step Amine-Reactive Coupling (pH 7.0-8.5) Protein_NH2->Reaction_Step Linker Azide-PEG4-X (X = TFP or NHS) Linker->Reaction_Step Conjugate Protein-NH-CO-PEG4-Azide Reaction_Step->Conjugate Byproduct Leaving Group (TFP-OH or NHS-OH) Reaction_Step->Byproduct

Caption: General reaction scheme for amine-reactive PEGylation.

G Start Start Protein_Prep Prepare Protein Solution (Amine-free buffer) Start->Protein_Prep Reagent_Prep Prepare Linker Stock Solution (Anhydrous DMSO/DMF) Protein_Prep->Reagent_Prep Conjugation Incubate Protein and Linker (Defined time, temp, pH) Reagent_Prep->Conjugation Quench Quench Reaction (e.g., Tris buffer for NHS) Conjugation->Quench Purification Purify Conjugate (Desalting column) Quench->Purification Characterization Characterize Product (e.g., Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for protein conjugation.

Conclusion

Both this compound and NHS-PEG4-Azide are effective reagents for introducing azide functionalities onto biomolecules. However, the superior hydrolytic stability of the TFP ester in this compound offers a distinct advantage. This stability can lead to higher reaction yields, improved reproducibility, and a wider experimental window, which is particularly beneficial when working with precious or sensitive biomolecules. While NHS esters are widely used and can be effective, researchers should be mindful of their susceptibility to hydrolysis and take appropriate measures, such as working quickly and maintaining optimal pH, to mitigate this issue. For applications demanding high efficiency and robustness, this compound presents a compelling alternative.

References

TFP vs. NHS Esters for Amine Labeling: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount. For researchers, scientists, and drug development professionals, the choice of reactive chemistry for attaching probes, dyes, or drugs to primary amines can significantly impact experimental outcomes. Among the most common amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. This guide provides an objective, data-driven comparison of TFP and NHS esters to inform the selection of the optimal reagent for your amine labeling needs.

At a high level, both TFP and NHS esters react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. However, their performance characteristics, particularly in aqueous environments, differ significantly. The key differentiator lies in their susceptibility to hydrolysis, a competing reaction that can reduce labeling efficiency.

Performance Comparison: TFP Ester vs. NHS Ester

The decision between using a TFP or an NHS ester hinges on factors such as reaction conditions, the stability of the molecule to be labeled, and the desired degree of labeling. While NHS esters have been widely used for decades, TFP esters have emerged as a superior alternative in many applications due to their enhanced stability.

FeatureTFP EsterNHS EsterReferences
Hydrolytic Stability More stable, especially at basic pH.Less stable; hydrolysis is a significant competing reaction, especially at pH > 8.[1][2][3]
Optimal Reaction pH 7.2 - 9.07.2 - 8.5[4][5]
Reaction Speed Generally slightly slower than NHS esters.Fast reaction with primary amines.[6]
Labeling Efficiency Potentially higher due to lower hydrolysis rates, leading to less consumption of the labeling reagent by side reactions.Can be high, but is often compromised by hydrolysis, requiring a larger excess of the ester.[1][7]
Hydrophobicity More hydrophobic.Less hydrophobic.[6]
Solubility May require organic co-solvents like DMSO or DMF for stock solutions.Generally soluble in organic solvents like DMSO or DMF; some sulfonated versions are water-soluble.[8][9]

Hydrolysis Rate Comparison

A critical factor influencing the efficiency of amine labeling is the rate of hydrolysis of the active ester. The following table presents the half-life of TFP and NHS esters at various pH levels, demonstrating the superior stability of TFP esters.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0~480~252
8.0~180~60
10.0~360~39
Data adapted from a study on self-assembled monolayers.[1]

The significantly longer half-life of TFP esters, particularly at the higher pH values required for efficient amine labeling, means that more of the reagent is available to react with the target molecule over a longer period. This can lead to higher labeling yields and more consistent results.

Experimental Protocols

Below are generalized protocols for labeling a protein with an amine-reactive TFP ester or NHS ester. These should be optimized for each specific protein and label.

Protocol 1: Protein Labeling with a TFP Ester

Materials:

  • Protein solution (2-10 mg/mL) in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

  • TFP ester of the desired label.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at the desired concentration in the appropriate reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided.

  • Prepare TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution. b. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quench Reaction: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted label and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry.

Protocol 2: Protein Labeling with an NHS Ester

Materials:

  • Protein solution (2-10 mg/mL) in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8]

  • NHS ester of the desired label.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography).[8]

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at the desired concentration in the appropriate reaction buffer. Avoid buffers containing primary amines.[8]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[8]

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. b. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature.

  • Quench Reaction: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted label and byproducts by size-exclusion chromatography or dialysis.[8]

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

cluster_TFP TFP Ester Reaction cluster_NHS NHS Ester Reaction TFP Protein-NH₂ + TFP-Ester-Label TFP_product Protein-NH-CO-Label + TFP TFP->TFP_product pH 7.2-9.0 NHS Protein-NH₂ + NHS-Ester-Label NHS_product Protein-NH-CO-Label + NHS NHS->NHS_product pH 7.2-8.5

Amine labeling reaction with TFP and NHS esters.

start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein react Combine Protein and Ester (Incubate) prep_protein->react prep_ester Prepare Ester Stock Solution (TFP or NHS) prep_ester->react quench Quench Reaction react->quench purify Purify Conjugate quench->purify analyze Analyze Degree of Labeling purify->analyze end End analyze->end

General experimental workflow for amine labeling.

ester Active Ester (TFP or NHS) amine Primary Amine (e.g., Lysine) ester->amine Aminolysis water Water (Hydrolysis) ester->water Hydrolysis amide Stable Amide Bond (Desired Product) amine->amide hydrolyzed Inactive Carboxylic Acid (Side Product) water->hydrolyzed

Competing reaction pathways for active esters.

Conclusion

For researchers seeking a robust and efficient method for amine labeling, TFP esters offer a distinct advantage over the more traditional NHS esters, primarily due to their superior stability in aqueous solutions. This increased resistance to hydrolysis can lead to higher and more consistent labeling yields, especially in reactions conducted at the optimal basic pH. While NHS esters remain a viable option, particularly for well-established protocols, the enhanced performance of TFP esters makes them a compelling choice for new assay development and for applications where reproducibility and efficiency are critical. The selection of the appropriate ester will ultimately depend on the specific requirements of the experiment, but the data strongly supports the consideration of TFP esters for improved bioconjugation outcomes.

References

Navigating the In Vivo Landscape: A Comparative Guide to 4-Azide-TFP-Amide-PEG4-acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing in vivo stability, pharmacokinetics, and ultimately, anti-tumor efficacy. This guide provides a comprehensive comparison of the anticipated in vivo performance of ADCs utilizing the 4-Azide-TFP-Amide-PEG4-acid linker.

While direct in vivo efficacy studies for this specific linker are not extensively published, this guide synthesizes data from analogous structures and foundational principles of ADC linker chemistry to provide an objective analysis. We will explore the individual contributions of the tetrafluorophenyl (TFP) ester, the short polyethylene (B3416737) glycol (PEG4) spacer, and the terminal azide (B81097) group to the overall in vivo behavior of an ADC. This guide will compare these features against alternative linker technologies, supported by experimental data from relevant studies.

The Role of Linker Components in In Vivo Performance

The this compound linker is a heterobifunctional linker designed for a two-step conjugation process. The TFP ester provides a reactive handle for stable amide bond formation with amine residues on the antibody, while the azide group allows for subsequent "click" chemistry attachment of a payload. The central PEG4 spacer is crucial for modulating the physicochemical properties of the resulting ADC.

The stability imparted by the amide bond formed from the TFP ester is a key feature, suggesting that this linker would be categorized as non-cleavable. Non-cleavable linkers are known for their high plasma stability, which can minimize off-target toxicity by preventing premature payload release.[1] The efficacy of ADCs with non-cleavable linkers is dependent on the internalization of the ADC and subsequent degradation of the antibody in the lysosome to release the payload.[1]

The short PEG4 spacer enhances the hydrophilicity of the ADC, which can help to mitigate aggregation issues often seen with hydrophobic payloads and improve the overall pharmacokinetic profile.[2][3] However, the impact of PEG length is a critical consideration. While longer PEG chains can significantly extend circulation half-life, they may also reduce the cytotoxicity of the conjugate.[4][5] A shorter PEG4 linker aims to strike a balance, improving stability and solubility without excessively hindering tumor penetration or payload activity.[2]

Comparative Data on Linker Performance

The following tables summarize quantitative data from studies on linkers with similar characteristics to this compound, providing a basis for performance comparison.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker TypeHalf-life (t½) ExtensionIn Vitro Cytotoxicity ReductionIn Vivo Tumor Growth InhibitionReference
No PEG LinkerBaselineBaselineModerate[5]
4 kDa PEG2.5-fold4.5-foldImproved[5]
10 kDa PEG11.2-fold22-foldMost Effective[5]
Short PEG (e.g., PEG8)Moderate IncreaseMinimalBalanced Efficacy[6]

This table illustrates the general trend that increasing PEG linker length prolongs half-life but can decrease in vitro potency. The optimal in vivo efficacy is a balance of these two factors.

Table 2: In Vivo Stability Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypePlasma StabilityPayload Release MechanismOff-Target Toxicity PotentialReference
Non-Cleavable (e.g., Thioether) HighLysosomal Proteolysis of AntibodyLower
Cleavable (e.g., Valine-Citrulline) ModerateEnzymatic Cleavage (e.g., Cathepsins)Higher[7]
Cleavable (e.g., Hydrazone) Low (pH-sensitive)Acid-catalyzed Hydrolysis in LysosomesHigher[7]

This table highlights the superior plasma stability of non-cleavable linkers, which is a key anticipated feature of an ADC constructed with the stable amide bond from the this compound linker.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC efficacy in vivo.

Protocol 1: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

This protocol outlines a standard procedure for assessing the anti-tumor activity of an ADC in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line relevant to the ADC's target antigen in appropriate media.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel).

    • Inject the cell suspension (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with test linker, ADC with comparator linker).[4][9]

  • ADC Administration and Monitoring:

    • Administer the ADCs intravenously at a specified dose and schedule.[4]

    • Measure tumor volumes and mouse body weights 2-3 times per week.[8][10]

    • Monitor the overall health of the animals for signs of toxicity.[10]

  • Study Endpoint and Data Analysis:

    • The study is concluded when tumors in the control group reach a predefined size or after a set duration.[10]

    • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Excise tumors at the end of the study for further analysis (e.g., pharmacodynamic markers).[8]

Protocol 2: Synthesis of an ADC using an Azide-PEG-Acid Linker

This protocol describes a general two-step process for conjugating a payload to an antibody using an azide-PEG-acid linker.

  • Antibody-Linker Conjugation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Activate the carboxylic acid of the Azide-PEG-Acid linker using an activator like EDC or HATU.

    • React the activated linker with the antibody. The TFP ester in the specified linker would react directly with amine groups on the antibody without the need for pre-activation.

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker.

  • Payload "Click" Chemistry Conjugation:

    • Prepare the payload with a compatible reactive group for click chemistry (e.g., an alkyne, DBCO, or BCN).

    • React the azide-functionalized antibody with the payload under appropriate click chemistry conditions (e.g., copper-catalyzed or strain-promoted).

    • Purify the final ADC using chromatography to remove unconjugated payload and antibody.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizing the Concepts

The following diagrams, created using Graphviz, illustrate key workflows and signaling pathways relevant to the in vivo efficacy of ADCs.

experimental_workflow Experimental Workflow for In Vivo ADC Efficacy Comparison cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis cell_culture Tumor Cell Culture xenograft Xenograft Model Establishment cell_culture->xenograft adc_synthesis ADC Synthesis & Characterization (Test vs. Comparator Linker) treatment ADC Administration adc_synthesis->treatment randomization Group Randomization xenograft->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring tgi Tumor Growth Inhibition (TGI) Analysis monitoring->tgi pk_pd Pharmacokinetic/Pharmacodynamic Analysis monitoring->pk_pd toxicity Toxicity Assessment monitoring->toxicity

Experimental workflow for comparing ADC in vivo efficacy.

mmae_dm1_pathway Signaling Pathway for MMAE/DM1 Payloads cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released MMAE/DM1 Lysosome->Payload Antibody Degradation & Payload Release Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for microtubule inhibitor payloads.

topoisomerase_pathway Signaling Pathway for Topoisomerase I Inhibitor Payloads cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nuclear Events ADC ADC Antigen Tumor Antigen ADC->Antigen Binding & Internalization Lysosome Lysosome Antigen->Lysosome Trafficking Payload Released Topoisomerase I Inhibitor (e.g., SN-38) Lysosome->Payload Payload Release Nucleus Nucleus Payload->Nucleus Complex TOP1-DNA Cleavage Complex Payload->Complex Stabilizes TOP1 Topoisomerase I Nucleus->TOP1 DNA DNA TOP1->DNA Binds & Cleaves DSB DNA Double-Strand Breaks Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Mechanism of action for topoisomerase I inhibitor payloads.

Conclusion

The this compound linker offers a compelling combination of features for the development of next-generation ADCs. The stable amide bond formed via the TFP ester suggests a non-cleavable linker strategy, which is associated with high plasma stability and a favorable safety profile.[1] The short PEG4 spacer is anticipated to improve the hydrophilicity and pharmacokinetics of the ADC without significantly compromising its cytotoxic activity, a common concern with longer PEG chains.[2][4] The terminal azide provides versatility, allowing for the efficient and site-specific attachment of a wide range of payloads using click chemistry.

While direct comparative in vivo data for this specific linker remains to be published, the principles of ADC design and data from analogous linkers suggest that an ADC constructed with this compound would likely exhibit a balance of stability, efficacy, and improved developability. Researchers and drug developers should consider this linker as a promising tool for creating ADCs with a potentially wide therapeutic window. As always, empirical in vivo testing is crucial to confirm these anticipated benefits for any specific antibody-payload combination.

References

A Comparative Guide to Bioconjugation: Alternatives to 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical linkage of biomolecules is a cornerstone of innovation. The selection of the right crosslinker is critical, dictating the efficiency, stability, and ultimate functionality of the resulting bioconjugate. While 4-Azide-TFP-Amide-PEG4-acid is a valuable tool, offering a tetrafluorophenyl (TFP) ester for amine reactivity and an azide (B81097) for "click" chemistry, a diverse landscape of alternatives provides a broader toolkit for tailored bioconjugation strategies.

This guide presents an objective comparison of key alternatives, focusing on variations in the amine-reactive group, the bioorthogonal handle, and the polyethylene (B3416737) glycol (PEG) spacer. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to inform your selection process.

Key Alternatives and Their Characteristics

The primary alternatives to this compound can be categorized by the modification of its three key functional components: the amine-reactive ester, the azide group for click chemistry, and the PEG spacer.

1. Amine-Reactive Group: TFP Ester vs. NHS Ester

The most common alternative to the TFP ester for targeting primary amines (like the side chain of lysine) is the N-hydroxysuccinimide (NHS) ester .

  • TFP Esters are known for their enhanced stability in aqueous solutions, particularly at basic pH, making them less prone to hydrolysis compared to NHS esters.[1][2][3][4][5] This provides a wider time window for conjugation reactions.[6]

  • NHS Esters are widely used and highly effective, though they are more susceptible to hydrolysis, which can reduce conjugation efficiency if the reaction is not performed promptly.[1] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[7][8]

2. Bioorthogonal Group: The World Beyond Azides

While the azide group is a staple of click chemistry, several powerful alternatives exist, primarily for achieving copper-free conjugation, which is crucial for applications in living systems where copper catalysts can be toxic.[9]

  • Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are strained alkynes that react rapidly with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[10][11][12][13] This bioorthogonal reaction is highly specific and efficient in complex biological environments.[14][15][16][17]

  • Tetrazine and trans-Cyclooctene (TCO) ligation is another extremely fast and bioorthogonal copper-free reaction, proceeding via an inverse electron-demand Diels-Alder reaction.[10]

3. The Versatile PEG Spacer

The PEG spacer in a crosslinker plays a crucial role in improving solubility, reducing steric hindrance, and enhancing the pharmacokinetic properties of the final conjugate.[18][19][20][21] Alternatives to a PEG4 spacer include:

  • Varying PEG Lengths: Commercially available linkers offer a wide range of PEG lengths (e.g., PEG2, PEG8, PEG12, PEG24).[22][23][24] The optimal length depends on the specific application and the molecules being conjugated.

  • Branched PEG Architectures: Branched or multi-arm PEG linkers can be used to attach multiple molecules, for instance, to increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[19][21][25]

Performance Comparison of Amine-Reactive Linkers

The choice of linker significantly impacts the stability and efficiency of the bioconjugation process. The following table summarizes key performance data for comparing alternatives to this compound.

Linker TypeReactive GroupsKey AdvantagesPotential DisadvantagesTypical Reaction pHRelative Hydrolytic Stability
Azide-PEG4-TFP Ester Amine (TFP Ester), AzideHigh stability in aqueous buffers.[2][4]8.0 - 9.0High
Azide-PEGn-NHS Ester Amine (NHS Ester), AzideWidely used, well-established chemistry.[26][27]More susceptible to hydrolysis than TFP esters.[1]7.2 - 8.5[7][8]Moderate
DBCO-PEGn-NHS Ester Amine (NHS Ester), DBCOEnables copper-free click chemistry, ideal for in vivo applications.[14][22]DBCO can be hydrophobic; PEG spacer is important.7.2 - 8.5Moderate
Maleimide-PEGn-NHS Ester Amine (NHS Ester), Thiol (Maleimide)Highly specific for cysteine residues.[22]Potential for maleimide (B117702) ring hydrolysis or reaction with other nucleophiles.6.5 - 7.5 (for maleimide)Moderate
Alkyne-PEGn-NHS Ester Amine (NHS Ester), AlkyneAllows for Cu(I)-catalyzed click chemistry (CuAAC).[22]Requires a copper catalyst, which can be cytotoxic.[9]7.2 - 8.5Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key alternative strategies.

Protocol 1: Amine Labeling with an NHS Ester Crosslinker (e.g., DBCO-PEG4-NHS Ester)

This protocol describes the conjugation of a DBCO-PEG4-NHS ester to a protein containing primary amines.[28]

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Add the desired molar excess of the crosslinker to the protein solution.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with the desired storage buffer.

  • Characterize the resulting conjugate (e.g., by UV-Vis spectroscopy or mass spectrometry).

Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-Modified Protein

This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule of interest

  • DMSO or other suitable solvent for the azide molecule

Procedure:

  • Dissolve the azide-containing molecule in DMSO to a desired stock concentration.

  • Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 5- to 20-fold molar excess of the azide molecule is typically used.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purify the resulting bioconjugate to remove the excess azide-containing molecule using a desalting column, dialysis, or other appropriate chromatography method.

  • Characterize the final conjugate.

Visualizing Bioconjugation Strategies

To better understand the relationships and workflows in bioconjugation, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: Linker Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification cluster_step5 Step 5: Click Chemistry Biomolecule Protein/Antibody in Amine-Free Buffer Reaction Incubate Biomolecule and Linker Biomolecule->Reaction Linker Dissolve NHS-PEG-X Linker in DMSO/DMF Linker->Reaction Quench Add Quenching Buffer Reaction->Quench Purify Purify via Desalting Column Quench->Purify Click React with Azide/DBCO Payload Purify->Click

Caption: A typical experimental workflow for a two-step bioconjugation process.

linker_selection Start Start: Choose Bioconjugation Strategy Target Target Functional Group? Start->Target Amine Primary Amine (Lysine) Target->Amine Amine Thiol Thiol (Cysteine) Target->Thiol Thiol Amine_Reactive Amine-Reactive Group? Amine->Amine_Reactive Thiol_Reactive Maleimide Thiol->Thiol_Reactive TFP TFP Ester (Higher Stability) Amine_Reactive->TFP High Stability Needed NHS NHS Ester (Commonly Used) Amine_Reactive->NHS Standard Click_Chem Click Chemistry Type? TFP->Click_Chem NHS->Click_Chem Thiol_Reactive->Click_Chem Copper_Free Copper-Free (SPAAC)? Click_Chem->Copper_Free In Vivo/Cellular? CuAAC CuAAC (Alkyne-Azide) Click_Chem->CuAAC In Vitro Copper_Free->CuAAC No DBCO DBCO-Azide Copper_Free->DBCO Yes

Caption: A decision tree for selecting a suitable bioconjugation linker.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Drug Active Drug Payload_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: The signaling pathway of an Antibody-Drug Conjugate (ADC).

Conclusion

The field of bioconjugation is rich with a variety of chemical tools, each with its own set of advantages and ideal use cases. While this compound is a robust and reliable linker, understanding the nuances of its alternatives is key to optimizing your bioconjugation strategy. By considering the relative stability of TFP and NHS esters, the benefits of copper-free click chemistry with reagents like DBCO, and the tunable nature of PEG spacers, researchers can select the most appropriate linker to achieve their desired outcomes. The provided data and protocols serve as a starting point for navigating these choices and advancing the development of novel bioconjugates.

References

The PEG4 Spacer: A Superior Scaffold for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the four-unit PEG4, has emerged as a cornerstone technology. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of these complex biomolecules.

This guide provides an objective comparison of the advantages of using a PEG4 spacer in linkers against other alternatives, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their decision-making process.

Key Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1][2] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][2]

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][3] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

  • Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Comparative Performance Data

The selection of a linker is a balance of multiple parameters. The following tables summarize quantitative data from various studies to facilitate a comparison between PEG4 and other linker technologies.

Table 1: Impact of Linker Type on Solubility of a Hypothetical PROTAC
Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG4 25
PEG860
10-unit PEG150
PEG12180

This data is illustrative of the general trend of increased solubility with the incorporation and extension of PEG chains compared to a standard alkyl linker.[1]

Table 2: Influence of PEG Linker Length on ADC Clearance
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8~5
PEG12~5
PEG24~5

This table highlights the trend of decreasing ADC clearance with increasing PEG linker length, indicating improved pharmacokinetic profiles.[4]

Table 3: Comparative Permeability of a PROTAC with Varying Linker Lengths
Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
Alkyl C80.5
PEG4 1.2
PEG82.5
10-unit PEG3.1
PEG122.8

This table illustrates that there is often an optimal linker length for cell permeability, as excessively long and polar linkers can start to decrease permeability.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of the PEG4 spacer.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow ADC Synthesis Workflow using DBCO-PEG4-NHS Ester cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation & Conjugation cluster_payload_conjugation Payload Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody (with Lysine residues) DBCO_Antibody DBCO-functionalized Antibody Antibody->DBCO_Antibody NHS Ester Reaction DBCO_PEG4_NHS DBCO-PEG4-NHS Ester DBCO_PEG4_NHS->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC SPAAC Click Chemistry Azide_Payload Azide-modified Payload Azide_Payload->ADC Purification Purification (SEC / HIC) ADC->Purification Analysis Analysis (DAR Calculation) Purification->Analysis

Caption: Experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with discrete PEG linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG4-NHS Ester Linker

This protocol describes a two-step conjugation strategy involving the reaction of an antibody with a DBCO-PEG4-NHS ester, followed by a copper-free click chemistry reaction with an azide-modified payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized payload

  • Quenching reagent (e.g., Tris or glycine)

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

  • DBCO-PEG4-NHS Ester Stock Solution Preparation:

    • Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Antibody-Linker Conjugation:

    • Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.

    • The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-functionalized Antibody:

    • Remove excess, unreacted linker and quenching reagent by SEC or dialysis.

  • Payload Conjugation (SPAAC Reaction):

    • Add the azide-functionalized payload to the purified DBCO-functionalized antibody at a 1.5 to 3.0-fold molar excess.

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours.

  • Final Purification:

    • Purify the final ADC conjugate using SEC to remove unconjugated payload or HIC to separate ADC species with different drug-to-antibody ratios (DARs).

Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC) for DAR Calculation

HIC is a standard method to determine the drug-to-antibody ratio (DAR) of ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Conclusion

The incorporation of a PEG4 spacer into linkers for ADCs and PROTACs offers a multitude of advantages that address key challenges in drug development. By enhancing solubility, reducing aggregation, improving pharmacokinetic profiles, and providing optimal spatial separation, the PEG4 linker contributes significantly to the creation of more stable, effective, and safer bioconjugates. The provided data and protocols offer a framework for the rational design and evaluation of next-generation therapeutics utilizing this versatile and powerful linker technology.

References

A Researcher's Guide to the Quantitative Analysis of Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein labeling efficiency is paramount for the reproducibility and reliability of a multitude of biological assays, from fundamental research to drug development. The choice of labeling chemistry and the method for determining the extent of labeling can significantly impact experimental outcomes. This guide provides an objective comparison of three widely used methods for quantifying protein labeling efficiency: Spectrophotometric Analysis of Fluorescent Dye Labeling, the HABA assay for Biotinylation, and Mass Spectrometry-based quantification. We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Protein Labeling Quantification Methods

The selection of a quantification method depends on the nature of the label, the required precision, and the available instrumentation. The following table summarizes the key performance characteristics of three common approaches.

Method Principle Typical Efficiency Range Advantages Limitations Instrumentation
Spectrophotometric Analysis of Fluorescent Dye Labeling Calculation of the Degree of Labeling (DOL) based on the absorbance of the protein and the covalently attached fluorescent dye.[1][2][3]2 - 10 moles of dye per mole of protein (optimal for antibodies).[3] Efficiencies can vary significantly based on protein and reaction conditions, from 33% to over 80% for specific proteins.[4]Simple, rapid, and requires readily available equipment.[2]Requires pure protein samples as contaminants that absorb at 280 nm will interfere with protein concentration measurement.[1][3] The dye's absorbance at 280 nm must be corrected for.[1][3] Over-labeling can lead to fluorescence quenching.[2][3]UV-Vis Spectrophotometer
HABA Assay for Biotinylation Colorimetric assay where biotin (B1667282) displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin (B1170675), causing a measurable decrease in absorbance at 500 nm.[5][6]Can vary from 30% to 70% for different antibodies.[6] Enzymatic biotinylation can achieve efficiencies between 50% and 80%.[7]Simple, colorimetric readout.[5]Lower sensitivity and reproducibility compared to other methods.[6] Requires a separate standard curve and can consume a significant amount of sample.[8]Spectrophotometer or Plate Reader
Mass Spectrometry (MS) for Isotopic Labeling Quantification of the mass shift in peptides or intact proteins due to the incorporation of stable isotopes.[9][10][11]Can achieve labeling efficiencies greater than 95%.[12]Highly sensitive and precise, providing information on the site of labeling.[10][13] Can be used for complex samples.[11]Requires expensive instrumentation and specialized expertise for data analysis.[11]Mass Spectrometer (e.g., MALDI-TOF, LC-MS/MS)

Experimental Protocols

Spectrophotometric Quantification of Fluorescent Dye Labeling

This protocol describes the determination of the Degree of Labeling (DOL) for a protein conjugated with a fluorescent dye.

Materials:

  • Labeled protein sample

  • Unlabeled protein (for extinction coefficient determination if unknown)

  • Purification resin (e.g., gel filtration) to remove unbound dye[1][2]

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purification of the Labeled Protein: It is critical to remove all non-conjugated dye from the labeled protein sample. This is typically achieved by gel filtration or extensive dialysis.[1][2]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the specific fluorescent dye (Adye).[1][2]

    • Ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0); dilute the sample if necessary and record the dilution factor.[1]

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M): Protein Conc. (M) = [A280 - (Adye × CF)] / εprotein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Adye is the absorbance of the conjugate at the λmax of the dye.

        • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).[1][3]

        • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).[3]

    • Dye Concentration (M): Dye Conc. (M) = Adye / εdye

      • Where:

        • εdye is the molar extinction coefficient of the dye at its λmax.

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Workflow for Spectrophotometric Quantification of Fluorescent Dye Labeling:

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation Protein Labeling Protein Labeling Purification Purification Protein Labeling->Purification Remove unbound dye Spectrophotometer Spectrophotometer Purification->Spectrophotometer Measure A280 & A_max Calculate Protein Conc. Calculate Protein Conc. Spectrophotometer->Calculate Protein Conc. Calculate Dye Conc. Calculate Dye Conc. Spectrophotometer->Calculate Dye Conc. Calculate DOL Calculate DOL Calculate Protein Conc.->Calculate DOL Calculate Dye Conc.->Calculate DOL

Caption: Workflow for determining the Degree of Labeling (DOL) via spectrophotometry.

HABA Assay for Quantification of Biotinylation

This protocol details the use of the HABA assay to determine the number of biotin molecules incorporated per protein molecule.

Materials:

  • Biotinylated protein sample

  • Avidin-HABA premixed, lyophilized reagent (or separate avidin and HABA)

  • Biotin standard solution

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute the Avidin-HABA reagent in PBS to the recommended concentration.

    • Prepare a biotin standard curve by serial dilution of the biotin standard solution in PBS.

  • Assay Procedure:

    • Add the Avidin-HABA solution to a cuvette or microplate well and measure the initial absorbance at 500 nm (A500, initial).

    • Add a known volume of the biotinylated protein sample to the Avidin-HABA solution. Mix well and incubate for a few minutes.

    • Measure the final absorbance at 500 nm (A500, final). The absorbance will decrease as biotin displaces HABA from avidin.[5]

    • Repeat this process for each biotin standard to generate a standard curve.

  • Calculation of Biotin Concentration:

    • Calculate the change in absorbance (ΔA500 = A500, initial - A500, final) for the protein sample and the standards.

    • Plot the ΔA500 of the standards against their known concentrations to create a standard curve.

    • Determine the concentration of biotin in the protein sample by interpolating its ΔA500 on the standard curve.

  • Calculation of Moles of Biotin per Mole of Protein:

    • Determine the molar concentration of the protein in the sample.

    • Calculate the moles of biotin per mole of protein using the biotin concentration determined from the standard curve and the protein concentration.

Workflow for HABA Assay:

cluster_0 Assay Setup cluster_1 Reaction cluster_2 Quantification Prepare Reagents Prepare Reagents Measure Initial A500 Measure Initial A500 Prepare Reagents->Measure Initial A500 Avidin-HABA Add Sample Add Sample Measure Initial A500->Add Sample Biotinylated Protein Measure Final A500 Measure Final A500 Add Sample->Measure Final A500 Incubate Calculate Delta A500 Calculate Delta A500 Measure Final A500->Calculate Delta A500 Standard Curve Standard Curve Calculate Delta A500->Standard Curve Determine Biotin Conc. Determine Biotin Conc. Standard Curve->Determine Biotin Conc.

Caption: Workflow for quantifying biotinylation using the HABA assay.

Mass Spectrometry-Based Quantification of Isotopic Labeling

This protocol provides a general workflow for quantifying protein labeling efficiency using mass spectrometry, often employed in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or with other isotopic tags.

Materials:

  • Isotopically labeled protein sample(s)

  • Unlabeled (light) protein sample (for comparison)

  • Denaturing, reducing, and alkylating reagents (e.g., urea, DTT, iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Combine equal amounts of labeled ("heavy") and unlabeled ("light") protein samples (if performing relative quantification).

    • Denature, reduce, and alkylate the proteins to unfold them and prepare for digestion.

    • Digest the protein mixture into peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry. The mass spectrometer will detect the mass difference between the heavy and light isotopically labeled peptides.[11]

  • Data Analysis:

    • Use specialized proteomics software to identify the peptides and quantify the relative abundance of the heavy and light forms of each peptide.

    • The software calculates the ratio of the peak intensities for each peptide pair.

  • Determination of Labeling Efficiency:

    • For determining absolute labeling efficiency, analyze the "heavy" sample alone.

    • The software will identify peptides and their isotopic distributions. The presence and intensity of a peak corresponding to the unlabeled peptide mass indicate incomplete labeling.[12]

    • Labeling efficiency can be calculated as: Efficiency (%) = [Intensity(heavy peak) / (Intensity(heavy peak) + Intensity(light peak))] × 100

Workflow for Mass Spectrometry-Based Quantification:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Isotopically Labeled Protein Isotopically Labeled Protein Proteolytic Digestion Proteolytic Digestion Isotopically Labeled Protein->Proteolytic Digestion Denature, Reduce, Alkylate LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Inject Peptides Peptide Identification Peptide Identification LC-MS/MS->Peptide Identification Quantify Peak Intensities Quantify Peak Intensities Peptide Identification->Quantify Peak Intensities Heavy vs. Light Calculate Labeling Efficiency Calculate Labeling Efficiency Quantify Peak Intensities->Calculate Labeling Efficiency

Caption: Workflow for quantifying isotopic labeling efficiency using mass spectrometry.

Conclusion

The quantitative analysis of protein labeling is a critical step in ensuring the validity of numerous experimental applications. Simpler methods like spectrophotometry and the HABA assay are suitable for routine checks of labeling efficiency with purified proteins. For more complex samples or when higher precision and site-specific information are required, mass spectrometry offers unparalleled detail. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to obtain accurate and reproducible data.

References

Comparative Cytotoxicity Analysis of 4-Azide-TFP-Amide-PEG4-acid Byproducts and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of the bifunctional linker 4-Azide-TFP-Amide-PEG4-acid, its potential byproducts, and common alternatives used in bioconjugation. Due to the limited publicly available cytotoxicity data for this compound and its specific byproducts, this guide presents a framework for comparison using illustrative data. The experimental protocols provided are standardized methods for assessing cellular toxicity.

Introduction to Bifunctional Linkers and Cytotoxicity

Bifunctional linkers are essential tools in drug delivery and bioconjugation, enabling the connection of molecules such as antibodies to therapeutic payloads. This compound is a hetero-bifunctional linker containing an azide (B81097) group for "click chemistry" and a tetrafluorophenyl (TFP) ester for reaction with primary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2] However, the linker itself, its degradation byproducts, or unreacted starting materials may exhibit cytotoxicity, impacting the therapeutic window of the final conjugate. Therefore, a thorough cytotoxic evaluation is critical.

Potential byproducts of this compound could arise from the hydrolysis of the TFP ester to form 2,3,5,6-tetrafluorophenol (B1216870) and the reduction of the azide group to an amine. This guide compares the hypothetical cytotoxicity of the parent compound and its byproducts with alternative linkers, such as those utilizing N-hydroxysuccinimide (NHS) esters.

Comparative Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for this compound, its potential byproducts, and alternative linkers against a model cancer cell line (e.g., HeLa). The data is presented as IC50 values (the concentration at which 50% of cell viability is inhibited) obtained from standard MTT and LDH assays.

CompoundLinker TypeReactive GroupsHypothetical IC50 (µM) - MTT Assay (48h)Hypothetical IC50 (µM) - LDH Assay (48h)
This compoundAzide-TFP EsterAzide, TFP Ester150200
2,3,5,6-tetrafluorophenol (TFP)Byproduct-5075
4-Amine-TFP-Amide-PEG4-acidByproductAmine, TFP Ester> 500> 500
Azido-PEG4-NHS esterAzide-NHS EsterAzide, NHS Ester180220
N-Succinimidyl 4-maleimidobutyrate (SMB)Maleimide-NHS EsterMaleimide, NHS Ester120160
PEG4 (Polyethylene Glycol)Control-> 1000> 1000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial. The following are standard protocols for the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.[4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, as per the manufacturer's instructions, to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different linker compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Select Cell Line C Seed Cells in 96-well Plates A->C B Prepare Test Compounds (Linker, Byproducts, Alternatives) D Treat Cells with Compounds (Serial Dilutions) B->D C->D E Incubate for 24, 48, 72 hours D->E F MTT Assay E->F G LDH Assay E->G H Measure Absorbance F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine IC50 Values I->J K Comparative Analysis J->K

Caption: Workflow for comparative cytotoxicity testing.

Apoptosis Signaling Pathway

Cytotoxicity can be mediated through various signaling pathways, with apoptosis (programmed cell death) being a common mechanism. The following diagram depicts a simplified extrinsic apoptosis pathway that could be initiated by cell surface receptor binding of a cytotoxic compound-antibody conjugate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate Receptor Death Receptor (e.g., Fas, TNFR1) ADC->Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified extrinsic apoptosis signaling pathway.

Conclusion

References

The Strategic Advantage of 4-Azide-TFP-Amide-PEG4-acid in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation bioconjugates, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic index of the final product. This guide provides an in-depth comparison of 4-Azide-TFP-Amide-PEG4-acid, a versatile heterobifunctional linker, with its common alternatives. By examining their performance characteristics, supported by representative experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the optimal linker for your specific application.

At the heart of bioconjugation, linkers bridge the gap between a biological macromolecule, such as an antibody, and a payload, which could be a potent cytotoxic drug, a fluorescent dye, or another molecule of interest. The ideal linker should not only facilitate efficient and specific conjugation but also impart desirable physicochemical properties to the final conjugate. This compound has emerged as a valuable tool in this context, offering a unique combination of functionalities.

This linker features a tetrafluorophenyl (TFP) ester for amine-reactive conjugation, an aryl azide (B81097) for photo-activated conjugation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This combination allows for a two-step, orthogonal conjugation strategy, providing precise control over the final bioconjugate's architecture.

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on the relative performance of this compound, we compare it with two widely used alternatives: a DBCO (Dibenzocyclooctyne)-PEG4-acid linker, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and a Maleimide-PEG4-acid linker, which reacts with free thiols.

The following tables summarize representative quantitative data for key performance indicators. It is important to note that direct head-to-head comparative studies for this compound are not extensively available in published literature. Therefore, the data presented here is a synthesized representation based on the known reactivity and performance of the individual functional groups to provide an illustrative comparison.

Table 1: Conjugation Efficiency and Reaction Conditions

LinkerTarget Functional GroupReaction TimepHTemperature (°C)Molar Excess of LinkerRepresentative Conjugation Efficiency
This compound (Amine Rxn) Primary Amines (e.g., Lysine)1-2 hours8.0-9.02510-20 fold> 90%
This compound (Photo Rxn) C-H, N-H bonds (non-specific)5-15 minutes7.42520-50 fold40-60%
DBCO-PEG4-acid (SPAAC) Azides1-4 hours7.4253-5 fold> 95%
Maleimide-PEG4-acid Thiols (e.g., Cysteine)1-2 hours6.5-7.52510-20 fold> 90%

Table 2: Stability of the Resulting Bioconjugate

LinkerBond FormedStability in Human Plasma (t½)Notes on Stability
This compound (Amide) AmideVery High (> 2 weeks)The amide bond is highly stable under physiological conditions.
This compound (Photo-insertion) C-N, C-CHigh (> 1 week)The stability of the photo-insertion bond can be variable depending on the insertion site.
DBCO-PEG4-acid (Triazole) TriazoleVery High (> 2 weeks)The triazole ring formed via click chemistry is exceptionally stable.
Maleimide-PEG4-acid (Thioether) ThioetherModerate (Several days)The thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation.

Table 3: In Vitro Efficacy of Antibody-Drug Conjugates (ADCs)

Linker Used for ADC SynthesisRepresentative PayloadTarget Cell LineIC50 (nM)
This compound MMAEHER2+ (SK-BR-3)1.5
DBCO-PEG4-acid MMAEHER2+ (SK-BR-3)1.2
Maleimide-PEG4-acid MMAEHER2+ (SK-BR-3)2.5

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments.

Protocol 1: Two-Step Orthogonal Conjugation using this compound

Step 1: Amine-Reactive Conjugation of the Payload

  • Materials:

    • Payload with a primary amine (e.g., a cytotoxic drug)

    • This compound

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Procedure:

    • Dissolve the amine-containing payload and a 1.2-fold molar excess of this compound in anhydrous DMF.

    • Add 3 equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the azide-functionalized payload by reverse-phase HPLC.

Step 2: Photo-Activated Conjugation to an Antibody

  • Materials:

    • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

    • Azide-functionalized payload from Step 1

    • UV lamp (350 nm)

    • Size-Exclusion Chromatography (SEC) column

  • Procedure:

    • Add a 20-fold molar excess of the azide-functionalized payload to the antibody solution.

    • Incubate the mixture on ice for 10 minutes in the dark.

    • Expose the mixture to UV light (350 nm) on ice for 10 minutes.

    • Purify the resulting ADC using an SEC column to remove excess linker-payload.

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
  • Principle: The average number of drug molecules conjugated to an antibody can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm and the drug's maximum absorbance wavelength (e.g., λ_drug).

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law with the known extinction coefficients.

    • The DAR is calculated as the molar ratio of the drug to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Target cancer cell line (e.g., SK-BR-3)

    • Complete cell culture medium

    • ADC constructs and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well microplate

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs and control antibody in the cell culture medium.

    • Replace the medium in the wells with the ADC or control solutions and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Visualizing the Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Two-Step ADC Synthesis cluster_step1 Step 1: Payload Functionalization cluster_step2 Step 2: Antibody Conjugation Payload Amine-Payload Reaction1 Amine-TFP Ester Reaction (pH 8.5, RT, 4h) Payload->Reaction1 Linker This compound Linker->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 AzidePayload Azide-PEG4-Payload Purification1->AzidePayload Reaction2 Photo-Activation (350 nm UV, 10 min) AzidePayload->Reaction2 Antibody Monoclonal Antibody Antibody->Reaction2 Purification2 SEC Purification Reaction2->Purification2 FinalADC Final ADC Purification2->FinalADC

Workflow for ADC synthesis using this compound.

Comparison of Linker Chemistries Linker Linker Chemistry Photo-Affinity (Aryl Azide) Click Chemistry (DBCO) Thiol-Maleimide Photo UV Light Activation (non-specific) Linker:f0->Photo Click Strain-Promoted (bioorthogonal) Linker:f1->Click Thiol Thiol-Reactive Linker:f2->Thiol Photo_Adv Advantages: - No specific functional group needed on target - Rapid reaction Photo->Photo_Adv Photo_Disadv Disadvantages: - Lower efficiency - Potential for off-target modification Photo->Photo_Disadv Click_Adv Advantages: - High efficiency and specificity - Bioorthogonal Click->Click_Adv Click_Disadv Disadvantages: - Requires azide modification of target Click->Click_Disadv Thiol_Adv Advantages: - High efficiency - Targets specific cysteine residues Thiol->Thiol_Adv Thiol_Disadv Disadvantages: - Requires free thiols (may need antibody reduction) - Potential for retro-Michael addition Thiol->Thiol_Disadv

Comparison of key features of different linker chemistries.

Signaling Pathway of an ADC Leading to Apoptosis ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

General mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. This compound offers a compelling option for researchers seeking precise control over their bioconjugation strategy through its orthogonal reactive groups. The TFP ester provides a stable and efficient means of conjugating to primary amines, while the aryl azide allows for a subsequent photo-activated conjugation.

While direct comparative data with alternatives like DBCO and maleimide-based linkers is still emerging, the inherent properties of the functional groups in this compound suggest a favorable profile in terms of stability and versatility. The provided protocols and diagrams offer a foundational framework for the application and evaluation of this and other linkers in the development of novel bioconjugates. As the field of bioconjugation continues to evolve, the strategic use of well-characterized linkers will be paramount in the creation of next-generation therapeutics and research tools.

A Head-to-Head Comparison of Strain-Promoted vs. Copper-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, "click chemistry" has emerged as a cornerstone methodology, enabling the efficient and specific covalent linking of molecules. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two powerful techniques is critical and depends on the specific requirements of the application, particularly in the realms of biological research and drug development. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method.

The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms diverge significantly, leading to distinct advantages and disadvantages, especially within a biological context. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often represents a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[3] The rate is less affected by the steric bulk of the azide.[3]Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure. Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[3] SPAAC reactions are approximately 100-fold slower compared to CuAAC reactions.[4]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[3][5] Ligands are required to mitigate toxicity.[3] Even with ligands, exposure time to the CuAAC reaction mixture has a major influence on biocompatibility.[6]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[3][5]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used.[3]Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[3]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[3] Copper-mediated formation of reactive oxygen species (ROS) can lead to oxidative degradation of proteins or peptides.[7]Can have side reactions with thiols.[3] Strained cyclooctynes can also be prone to instability under certain conditions.[3]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[3]Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[3]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3]Not regioselective, yielding a mixture of regioisomers.[3]

Experimental Workflows

To better understand the practical application of these chemistries, the following diagrams illustrate the general experimental workflows for both CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product azide Azide-functionalized molecule mix Combine reactants and catalyst system in a suitable solvent azide->mix alkyne Terminal Alkyne- functionalized molecule alkyne->mix copper Cu(II) Source (e.g., CuSO4) copper->mix reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->mix ligand Ligand (e.g., THPTA) ligand->mix triazole 1,4-disubstituted Triazole mix->triazole SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product azide Azide-functionalized molecule mix Combine reactants in a suitable solvent azide->mix cyclooctyne Strained Cyclooctyne- functionalized molecule cyclooctyne->mix triazole Regioisomeric mixture of Triazoles mix->triazole

References

A Researcher's Guide to Validating Conjugate Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous validation of conjugate purity is a cornerstone of modern drug development, ensuring the safety, efficacy, and consistency of biotherapeutics like antibody-drug conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique, offering a suite of methods to dissect the complex heterogeneity of these molecules. This guide provides a detailed comparison of common HPLC-based methods and their alternatives, complete with experimental protocols and decision-making workflows to aid researchers in selecting the optimal analytical strategy.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for conjugate purity is dictated by the specific quality attributes under investigation. Attributes such as aggregation, drug-to-antibody ratio (DAR), charge heterogeneity, and the presence of unconjugated impurities each require a tailored approach. HPLC offers several chromatographic modes to address these needs.[1]

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography is a fundamental technique for the qualitative and quantitative assessment of protein purity.[1] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[1] Different modes of HPLC are employed to characterize various aspects of conjugate purity.

Method Principle Primary Application for Conjugates Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius) through a porous stationary phase.[2] Larger molecules elute first as they cannot enter the pores.[2]Quantifying high molecular weight species (aggregates) and low molecular weight fragments.[3][4]Gentle, non-denaturing conditions preserve the native structure; robust and widely used for monitoring stability.[3][5]Limited resolution for species of similar size; potential for non-specific interactions between hydrophobic conjugates and the column matrix, leading to peak tailing.[3][4]
Ion-Exchange Chromatography (IEX) Separation based on differences in surface charge.[6] Molecules bind to an oppositely charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase.[7]Characterizing charge variants arising from conjugation, deamidation, or isomerization.[6][8][9]High resolution for charge-based heterogeneity; can separate species with subtle charge differences.[7]Separation can be complex and influenced by the number and location of conjugated drugs, which can interfere with ionic interactions.[6] Typically incompatible with MS due to non-volatile salts.[10]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the molecule under non-denaturing, high-salt conditions.[11][12] Molecules are eluted by decreasing the salt gradient.[10][12]Determining drug load distribution and calculating the average drug-to-antibody ratio (DAR).[10][12][13][14]Operates under non-denaturing conditions, preserving the conjugate's structure and activity.[10][15] Excellent for resolving species with different numbers of conjugated hydrophobic drugs.[12][15]Incompatible with mass spectrometry (MS) due to high concentrations of non-volatile salts in the mobile phase.[10] Resolution can be affected by the choice of salt and stationary phase.[11]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, typically under denaturing conditions using an organic solvent gradient and acidic pH.[16][17][18]Quantifying drug load and DAR, especially for site-specific conjugates after reduction of inter-chain disulfide bonds.[16][19] Analysis of free drug impurities.[20]High resolution and efficiency; compatible with MS, allowing for mass confirmation of different species.[16][17]Denaturing conditions (organic solvents, low pH) can lead to loss of native structure and biological activity.[16] May not be suitable for resolving the complex heterogeneity of lysine-linked conjugates.[16]

Alternative and Complementary Methods

While HPLC is a workhorse technique, other methods provide orthogonal information that is crucial for a comprehensive validation of conjugate purity.

Method Principle Primary Application for Conjugates Advantages Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC (typically RP-HPLC) with the mass detection capabilities of MS.Provides definitive mass identification of different drug-loaded species, fragments, and impurities.[5][16][21] Confirms DAR values and identifies conjugation sites.[19]High sensitivity and specificity; provides molecular weight information, enabling unambiguous peak identification.[21]Can be complex to set up and interpret; ion suppression effects can impact quantification.
Capillary Electrophoresis (CE) Separation of molecules in a capillary based on their electrophoretic mobility in an electric field.[22] Modes like CE-SDS and cIEF are analogous to SDS-PAGE and IEF gels, respectively.[23][24]High-resolution analysis of charge heterogeneity and size variants.[23][25] Can provide an orthogonal view to IEX and SEC.High resolving power and speed; requires minimal sample volume.[22][23] Can resolve complex mixtures of antibody variants and drug conjugates.[23]Lower loading capacity compared to HPLC; can be sensitive to matrix effects.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate purity validation. Below are representative methodologies for the key HPLC techniques.

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm (or equivalent).[3]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the conjugate sample to a concentration of 1 mg/mL using the mobile phase.

  • Data Analysis: Integrate the peak areas for the monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments. Calculate the percentage of each species relative to the total integrated area.[4]

Protocol 2: Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: BioResolve SCX mAb, 3 µm, 4.6 x 100 mm (or equivalent).[8][9]

  • Mobile Phase A: 20 mM MES, pH 6.6.[8]

  • Mobile Phase B: 20 mM MES, 1.0 M NaCl, pH 6.6.

  • Gradient: Linear gradient from 3% to 11% Mobile Phase B over 30 minutes.[8] (Note: Gradient conditions are highly dependent on the specific conjugate and must be optimized).[9]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.[8]

  • Sample Preparation: Dilute the conjugate sample to 1-2 mg/mL in Mobile Phase A.

  • Data Analysis: Identify and integrate peaks corresponding to acidic, main, and basic charge variants. Report the relative percentage of each variant.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm (or equivalent).[14]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[10]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the conjugate sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of that species) / Σ(% Area of all species)

Protocol 4: Reversed-Phase (RP-HPLC) for Reduced Conjugate Analysis
  • Instrumentation: HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer.

  • Column: C4 wide pore, 3.5 µm, 2.1 x 150 mm.[13][26]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[27]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[27]

  • Gradient: A shallow gradient optimized for the separation of light and heavy chain fragments, for example, 30% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60-80°C.

  • Detection: UV at 280 nm and/or MS.[16]

  • Sample Preparation:

    • Dilute the conjugate to 1 mg/mL in a suitable buffer.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[16]

  • Data Analysis: Integrate peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the DAR based on the relative peak areas and the known number of conjugation sites on each chain.[16]

Visualization of Workflows and Logic

Diagrams provide a clear visual summary of complex analytical processes, aiding in experimental planning and method selection.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Conjugate Sample Prep Sample Preparation (Dilution, Reduction, etc.) Sample->Prep HPLC HPLC System (Pump, Injector, Column) Prep->HPLC Separation Chromatographic Separation (SEC, IEX, HIC, or RP-HPLC) HPLC->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Raw Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity & Attribute Calculation (%Aggregates, DAR, %Variants) Integration->Calculation Report Final Purity Report Calculation->Report

General workflow for conjugate purity validation by HPLC.

Method_Selection Start What is the Critical Quality Attribute (CQA) to be measured? Aggregation Size Heterogeneity (Aggregates/Fragments) Start->Aggregation Size DAR Drug Load & Distribution (Average DAR) Start->DAR Hydrophobicity Charge Charge Heterogeneity (Acidic/Basic Variants) Start->Charge Charge Identity Mass Confirmation & Free Drug Impurities Start->Identity Mass/Impurities SEC Use Size-Exclusion Chromatography (SEC) Aggregation->SEC HIC Use Hydrophobic Interaction Chromatography (HIC) DAR->HIC IEX Use Ion-Exchange Chromatography (IEX) Charge->IEX RP_LCMS Use Reversed-Phase HPLC with Mass Spectrometry (RP-LC/MS) Identity->RP_LCMS

Decision guide for selecting the appropriate analytical method.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 4-Azide-TFP-Amide-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 4-Azide-TFP-Amide-PEG4-acid. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment. All personnel must review and understand these guidelines before handling the compound.

I. Hazard Assessment and Immediate Safety Concerns

This compound is an organic azide (B81097), a class of compounds known for their potential explosive and toxic properties.[1] Organic azides can be sensitive to heat, light, friction, and pressure, which may lead to violent decomposition.[1] It is crucial to handle this compound with extreme caution, implementing the safety measures outlined below.

Key Hazards:

  • Explosive Potential: Organic azides can be energetic and may decompose explosively under certain conditions.[1]

  • Toxicity: Azide compounds are potentially toxic if inhaled, ingested, or absorbed through the skin.

  • Reactivity with Acids: Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][2]

  • Formation of Metal Azides: Contact with heavy metals, such as copper and lead, can form extremely shock-sensitive and explosive metal azides. This includes contact with metal spatulas and plumbing.[2][3]

  • Reaction with Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) and chloroform (B151607) can lead to the formation of highly unstable di- and tri-azidomethane.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4][5]

Protection Type Required PPE Specifications & Rationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.[4]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential explosions.[4]
Body Protection Flame-resistant lab coat.Prevents contamination of personal clothing and skin.[4]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Protects against inhalation of the compound.[2][4]
Foot Protection Closed-toe shoes.Prevents contamination of footwear and potential injury.[5]

III. Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted within a certified chemical fume hood.[2][4]

Preparation:

  • Designated Area: Designate a specific area within the laboratory for handling the compound.[5]

  • Blast Shield: Use a blast shield between the user and the experimental apparatus.

  • Non-Metallic Tools: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of explosive metal azides.[2][4]

  • Small Scale: Always work on the smallest scale possible.

  • No Lone Work: Do not work alone when handling energetic materials.

Procedure:

  • Weighing and Transfer: Handle the solid compound within a containment system such as a ventilated balance enclosure or glove box.

  • Dissolving: When dissolving, slowly add the solvent to the solid to avoid aerosolization.[5]

  • Container Sealing: Keep all containers tightly sealed when not in use.[2]

IV. Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3][6] All azide-containing waste is considered hazardous and must be disposed of through an approved hazardous waste management program.[2]

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing the azide, including contaminated PPE, into a dedicated and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Azide Waste" and list all chemical contents.[1]

  • Separate Waste Streams: Keep azide-containing waste separate from other waste streams, especially acidic wastes.[1][4]

  • Storage: Store the waste container in a designated satellite accumulation area away from acids and metals.

Deactivation of Dilute Solutions (for trained personnel only): Dilute solutions of organic azides (<5%) may be chemically deactivated. This procedure is hazardous and should only be performed by trained personnel in a controlled setting.[2] A general protocol involves the reduction of the azide to an amine using a reducing agent like triphenylphosphine, followed by quenching with water.

Contact Environmental Health & Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

V. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_area Designate Work Area prep_ppe Don PPE prep_area->prep_ppe prep_tools Use Non-Metallic Tools prep_ppe->prep_tools handle_weigh Weigh Compound prep_tools->handle_weigh Proceed to Handling handle_dissolve Dissolve Compound handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react disp_collect Collect Azide Waste handle_react->disp_collect Generate Waste disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.